2-Mercaptoethanesulfonic acid
Description
Coenzyme M (commonly known by its salt form, Mesna) is a synthetic sulfhydryl (thiol) compound and is used for prophylaxis of Ifosfamide and cyclophosphamide induced hemorrhagic cystitis.
2-mercaptoethanesulfonic acid is a Cytoprotective Agent.
A sulfhydryl compound used to prevent urothelial toxicity by inactivating metabolites from ANTINEOPLASTIC AGENTS, such as IFOSFAMIDE or CYCLOPHOSPHAMIDE.
Structure
3D Structure
Properties
IUPAC Name |
2-sulfanylethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O3S2/c3-7(4,5)2-1-6/h6H,1-2H2,(H,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEWHQLOPFWXOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
19767-45-4 (Parent) | |
| Record name | Mercaptoethanesulfonic acid | |
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DSSTOX Substance ID |
DTXSID8023264 | |
| Record name | 2-Mercaptoethanesulfonic acid | |
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Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, colorless liquid., Solid | |
| Record name | 2-Mercaptoethanesulfonic acid | |
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| Record name | Mesna | |
| Source | Human Metabolome Database (HMDB) | |
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CAS No. |
3375-50-6, 9005-46-3 | |
| Record name | Mercaptoethanesulfonic acid | |
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| Record name | Mercaptoethanesulfonic acid | |
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| Record name | Coenzyme M | |
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| Record name | 2-Mercaptoethanesulfonic acid | |
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| Record name | 2-mercaptoethanesulphonic acid | |
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| Record name | 2-MERCAPTOETHANESULFONIC ACID | |
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| Record name | Mesna | |
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Foundational & Exploratory
2-Mercaptoethanesulfonic Acid: A Technical Guide to its Mechanisms of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 2-mercaptoethanesulfonate (Mesna) is a synthetic thiol compound with well-established applications as a uroprotective agent, alongside emerging evidence for its utility as a mucolytic and antioxidant agent. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Mesna's biological activities. We will detail its uroprotective action via the neutralization of acrolein, a toxic metabolite of cyclophosphamide (B585) and ifosfamide (B1674421) chemotherapy. Furthermore, this guide will elucidate its antioxidant properties, including its direct radical scavenging activity and its potential modulation of the Keap1-Nrf2 signaling pathway. Finally, the mucolytic function of Mesna, achieved through the cleavage of disulfide bonds in mucin polymers, will be examined. This document consolidates quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for researchers and professionals in drug development.
Uroprotective Mechanism of Action
The primary and most well-documented clinical application of Mesna is the prevention of hemorrhagic cystitis induced by oxazaphosphorine chemotherapeutic agents, such as cyclophosphamide and ifosfamide.[1] The urotoxicity of these drugs is primarily attributed to their metabolite, acrolein, which accumulates in the bladder and causes severe irritation and damage to the urothelium.[2][3]
Mesna's protective effect is localized to the urinary tract and is a result of a direct chemical neutralization of acrolein.[2][4] The free thiol group (-SH) of Mesna acts as a nucleophile and undergoes a Michael addition reaction with the α,β-unsaturated aldehyde of acrolein.[4] This reaction forms a stable, non-toxic thioether conjugate that is subsequently excreted in the urine.[3][5] This detoxification process prevents acrolein from interacting with and damaging the bladder lining.[2]
Pharmacokinetics: A Targeted Delivery System
The unique pharmacokinetic profile of Mesna is critical to its uroprotective efficacy. Following intravenous or oral administration, Mesna is rapidly oxidized in the bloodstream to its inactive disulfide form, Mesna disulfide (dimesna).[2][6] Dimesna (B1670654) is not readily taken up by most tissues and circulates in the plasma until it is filtered by the glomeruli in the kidneys.[7]
Within the renal tubules, dimesna is reduced back to the active, free-thiol form, Mesna.[6][7] This reactivation ensures that high concentrations of the active drug are present in the urine, precisely where the toxic metabolites of chemotherapy are accumulating.[2] This targeted delivery mechanism allows Mesna to exert its protective effects locally in the bladder without interfering with the systemic cytotoxic effects of the chemotherapeutic agents.[8][9]
Quantitative Data: Pharmacokinetics and Uroprotective Efficacy
The following tables summarize key quantitative data related to the pharmacokinetics and clinical efficacy of Mesna.
Table 1: Pharmacokinetic Parameters of Mesna in Humans
| Parameter | Value | Reference |
| Oral Bioavailability (Free Mesna) | 45-79% | [10] |
| Time to Peak Plasma Concentration (Oral) | 1.5 - 4 hours (free Mesna) | [11] |
| 3 - 7 hours (total Mesna) | [11] | |
| Volume of Distribution (IV) | 0.65 ± 0.24 L/kg | [11] |
| Plasma Protein Binding | 69-75% | [12] |
| Elimination Half-life (IV) | 0.36 hours (Mesna) | [12] |
| 1.17 hours (dimesna) | [12] | |
| Urinary Excretion (IV, as Mesna or dimesna) | ~33% of administered dose | [11] |
Table 2: Clinical Efficacy of Mesna in Preventing Hemorrhagic Cystitis
| Study Population & Chemotherapy | Mesna Regimen | Incidence of Hemorrhagic Cystitis (Mesna Group) | Incidence of Hemorrhagic Cystitis (Control/No Mesna Group) | Reference |
| 13 patients with non-small cell lung cancer receiving high-dose ifosfamide | Randomized crossover trial | 1/13 (macroscopic hematuria) | 7/13 (macroscopic hematuria) | [13] |
| 22 patients with prior cyclophosphamide-induced hemorrhagic cystitis | Prophylactic Mesna with further cyclophosphamide | 1/22 (recurrence of cystitis) | N/A (all patients received Mesna) | [8][14] |
| Retrospective cohort of 718 patients receiving cyclophosphamide | Varied | 3.5% | 0.4%* | [3] |
| Retrospective study of 1018 patients with rheumatic diseases on cyclophosphamide | Varied | 1.5% | 1.8% |
*Note: In this particular retrospective study, the Mesna group had a higher incidence of hemorrhagic cystitis; however, these patients also received a significantly higher cumulative dose of cyclophosphamide.[3]
Signaling and Experimental Workflow Diagrams
Caption: Uroprotective mechanism of Mesna in the bladder.
References
- 1. Effect of the antioxidant Mesna (2-mercaptoethane sulfonate) on experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel thiol-saccharide mucolytic for the treatment of muco-obstructive lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mrmjournal.org [mrmjournal.org]
- 7. Thiolated polyglycerol sulfate as potential mucolytic for muco-obstructive lung diseases - Biomaterials Science (RSC Publishing) DOI:10.1039/D4BM00381K [pubs.rsc.org]
- 8. A new method for evaluating mucolytic expectorant activity and its application. I. Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. [Viscometric study of secretolytically and mucolytically active inhalants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiolated polyglycerol sulfate as potential mucolytic for muco-obstructive lung diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Coenzyme M in Methanogenic Archaea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme M (CoM), chemically known as 2-mercaptoethanesulfonate (HS-CH₂CH₂SO₃⁻), is a small, yet indispensable, organic cofactor in the metabolism of methanogenic archaea.[1] First identified in the 1970s, it plays a central and essential role as a methyl group carrier in the terminal step of methanogenesis, the biological production of methane (B114726).[1] This process is not only a cornerstone of the global carbon cycle but also holds significant implications for bioenergy production and climate change. This technical guide provides an in-depth exploration of the multifaceted role of Coenzyme M, detailing its biochemical function, the intricate enzymatic machinery involved, and the experimental methodologies employed to study this unique molecule.
Biochemical Function: The Terminal Step of Methanogenesis
The primary and most well-characterized function of Coenzyme M is its participation in the final reaction of all methanogenic pathways. In this crucial step, a methyl group is transferred to the thiol group of Coenzyme M, forming methyl-Coenzyme M (CH₃-S-CoM).[2] This methylated intermediate then serves as the direct precursor to methane.
The reaction is catalyzed by the enzyme methyl-coenzyme M reductase (MCR) , a complex metalloenzyme containing the nickel-containing prosthetic group, coenzyme F430.[3] The overall reaction is as follows:
CH₃-S-CoM + Coenzyme B (HS-CoB) → CH₄ + CoM-S-S-CoB [2]
In this reaction, methyl-coenzyme M is reductively cleaved, releasing methane. Coenzyme B (7-mercaptoheptanoylthreonine phosphate) acts as the electron donor, resulting in the formation of a heterodisulfide of Coenzyme M and Coenzyme B (CoM-S-S-CoB).[2] This heterodisulfide is subsequently reduced by heterodisulfide reductase, regenerating the free thiols of both coenzymes and allowing them to participate in further rounds of methanogenesis.
The Methanogenesis Pathway and Coenzyme M's Place Within It
The formation of methyl-Coenzyme M is the convergence point for various methanogenic pathways, including the hydrogenotrophic, acetoclastic, and methylotrophic pathways.
-
Hydrogenotrophic Pathway: In this pathway, carbon dioxide is sequentially reduced to a methyl group, which is then transferred to Coenzyme M.
-
Acetoclastic Pathway: Acetate is cleaved, and the methyl group is transferred to Coenzyme M.
-
Methylotrophic Pathway: Methylated compounds such as methanol, methylamines, or dimethyl sulfide (B99878) serve as substrates, and their methyl groups are ultimately transferred to Coenzyme M.[4][5]
The central placement of the methyl-Coenzyme M to methane conversion underscores its universal importance in the energy metabolism of all known methanogens.
Biosynthesis of Coenzyme M
Methanogenic archaea synthesize Coenzyme M through a multi-step enzymatic pathway. While variations exist between different classes of methanogens, a common route starts from the precursor molecule phosphoenolpyruvate (B93156) (PEP). The pathway involves a series of enzymatic reactions, including the addition of sulfite, phosphorylation, decarboxylation, and sulfhydration, to ultimately yield 2-mercaptoethanesulfonate. It is noteworthy that the biosynthetic pathway for Coenzyme M in bacteria that utilize this coenzyme for other metabolic processes has been found to be distinct from that in archaea, highlighting an instance of convergent evolution.
Quantitative Data
A comprehensive understanding of the role of Coenzyme M necessitates the examination of quantitative parameters related to its function and the enzymes involved.
Table 1: Kinetic Parameters of Methyl-Coenzyme M Reductase (MCR) from Various Methanogenic Archaea
| Methanogen Species | Substrate | Apparent Km (mM) | kcat (s⁻¹) | Vmax (μmol/min/mg protein) | Reference(s) |
| Methanothermobacter marburgensis (MCR I) | Methyl-Coenzyme M | 0.7 ± 0.2 | ~20 (at 25°C) | up to 100 | [6][7] |
| Coenzyme B | 0.2 ± 0.1 | [6] | |||
| Methanothermobacter marburgensis (MCR II) | Methyl-Coenzyme M | 1.4 ± 0.2 | - | - | [6] |
| Coenzyme B | 0.5 ± 0.2 | [6] | |||
| Methanosarcina thermophila | Methyl-Coenzyme M | 3.3 | - | - | [5] |
| Coenzyme B | 0.059 | [5] | |||
| Methanopyrus kandleri | - | Apparent Vmax at 65°C | - | - | [8] |
Note: Kinetic parameters can vary depending on assay conditions (temperature, pH, etc.). The values presented here are for comparative purposes.
Table 2: Intracellular Concentration of Coenzyme M in Methanogens
| Methanogen Species | Growth Condition | Intracellular CoM Concentration | Reference(s) |
| Methanosarcina barkeri | Acetate-grown | - | [4] |
| Methanococcus maripaludis | - | - | [8][9] |
Data on the precise intracellular concentrations of Coenzyme M are limited and can vary with growth conditions. Further research is needed to populate this area comprehensively.
Table 3: Inhibition Constants (Ki) of Coenzyme M Analogs for Methyl-Coenzyme M Reductase
| Inhibitor | Methanogen Species | Type of Inhibition | Ki Value | Reference(s) |
| 2-Bromoethanesulfonate (BES) | Methanosarcina sp. | Competitive with Methyl-Coenzyme M | Similar to inhibitory concentration in cells | [10] |
| 2-Bromoethanesulfonate (BES) | Xanthobacter autotrophicus | - | Inhibition at 3-10 mM | [11] |
| Ethyl-Coenzyme M | Methanothermobacter marburgensis | Inhibitory to methane formation | - | [1][12] |
Signaling Pathways and Logical Relationships
The regulation of methanogenesis, and by extension the involvement of Coenzyme M, is a complex process. The expression of the mcr operon, which encodes the subunits of methyl-coenzyme M reductase, is tightly controlled in response to substrate availability and other environmental cues.
The biosynthesis of Coenzyme M is also a regulated process, ensuring a sufficient supply of this essential cofactor for methanogenesis.
Experimental Protocols
A variety of specialized techniques are required to study the role of Coenzyme M and the enzymes involved in its metabolism, primarily due to the strictly anaerobic nature of methanogenic archaea.
Anaerobic Cultivation of Methanogens
Objective: To cultivate methanogenic archaea under strictly anoxic conditions to obtain sufficient biomass for biochemical and genetic studies.
Methodology:
-
Media Preparation: Prepare a specialized growth medium containing essential minerals, trace elements, vitamins, a buffering system (typically bicarbonate), and a reducing agent (e.g., cysteine-sulfide) to maintain a low redox potential. The medium should be prepared under a stream of oxygen-free gas (e.g., N₂/CO₂ or H₂/CO₂).
-
Dispensing and Sterilization: Dispense the medium into anaerobic culture tubes or serum vials under the same oxygen-free gas stream. Seal the vessels with butyl rubber stoppers and aluminum crimps. Sterilize by autoclaving.
-
Inoculation: Inoculate the sterile medium with a culture of methanogenic archaea using a sterile, anaerobic syringe and needle technique.
-
Incubation: Incubate the cultures at the optimal temperature for the specific methanogen species. For hydrogenotrophic methanogens, the headspace is typically pressurized with H₂/CO₂.
-
Monitoring Growth: Monitor growth by measuring the increase in optical density at 600 nm or by quantifying methane production in the headspace using gas chromatography.
Extraction and Quantification of Coenzyme M
Objective: To extract and quantify the intracellular concentration of Coenzyme M from methanogen cell cultures.
Methodology:
-
Cell Harvesting: Harvest methanogen cells from a culture of known volume and cell density by centrifugation under anaerobic conditions.
-
Cell Lysis and Extraction: Resuspend the cell pellet in a suitable buffer. Lyse the cells by sonication, French press, or enzymatic treatment. Extract Coenzyme M from the cell lysate. One method involves mixing the cell suspension with 1% tributylphosphine (B147548) (TBP) to reduce any disulfide bonds and incubating at room temperature.[1]
-
Derivatization: Centrifuge the lysate to remove cell debris. Derivatize the thiol group of Coenzyme M in the supernatant with a fluorescent labeling agent, such as o-phthalaldehyde (B127526) (OPA) or monobromobimane (B13751) (mBBr), to enable sensitive detection.[1]
-
HPLC Analysis: Separate the derivatized Coenzyme M from other cellular components using reverse-phase high-performance liquid chromatography (HPLC).
-
Quantification: Detect the fluorescently labeled Coenzyme M using a fluorescence detector. Quantify the amount of Coenzyme M by comparing the peak area to a standard curve generated with known concentrations of purified Coenzyme M.[1][13]
Methyl-Coenzyme M Reductase (MCR) Activity Assay
Objective: To measure the enzymatic activity of MCR in cell-free extracts or purified enzyme preparations.
Methodology:
-
Preparation of Cell-Free Extract: Harvest methanogen cells and resuspend them in an anaerobic buffer. Lyse the cells and centrifuge to obtain a cell-free extract containing MCR.
-
Assay Mixture: Prepare an anaerobic assay mixture containing a buffer, the substrates methyl-Coenzyme M and Coenzyme B, and a reducing system (e.g., titanium(III) citrate (B86180) and a catalytic amount of cobalamin) to regenerate Coenzyme B from the heterodisulfide product.[14]
-
Initiation of Reaction: Initiate the reaction by adding the cell-free extract or purified MCR to the assay mixture. Incubate at the optimal temperature for the enzyme.
-
Methane Quantification: At various time points, take gas samples from the headspace of the reaction vessel and quantify the amount of methane produced using a gas chromatograph equipped with a flame ionization detector (GC-FID).
-
Calculation of Activity: Calculate the specific activity of MCR as the rate of methane formation per unit of protein (e.g., in μmol of methane per minute per milligram of protein).
Site-Directed Mutagenesis of MCR
Objective: To investigate the role of specific amino acid residues in the active site of MCR.
Methodology:
-
Primer Design: Design mutagenic primers containing the desired nucleotide change to alter a specific amino acid codon in the mcrA gene (encoding the alpha subunit of MCR).
-
Mutagenesis PCR: Perform polymerase chain reaction (PCR) using a plasmid containing the wild-type mcrA gene as a template and the mutagenic primers. This will generate a mutated plasmid.
-
Template Removal: Digest the parental, non-mutated plasmid template with the restriction enzyme DpnI, which specifically cleaves methylated DNA (the parental plasmid isolated from E. coli will be methylated, while the newly synthesized PCR product will not).
-
Transformation: Transform the mutated plasmid into a suitable host, such as E. coli, for plasmid propagation.
-
Verification: Sequence the mutated plasmid to confirm the presence of the desired mutation.
-
Expression and Analysis: Introduce the mutated mcrA gene into a suitable methanogen expression system (e.g., in Methanococcus maripaludis) to produce the mutant MCR protein.[15] Purify the mutant enzyme and characterize its kinetic properties to determine the effect of the amino acid substitution on enzyme function.
Conclusion
Coenzyme M stands as a central molecule in the fascinating world of methanogenic archaea. Its role as the terminal methyl carrier in methanogenesis is a testament to the elegant and unique biochemical solutions that have evolved in these ancient microorganisms. The study of Coenzyme M and its associated enzymes, particularly methyl-coenzyme M reductase, continues to provide fundamental insights into microbial metabolism, bioenergetics, and the global carbon cycle. The technical approaches outlined in this guide provide a framework for researchers to further unravel the complexities of this vital coenzyme and its profound impact on our planet. The development of novel inhibitors targeting MCR, guided by a deep understanding of its mechanism and the role of Coenzyme M, holds promise for mitigating methane emissions and for the development of new antimicrobial strategies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Methyl-coenzyme M reductase from Methanothermobacter marburgensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylthiol:coenzyme M methyltransferase from Methanosarcina barkeri, an enzyme of methanogenesis from dimethylsulfide and methylmercaptopropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methanol:coenzyme M methyltransferase from Methanosarcina barkeri. Purification, properties and encoding genes of the corrinoid protein MT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic processes of Methanococcus maripaludis and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Methanosarcina barkeri - Wikipedia [en.wikipedia.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Structural analysis of a Ni-methyl species in methyl-coenzyme M reductase from Methanothermobacter marburgensis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The MtsA subunit of the methylthiol:coenzyme M methyltransferase of Methanosarcina barkeri catalyses both half-reactions of corrinoid-dependent dimethylsulfide: coenzyme M methyl transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of Methyl Coenzyme M Reductase A (mcrA) Genes Associated with Methane-Oxidizing Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The biosynthesis of methylated amino acids in the active site region of methyl-coenzyme M reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biosynthesis of 2-Mercaptoethanesulfonic Acid (Coenzyme M) in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mercaptoethanesulfonic acid, commonly known as coenzyme M (CoM), is the smallest known organic cofactor.[1][2][3][4] It plays a critical role in various metabolic pathways, most notably as the terminal methyl carrier in methanogenesis in archaea.[1][2][3][4] However, CoM is also found in a select group of bacteria where it is essential for the metabolism of certain small organic molecules, such as the carboxylation of aliphatic epoxides.[1][2][3][4] The discovery of a distinct CoM biosynthetic pathway in bacteria has unveiled a fascinating case of convergent evolution, presenting new avenues for research and potential targets for antimicrobial drug development.[1][2][3][4]
This technical guide provides a comprehensive overview of the bacterial biosynthesis of Coenzyme M, focusing on the pathway elucidated in Xanthobacter autotrophicus Py2.[1][2] It details the enzymes involved, the intermediates formed, and the experimental protocols used to characterize this novel metabolic route.
The Five-Step Biosynthetic Pathway of Coenzyme M in Bacteria
In bacteria, Coenzyme M is synthesized from the central metabolite phosphoenolpyruvate (B93156) (PEP) in a five-step enzymatic pathway.[1][2][3][4] This pathway is encoded by the xcb gene cluster (xcbA, xcbB, xcbC, xcbD, and xcbE).[1]
Enzymes of the Bacterial Coenzyme M Biosynthetic Pathway
| Gene | Enzyme Name | Function |
| xcbB | Phosphosulfolactate synthase | Catalyzes the addition of sulfite (B76179) to phosphoenolpyruvate (PEP) to form (R)-phosphosulfolactate (PSL). |
| xcbC | Sulfoacrylic acid synthase | Catalyzes the elimination of a phosphate (B84403) group from PSL to produce sulfoacrylic acid (SAA). |
| xcbD | 3-sulfopropionyl-cysteine synthase | Catalyzes the addition of L-cysteine to SAA to form 3-sulfopropionyl-cysteine. |
| xcbE | 3-sulfopropionyl-cysteine decarboxylase/thiolase | A pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylation and subsequent C-S bond cleavage to produce sulfoethanethioaldehyde. |
| xcbA | Sulfoethanethioaldehyde reductase | A [2Fe-2S] cluster-containing enzyme that reduces sulfoethanethioaldehyde to this compound (CoM). |
Visualization of the Coenzyme M Biosynthetic Pathway
The following diagram illustrates the sequential conversion of phosphoenolpyruvate to Coenzyme M in bacteria.
Experimental Protocols
The elucidation of this pathway involved the cloning and expression of the xcb genes, purification of the corresponding enzymes, and subsequent in vitro reconstitution of the pathway.
Cloning, Expression, and Purification of Xcb Enzymes
a. Gene Amplification and Cloning: The genes xcbA, xcbB, xcbC, xcbD, and xcbE from Xanthobacter autotrophicus Py2 are amplified via polymerase chain reaction (PCR).[1] Specific primers are designed to introduce restriction sites (e.g., NdeI and AvrII for xcbA; BamHI and HindIII for xcbD) for subsequent cloning into expression vectors.[1] The amplified DNA fragments are then ligated into suitable expression vectors, such as the pET or pRSFDuet series, which often incorporate a hexahistidine (His6)-tag for affinity purification.[1] The integrity of the cloned sequences is confirmed by DNA sequencing.[1]
b. Protein Expression: The expression vectors containing the xcb genes are transformed into a suitable E. coli expression strain, such as BL21(DE3).[1] Bacterial cultures are grown in a rich medium (e.g., Luria-Bertani broth) supplemented with the appropriate antibiotic for plasmid maintenance. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density (e.g., OD600 of 0.6-0.8).[1] Cultures are then incubated for several hours at a reduced temperature (e.g., 16-20°C) to enhance protein solubility.[1]
c. Cell Lysis and Protein Purification: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing a buffering agent (e.g., Tris-HCl), salt (e.g., NaCl), and protease inhibitors.[1] Cells are lysed using physical methods such as sonication or a French press. The cell lysate is clarified by ultracentrifugation to remove cell debris. The soluble fraction containing the His6-tagged Xcb protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.[1] After washing to remove non-specifically bound proteins, the target protein is eluted using a buffer containing a high concentration of imidazole.[1] Protein purity is assessed by SDS-PAGE, and protein concentration is determined using a standard method like the Bradford assay. For the iron-sulfur protein XcbA, anaerobic purification conditions and reconstitution of the [2Fe-2S] cluster may be necessary.[1]
In Vitro Enzyme Assays and Pathway Reconstitution
The function of each enzyme is determined by in vitro assays using the purified proteins. The complete pathway can be reconstituted by combining all five purified enzymes with the initial substrate, PEP, and necessary co-substrates.
a. General Reaction Conditions: Reactions are typically carried out in a buffered solution (e.g., Tris-HCl or HEPES) at a controlled pH (e.g., 7.5-8.0) and temperature (e.g., 30°C).[1]
b. Monitoring the Reactions: The consumption of substrates and the formation of intermediates and the final product are monitored over time using techniques such as:
-
Mass Spectrometry (MS): Provides accurate mass measurements of the reaction components, allowing for the identification of each intermediate and the final product, CoM.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the chemical structure of the novel intermediates, such as sulfoacrylic acid and 3-sulfopropionyl-cysteine.[1]
c. Step-wise and Complete Pathway Reconstitution:
-
Step 1 (XcbB): The reaction mixture contains purified XcbB, PEP, and sodium sulfite.
-
Step 2 (XcbC): The product of the XcbB reaction, PSL, is used as the substrate for purified XcbC.
-
Step 3 (XcbD): The product of the XcbC reaction, SAA, is incubated with purified XcbD and L-cysteine.
-
Step 4 (XcbE): The product of the XcbD reaction, 3-sulfopropionyl-cysteine, is treated with purified XcbE in the presence of PLP.
-
Step 5 (XcbA): The product of the XcbE reaction, sulfoethanethioaldehyde, is incubated with purified XcbA and a suitable reducing agent.
-
Complete Reconstitution: A single reaction mixture containing PEP, sodium sulfite, L-cysteine, PLP, a reducing system, and all five purified enzymes (XcbA-E) is incubated, and the production of CoM is monitored.[1]
Quantitative Data
The following table summarizes the components used in the in vitro reconstitution of the complete Coenzyme M biosynthesis pathway as described in the literature.[1]
| Component | Concentration/Amount | Purpose |
| Phosphoenolpyruvate (PEP) | 1 mM | Initial Substrate |
| Sodium Sulfite | 1 mM | Substrate for XcbB |
| L-Cysteine | 1 mM | Substrate for XcbD |
| Pyridoxal 5'-phosphate (PLP) | 100 µM | Cofactor for XcbE |
| Dithiothreitol (DTT) | 1 mM | Reducing Agent |
| XcbA | 5 µM | Enzyme |
| XcbB | 5 µM | Enzyme |
| XcbC | 5 µM | Enzyme |
| XcbD | 5 µM | Enzyme |
| XcbE | 5 µM | Enzyme |
| HEPES Buffer (pH 7.5) | 50 mM | Buffer System |
| MgCl2 | 5 mM | Cofactor |
Note on Enzyme Kinetics: As of the latest available literature, detailed enzyme kinetic parameters (e.g., Km, kcat, Vmax) for the individual Xcb enzymes have not been published. Further research is required to quantitatively characterize the catalytic efficiency and substrate affinity of these novel enzymes.
Conclusion
The elucidation of the five-step bacterial biosynthesis pathway of Coenzyme M represents a significant advancement in our understanding of microbial metabolism.[1][2] The unique enzymatic reactions, particularly the novel functions of members of the aspartase/fumarase and PLP-dependent enzyme superfamilies, highlight the remarkable adaptability of metabolic pathways.[1] For researchers in drug development, the enzymes in this pathway, being distinct from those in archaea and absent in higher eukaryotes, present potential targets for the development of novel antimicrobial agents specifically targeting bacteria that utilize this pathway for their metabolism. The detailed experimental protocols provided herein serve as a foundation for further investigation into the structure, mechanism, and regulation of these fascinating enzymes.
References
Spectroscopic Properties and Analysis of 2-Mercaptoethanesulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mercaptoethanesulfonic acid, commonly known as Mesna, is a vital uroprotective agent used in conjunction with certain chemotherapy drugs, such as ifosfamide (B1674421) and cyclophosphamide (B585), to mitigate the risk of hemorrhagic cystitis. Its efficacy lies in its ability to neutralize acrolein, a toxic metabolite of these chemotherapeutic agents, in the urinary tract. A thorough understanding of the spectroscopic properties of Mesna is crucial for its identification, quantification, and quality control in pharmaceutical formulations and biological matrices. This technical guide provides an in-depth overview of the spectroscopic analysis of Mesna, including detailed data, experimental protocols, and relevant biochemical pathways.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: UV-Visible and Fluorescence Spectroscopic Data
| Parameter | Wavelength (nm) | Molar Absorptivity (ε) / Quantum Yield | Solvent/Conditions |
| UV Absorption Maximum (λmax) | 250 | Not specified | Not specified |
| UV Absorption Maximum (λmax) | 290 | Not specified | Not specified |
| Colorimetric Absorption (with Co(II)) | 488 | Not specified | Neutral medium |
| Fluorescence Excitation | 254 | Not specified | Not specified |
| Fluorescence Emission | 332 | High | Not specified |
Table 2: Vibrational Spectroscopy Data (Infrared and Raman)
| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment | Intensity |
| Infrared (IR) | ~2560 | S-H stretch | Weak to medium |
| Infrared (IR) | 1200 - 1300 | SO₃ stretch | Strong |
| Raman | Not available | Fingerprint region | Not available |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | 2.5 - 3.0 | Triplet | -CH₂-SH |
| ¹H | 3.0 - 3.5 | Triplet | -CH₂-SO₃H |
| ¹³C | 20 - 30 | Not applicable | -CH₂-SH |
| ¹³C | 50 - 60 | Not applicable | -CH₂-SO₃H |
Table 4: Mass Spectrometry Data
| Ionization Mode | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Method |
| Electrospray (ESI) | 140.40 | 79.9, 138.9 | HPLC-MS/MS |
Mechanism of Action: Detoxification of Acrolein
The primary therapeutic action of Mesna is the detoxification of acrolein, a urotoxic metabolite of cyclophosphamide and ifosfamide. This occurs via a Michael addition reaction where the sulfhydryl group of Mesna attacks the β-carbon of the α,β-unsaturated aldehyde, acrolein, forming a stable, non-toxic conjugate that is then excreted in the urine.[1]
References
A Technical Guide to the Redox Potential and Antioxidant Properties of Mesna for Researchers and Drug Development Professionals
Introduction
Mesna (B1676310), or sodium 2-mercaptoethane sulfonate, is a synthetic thiol compound widely recognized in clinical settings as a uroprotective agent.[1][2][3][4][5] It is routinely co-administered with chemotherapeutic agents like ifosfamide (B1674421) and cyclophosphamide (B585) to prevent hemorrhagic cystitis.[1][2][3][5] This protective effect is achieved through the detoxification of acrolein, a urotoxic metabolite of these chemotherapeutics, in the bladder.[2] Beyond this established application, a growing body of research has illuminated Mesna's significant antioxidant and cytoprotective properties, positioning it as a molecule of interest for broader therapeutic applications.[6][7][8][9]
This technical guide provides an in-depth exploration of Mesna's redox chemistry, its multifaceted antioxidant mechanisms, and the experimental methodologies used to characterize these properties. The information is tailored for researchers, scientists, and drug development professionals investigating Mesna's potential in contexts beyond uroprotection, particularly in conditions where oxidative stress is a key pathological driver.
Core Concept: The Redox Chemistry of Mesna
The antioxidant capacity of Mesna is fundamentally linked to its sulfhydryl (-SH) group.[7][10] In the bloodstream, Mesna is rapidly oxidized to its disulfide form, Mesna disulfide or dimesna (B1670654), which is pharmacologically inactive.[2] This conversion protects systemic tissues from the free thiol. Upon reaching the kidneys, dimesna is filtered and subsequently reduced back to the active, free-thiol Mesna in the renal tubules.[2] This reactivated Mesna is then concentrated in the urine, where it exerts its protective effects.[2] This unique mechanism of systemic inactivation and targeted renal reactivation is central to its clinical utility and its potential as a localized antioxidant.
Mechanisms of Antioxidant Action
Mesna's antioxidant effects are not limited to a single mechanism but involve a combination of direct and indirect actions that collectively mitigate oxidative stress.
-
Direct Scavenging of Reactive Oxygen Species (ROS): The sulfhydryl group in Mesna is an effective electron donor, enabling it to directly neutralize a variety of reactive oxygen species.[7][10] This direct scavenging is a primary mechanism by which Mesna protects tissues from oxidative damage, particularly in ischemia-reperfusion injury models.[6][11] It has been shown to be an effective scavenger of free radicals, reducing lipid peroxidation and protecting cellular integrity.[7]
-
Support of Endogenous Antioxidant Systems: Mesna has been observed to influence the activity of key enzymatic antioxidants. Studies have shown that Mesna treatment can restore or increase the activity of enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx).[1][10] These enzymes are critical components of the cell's first line of defense against oxidative stress.[12][13] By bolstering these endogenous systems, Mesna enhances the overall antioxidant capacity of the tissue.
-
Modulation of Signaling Pathways: Research suggests that Mesna can modulate cellular signaling pathways involved in inflammation and oxidative stress. One key pathway is the nuclear factor-kappaB (NF-κB) pathway.[7] By inhibiting the activation of NF-κB, Mesna can downregulate the expression of pro-inflammatory genes and reduce the inflammatory response that often contributes to oxidative damage.[9]
Quantitative Data on Antioxidant Properties
The following tables summarize quantitative data from various studies investigating the antioxidant effects of Mesna. These studies typically involve animal models of oxidative stress, such as ischemia-reperfusion (I/R) injury.
Table 1: Effect of Mesna on Markers of Oxidative Stress
| Parameter | Model | Treatment Details | Result | Reference |
| Malondialdehyde (MDA) | Carotid I/R in Rats | Mesna (75 & 150 mg/kg) 30 min before I/R | Significant, dose-dependent reversal of I/R-induced increase in serum MDA. | [7] |
| Glutathione (GSH)/Glutathione Disulfide (GSSG) Ratio | Intestinal I/R in Rats | Mesna administered before ischemia or at reperfusion | Significant increase in GSH/GSSG ratio, indicating reduced oxidative stress. | [11] |
| Serum Alanine Transaminase (ALT) & Aspartate Transaminase (AST) | Carotid I/R in Rats | Mesna (75 & 150 mg/kg) 30 min before I/R | Significant reversal of I/R-induced increases in serum ALT and AST. | [7] |
Table 2: Effect of Mesna on Antioxidant Enzyme Activity
| Enzyme | Model | Treatment Details | Result | Reference | | :--- | :--- | :--- | :--- | | Superoxide Dismutase (SOD) | Intestinal I/R in Rats | Mesna administration | A significant reduction in SOD activity in tissues following Mesna administration suggests that superoxide radicals are effectively scavenged. |[10] | | Glutathione Peroxidase (GPx) | Intestinal I/R in Rats | Mesna administration | GPx activity, which decreased after I/R, was increased in the Mesna-treated group. |[10] | | Catalase (CAT) | Ifosfamide-induced Hemorrhagic Cystitis | Mesna co-therapy | Mesna treatment was associated with the modulation of CAT activity, contributing to the reduction of oxidative stress. |[14] |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment of antioxidant properties. The following sections outline the methodologies for key assays used in Mesna research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[15]
-
Principle: The stable DPPH radical has a deep violet color with maximum absorbance around 517 nm.[15] When an antioxidant reduces DPPH by donating a hydrogen atom, the solution is decolorized. The change in absorbance is proportional to the radical scavenging activity.[15]
-
Materials:
-
DPPH (high purity)
-
Methanol or ethanol (B145695) (spectrophotometric grade)
-
Mesna and a positive control (e.g., Ascorbic Acid, Trolox)
-
Spectrophotometer or 96-well plate reader
-
-
Procedure:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[16] Prepare a stock solution of Mesna (e.g., 1 mg/mL) and perform serial dilutions to obtain a range of concentrations.[15] Prepare similar dilutions for the positive control.
-
Reaction Setup (96-well plate):
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17][19]
-
-
Calculation:
-
The percentage of scavenging activity is calculated as: % Scavenging = [ (A_control - A_sample) / A_control ] x 100[15]
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentrations.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).
-
Principle: ABTS is oxidized to its radical cation, ABTS•+, which is intensely colored blue-green and absorbs at 734 nm.[21][22] Antioxidants capable of donating an electron to the ABTS•+ will quench the color, and the loss of absorbance is proportional to the antioxidant's activity.[21]
-
Materials:
-
ABTS diammonium salt
-
Potassium persulfate (or another oxidizing agent)
-
Phosphate-buffered saline (PBS) or ethanol
-
Mesna and a positive control (e.g., Trolox)
-
Spectrophotometer or 96-well plate reader
-
-
Procedure:
-
Reagent Preparation:
-
Prepare the ABTS•+ stock solution by mixing aqueous solutions of ABTS and potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours to ensure complete radical generation.[23]
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[22][23] This is the working solution.
-
Prepare serial dilutions of Mesna and a Trolox standard.[24]
-
-
Reaction Setup (96-well plate):
-
Incubation: Incubate the plate at room temperature in the dark for approximately 6-10 minutes.[16][20]
-
-
Calculation:
-
Calculate the percentage of inhibition as in the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined by comparing the sample's inhibition curve to that of the Trolox standard.[16]
-
Intracellular ROS Detection using DCFH-DA
This cell-based assay quantifies the overall level of reactive oxygen species within a cell population.
-
Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is rapidly oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[16][25] The fluorescence intensity is directly proportional to the level of intracellular ROS.[25]
-
Materials:
-
DCFH-DA probe
-
Cell culture medium (phenol red-free) or a suitable buffer (e.g., HBSS, PBS)
-
Adherent or suspension cells
-
ROS-inducing agent (e.g., H₂O₂, TBHP) as a positive control[25]
-
Fluorescence microplate reader or fluorescence microscope
-
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight under standard culture conditions.
-
Treatment: Treat cells with various concentrations of Mesna for the desired duration. Include untreated controls and positive controls (cells treated with an ROS inducer).
-
Probe Loading:
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells again with PBS.[25]
-
Add PBS or phenol (B47542) red-free media to each well.[25]
-
Immediately measure the fluorescence intensity using a plate reader with excitation at ~485-495 nm and emission at ~529-535 nm.[25][27]
-
-
-
Data Analysis: The fluorescence intensity of the Mesna-treated groups is compared to the untreated and ROS-induced control groups to determine its effect on intracellular ROS levels.
Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays
These assays measure the activity of specific endogenous antioxidant enzymes in cell or tissue lysates.
-
Principle:
-
SOD Assay: SOD activity is often measured indirectly. A system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) is used to reduce a detector molecule (e.g., WST-1, NBT). SOD in the sample competes for the superoxide radicals, thereby inhibiting the reduction of the detector molecule.[13][28] The degree of inhibition is proportional to the SOD activity.
-
CAT Assay: Catalase activity is measured by monitoring the decomposition of its substrate, hydrogen peroxide (H₂O₂).[12] This can be done by directly measuring the decrease in H₂O₂ absorbance at 240 nm or by using a coupled reaction where the remaining H₂O₂ reacts with a probe (e.g., Amplex Red) to produce a colored or fluorescent product.[28]
-
-
General Procedure:
-
Sample Preparation: Prepare cell or tissue homogenates in a cold buffer on ice. Centrifuge to pellet debris and collect the supernatant (lysate). Determine the total protein concentration of the lysate for normalization.[12]
-
Assay Performance: Use a commercial assay kit (e.g., from Abcam, Cayman Chemical) and follow the manufacturer's protocol precisely. These kits provide optimized buffers, substrates, and standards.
-
Measurement: Read the absorbance or fluorescence using a microplate reader at the specified wavelength.
-
-
Calculation: Calculate the enzyme activity based on the standard curve provided with the kit. Results are typically expressed as units of activity per milligram of protein (U/mg protein).[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The protective effect of 2-mercapto-ethane sulfonate (MESNA) on hemorrhagic cystitis induced by high-dose ifosfamide treatment tested by a randomized crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of mesna to prevent ifosfamide-induced urotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical overview of mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mesna: a novel renoprotective antioxidant in ischaemic acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medmedchem.com [medmedchem.com]
- 9. Prophylaxis with mesna prevents oxidative stress induced by ischemia reperfusion in the intestine via inhibition of nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abis-files.trakya.edu.tr [abis-files.trakya.edu.tr]
- 11. Mesna protects intestinal mucosa from ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. researchgate.net [researchgate.net]
- 20. zen-bio.com [zen-bio.com]
- 21. assaygenie.com [assaygenie.com]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 23. protocols.io [protocols.io]
- 24. zen-bio.com [zen-bio.com]
- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 26. Intracellular ROS Assay [protocols.io]
- 27. assaygenie.com [assaygenie.com]
- 28. mdpi.com [mdpi.com]
The Pivotal Role of Coenzyme M in Bacterial Alkene Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme M (2-mercaptoethanesulfonate, HS-CoM), initially identified for its essential role in methanogenesis, has emerged as a critical cofactor in the bacterial metabolism of alkenes. This guide provides an in-depth technical overview of the function of Coenzyme M in the detoxification and assimilation of toxic epoxides derived from alkene oxidation. We will explore the core biochemical pathways, present quantitative data on enzyme kinetics, detail key experimental protocols for studying this system, and provide visual representations of the metabolic and experimental workflows. This document is intended to be a comprehensive resource for researchers in microbiology, enzymology, and drug development who are interested in novel metabolic pathways and potential targets for bioremediation and therapeutic intervention.
Core Function of Coenzyme M in Alkene Metabolism
In aerobic bacteria such as Xanthobacter autotrophicus Py2 and various Mycobacterium strains, the metabolism of short-chain alkenes like propylene (B89431) and ethene is initiated by monooxygenases, which convert these hydrocarbons into highly reactive and electrophilic epoxides (e.g., epoxypropane, epoxyethane).[1][2][3] These epoxides are toxic to cells as they can readily react with nucleophiles in DNA and proteins, leading to mutations and cellular damage.[4]
Coenzyme M plays a central role in mitigating this toxicity by acting as a nucleophilic scavenger.[1][5] The thiol group of CoM attacks the electrophilic carbon of the epoxide ring, a reaction catalyzed by the enzyme epoxyalkane:Coenzyme M transferase (EaCoMT) . This conjugation reaction forms a stable thioether adduct, effectively neutralizing the reactive epoxide.[6][7] This initial step is the gateway to a multi-enzyme pathway that ultimately converts the alkene and carbon dioxide into acetoacetate (B1235776), a compound that can enter central metabolism.[5]
The Coenzyme M-dependent pathway for alkene metabolism can be summarized in four key enzymatic steps following the initial epoxidation:
-
Epoxide Conjugation: An alkene monooxygenase first converts an alkene to its corresponding epoxide. Subsequently, EaCoMT catalyzes the nucleophilic attack of Coenzyme M on the epoxide, forming a hydroxyalkyl-CoM conjugate.[6][8]
-
Stereospecific Dehydrogenation: The resulting hydroxyalkyl-CoM is then oxidized to a ketoalkyl-CoM by stereospecific NAD+-dependent dehydrogenases. In Xanthobacter autotrophicus Py2, separate enzymes exist for the (R) and (S) enantiomers of hydroxypropyl-CoM: (R)-hydroxypropyl-CoM dehydrogenase and (S)-hydroxypropyl-CoM dehydrogenase.[9][10]
-
Reductive Carboxylation: The final step is catalyzed by 2-ketopropyl-CoM oxidoreductase/carboxylase (2-KPCC). This enzyme mediates the NADPH-dependent reductive cleavage of the C-S bond and subsequent carboxylation of the resulting intermediate to produce acetoacetate and regenerate free Coenzyme M.[11][12]
Quantitative Data
The following tables summarize key quantitative data related to the enzymes involved in Coenzyme M-dependent alkene metabolism.
Table 1: Specific Activities of Epoxyalkane:Coenzyme M Transferase (EaCoMT)
| Bacterial Strain | Substrate | Specific Activity (nmol/min/mg protein) | Reference(s) |
| Mycobacterium strain JS60 (ethene-grown) | Epoxyethane | 990 ± 60 | [13] |
| Mycobacterium strain JS60 (VC-grown) | Epoxyethane | 980 ± 50 | [13] |
| Mycobacterium strain JS623 (wild-type) | Epoxyethane | 74 ± 15 | [8] |
| Mycobacterium strain JS623-E (VC-adapted) | Epoxyethane | 150 ± 15 | [8] |
| Mycobacterium strain JS623-T (VC-adapted) | Epoxyethane | 645 ± 248 | [8] |
| M. smegmatis mc²155 (expressing JS60 etnE) | Epoxyethane | 610 (approx.) | [13] |
| M. smegmatis mc²155 (expressing JS60 etnE) | Epoxypropane | 140 (approx.) | [13] |
| Various Mycobacterium isolates | Epoxyethane | 380 - 2910 | [7] |
Table 2: Kinetic Parameters of Hydroxypropyl-CoM Dehydrogenases from Xanthobacter autotrophicus Py2
| Enzyme | Substrate | Apparent Km (µM) | Reference(s) |
| Recombinant (R)-HPCDH | (R)-2-hydroxypropyl-CoM | 130 ± 20 | [10] |
| Recombinant (R)-HPCDH | NAD+ | 210 ± 30 | [10] |
| Recombinant (S)-HPCDH | (S)-2-hydroxypropyl-CoM | 80 ± 10 | [10] |
| Recombinant (S)-HPCDH | NAD+ | 150 ± 20 | [10] |
Experimental Protocols
Epoxyalkane:Coenzyme M Transferase (EaCoMT) Assay
This protocol is adapted from studies on Mycobacterium strain JS60.[8][13]
Materials:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Coenzyme M solution (200 mM)
-
Epoxyethane (or other epoxide substrate)
-
Cell extract containing EaCoMT
-
25 ml glass serum bottles with crimp seals
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
In a 25 ml serum bottle, combine 900 µl of 50 mM Tris-HCl (pH 8.0) and 50 µl of 200 mM Coenzyme M.
-
Crimp seal the bottle.
-
Inject a known amount of the gaseous epoxide substrate (e.g., 5 µmol of epoxyethane) into the headspace.
-
Incubate the bottle at 30°C with shaking (e.g., 300 rpm) for 15 minutes to allow for equilibration between the gas and liquid phases.
-
Initiate the reaction by injecting 50 µl of the cell extract into the bottle.
-
Allow the reaction to proceed for 5 minutes to ensure mixing and temperature equilibration.
-
At regular time intervals (e.g., 0, 5, 10, 15, and 20 minutes), withdraw a headspace sample (e.g., 100 µl) using a gas-tight syringe and inject it into the GC-FID to quantify the remaining epoxide.
-
Calculate the rate of epoxide consumption from the linear portion of the time course.
-
Determine the protein concentration of the cell extract using a standard method (e.g., Bradford assay).
-
Express the specific activity as nanomoles of epoxide consumed per minute per milligram of total protein. A control reaction without cell extract should be run to account for any abiotic loss of the epoxide.[8]
Heterologous Expression of EaCoMT in Mycobacterium smegmatis
This protocol describes the expression of the etnE gene (encoding EaCoMT) from Mycobacterium strain JS60 in M. smegmatis mc²155.[13]
Materials:
-
E. coli strain for plasmid propagation (e.g., JM109)
-
Mycobacterium smegmatis mc²155
-
Expression vector (e.g., pMV261)
-
Appropriate growth media (e.g., LB broth for E. coli, LB-Tween-Kanamycin-Zinc medium for M. smegmatis)
-
Restriction enzymes and T4 DNA ligase
-
Electroporator and cuvettes
Procedure:
-
Gene Amplification and Cloning: Amplify the etnE gene from the genomic DNA of the source organism using PCR with primers containing appropriate restriction sites. Ligate the purified PCR product into the expression vector.
-
Transformation into E. coli: Transform the ligation mixture into a suitable E. coli strain for plasmid amplification and verification by sequencing.
-
Transformation into M. smegmatis: Electroporate the confirmed expression plasmid into competent M. smegmatis mc²155 cells.
-
Selection and Culture: Select for transformants on appropriate antibiotic-containing medium. Grow a liquid culture of the recombinant M. smegmatis to mid-log phase (OD600 of 1.0-1.5).
-
Induction of Gene Expression: Induce the expression of EaCoMT by a method appropriate for the promoter in the expression vector (e.g., heat shock at 45°C for 30 minutes for the hsp60 promoter in pMV261).
-
Cell Lysis and Extract Preparation: Harvest the induced cells by centrifugation, wash, and resuspend in a lysis buffer. Lyse the cells (e.g., by sonication or French press) and clarify the lysate by centrifugation to obtain the cell-free extract containing the recombinant EaCoMT. The extract can then be used in the EaCoMT assay described above.
Dehydrogenase Assay for Hydroxypropyl-CoM Dehydrogenases
This is a general spectrophotometric assay for NAD(P)+-dependent dehydrogenases that can be adapted for (R)- and (S)-hydroxypropyl-CoM dehydrogenases.[14][15]
Materials:
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.5)
-
NAD+ solution
-
(R)- or (S)-hydroxypropyl-CoM substrate
-
Purified enzyme or cell extract containing the dehydrogenase
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
In a quartz cuvette, prepare a reaction mixture containing the phosphate buffer, NAD+, and the hydroxypropyl-CoM substrate.
-
Place the cuvette in the spectrophotometer and blank the instrument.
-
Initiate the reaction by adding a small volume of the enzyme preparation and mix quickly.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.
-
Use the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1) to convert the rate of absorbance change to the rate of NADH formation.
-
Express the enzyme activity in appropriate units (e.g., µmoles of NADH formed per minute per milligram of protein).
Visualizations
Metabolic Pathway of Propylene Metabolism via Coenzyme M
References
- 1. journals.asm.org [journals.asm.org]
- 2. The alkene monooxygenase from Xanthobacter strain Py2 is closely related to aromatic monooxygenases and catalyzes aromatic monohydroxylation of benzene, toluene, and phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkene monooxygenase from Xanthobacter strain Py2. Purification and characterization of a four-component system central to the bacterial metabolism of aliphatic alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coenzyme M - Wikipedia [en.wikipedia.org]
- 5. Getting a handle on the role of coenzyme M in alkene metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Distribution of the coenzyme M pathway of epoxide metabolism among ethene- and vinyl chloride-degrading Mycobacterium strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Association of Missense Mutations in Epoxyalkane Coenzyme M Transferase with Adaptation of Mycobacterium sp. Strain JS623 to Growth on Vinyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(S)-hydroxypropyl-CoM dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. iubmb.onlinelibrary.wiley.com [iubmb.onlinelibrary.wiley.com]
- 11. Characterization of five catalytic activities associated with the NADPH:2-ketopropyl-coenzyme M [2-(2-ketopropylthio)ethanesulfonate] oxidoreductase/carboxylase of the Xanthobacter strain Py2 epoxide carboxylase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-oxopropyl-CoM reductase (carboxylating) - Wikipedia [en.wikipedia.org]
- 13. Epoxyalkane:Coenzyme M Transferase in the Ethene and Vinyl Chloride Biodegradation Pathways of Mycobacterium Strain JS60 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]
- 15. researchgate.net [researchgate.net]
2-Mercaptoethanesulfonic Acid (Mesna): A Comprehensive Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mercaptoethanesulfonic acid, commonly known as Mesna (B1676310), is a synthetic organosulfur compound with significant applications in both clinical practice and biomedical research. Its sodium salt is widely used as a uroprotective agent to mitigate the urotoxic effects of certain chemotherapeutic agents, such as cyclophosphamide (B585) and ifosfamide. Beyond its established clinical use, Mesna exhibits potent antioxidant properties, making it a valuable tool in a variety of research settings. This in-depth technical guide provides a comprehensive overview of the physicochemical properties of Mesna, detailed experimental protocols for its key applications, and insights into its mechanisms of action.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research. These properties influence its solubility, stability, and reactivity in various experimental systems.
| Property | Value |
| Chemical Structure | HS-CH₂-CH₂-SO₃H |
| Molecular Formula | C₂H₆O₃S₂ |
| Molecular Weight | 142.20 g/mol |
| Appearance | White crystalline powder or colorless liquid.[1] |
| Melting Point | Approximately 106°C.[1] For the sodium salt: >240°C with decomposition.[2][3][4] |
| Boiling Point | No data available. |
| Solubility | Highly soluble in water.[1] The sodium salt is also soluble in DMSO (33 mg/mL) and slightly soluble in alcohol.[2][3][4] |
| pKa | The sulfonic acid group has a pKa < 0, while the thiol group has a pKa of approximately 9.5–10.5.[1] |
| Stability | Generally stable under standard conditions but may be oxidized in the presence of air, especially in solution.[1][5][6] |
Research Applications and Experimental Protocols
Mesna's utility in research stems primarily from its uroprotective and antioxidant activities. The following sections detail the experimental protocols to investigate these properties.
Uroprotective Efficacy Assessment: Cyclophosphamide-Induced Hemorrhagic Cystitis Model
A common application of Mesna in preclinical research is the evaluation of its ability to prevent hemorrhagic cystitis induced by alkylating agents like cyclophosphamide (CYP) or ifosfamide.
This protocol outlines the induction of hemorrhagic cystitis in rats and the assessment of Mesna's protective effects.
-
Animal Model: Male Wistar rats (200-250 g) are commonly used. Animals should be housed under standard laboratory conditions with free access to food and water.
-
Induction of Hemorrhagic Cystitis: A single intraperitoneal (i.p.) injection of cyclophosphamide (e.g., 150 mg/kg) is administered to induce hemorrhagic cystitis.[7]
-
Mesna Administration: Mesna is typically administered i.p. at a dose that is a fraction of the cyclophosphamide dose. A common regimen is to administer Mesna (e.g., 30 mg/kg) at three time points: 20 minutes before, and 4 and 8 hours after the cyclophosphamide injection.[8]
-
Sham and Control Groups:
-
Control Group: Receives saline instead of cyclophosphamide and Mesna.
-
CYP Group: Receives cyclophosphamide and saline instead of Mesna.
-
Mesna Group: Receives saline instead of cyclophosphamide and Mesna.
-
-
Evaluation of Uroprotection (24 hours post-CYP injection):
-
Macroscopic Evaluation: The bladder is excised, and the severity of hemorrhage and edema is scored.
-
Bladder Wet Weight: An increase in bladder weight indicates edema.
-
Histopathological Analysis: Bladder tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for urothelial damage, inflammation, and hemorrhage.
-
Biochemical Markers: Bladder tissue homogenates can be analyzed for markers of oxidative stress (e.g., malondialdehyde - MDA) and antioxidant enzyme activity (e.g., superoxide (B77818) dismutase - SOD, glutathione (B108866) - GSH).
-
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction between cisplatin and mesna in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPPH Radical Scavenging Assay [mdpi.com]
- 6. The kinetics and mechanisms of the reaction of Mesna with cisplatin, oxiplatin and carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The uroprotection of mesna on cyclophosphamide cystitis in rats. Its consequences on behaviour and brain activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Utilizing Mesna in Protein Refolding and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The correct folding of recombinant proteins is a critical bottleneck in the production of biologically active therapeutics and research reagents. Misfolding often leads to the formation of insoluble aggregates known as inclusion bodies, necessitating a refolding step to recover the functional protein. For proteins containing disulfide bonds, this process is further complicated by the need to facilitate correct disulfide pairing. Mesna (2-mercaptoethanesulfonic acid), a small thiol compound, has emerged as a valuable tool in protein refolding, primarily due to its utility in redox buffer systems that promote efficient disulfide bond formation and its potential role as a chemical chaperone in preventing protein aggregation.
These application notes provide a comprehensive overview and detailed protocols for the use of Mesna in both in-solution and on-column protein refolding and purification.
Mechanism of Action
Mesna's primary role in protein refolding is as a component of a redox buffer system, typically in combination with its oxidized form, diMesna (2,2'-dithiobis(ethanesulfonate)). This Mesna/diMesna redox couple facilitates the correct formation of disulfide bonds through a series of thiol-disulfide exchange reactions. The ratio of reduced Mesna to oxidized diMesna establishes a specific redox potential that allows for the shuffling of disulfide bonds, enabling the protein to explore different conformational states and ultimately arrive at its native, most stable structure.[1]
Beyond its role in disulfide bond formation, Mesna may also act as a chemical chaperone. Chemical chaperones are small molecules that can help prevent protein aggregation by non-specifically stabilizing folding intermediates and reducing non-productive intermolecular interactions.[2][3] While the precise mechanism of Mesna as a chemical chaperone is not as well-characterized as its redox activity, its hydrophilic nature and thiol group may contribute to this effect by interacting with exposed hydrophobic patches on unfolded or partially folded proteins, thereby increasing their solubility and preventing aggregation.[2][3][4]
Advantages of Using a Mesna/diMesna Redox Buffer
The Mesna/diMesna redox couple offers several advantages over the more traditional glutathione (B108866) (GSH/GSSG) system:
-
Comparable Refolding Efficiency: Studies have shown that the Mesna/diMesna redox buffer can achieve refolding efficiencies comparable to that of the GSH/GSSG system for certain proteins.[1]
-
Compatibility with Thioester Chemistry: For applications involving native chemical ligation (NCL), where a C-terminal thioester is required, the Mesna/diMesna system is particularly advantageous. Unlike glutathione, Mesna does not lead to significant transthioesterification and subsequent hydrolysis of a C-terminal Mesna-thioester, thus preserving this reactive handle for downstream conjugation.[1]
-
Simultaneous On-Column Refolding and Cleavage: The Mesna/diMesna redox couple is compatible with intein-based purification systems, allowing for simultaneous on-column refolding and cleavage of the target protein from the affinity tag. This one-step process can significantly streamline the purification workflow.[1]
Data Presentation: Quantitative Comparison of Refolding Yields
The following table summarizes the refolding efficiency of Ribonuclease A (RNase A) using different redox buffer systems, as determined by enzymatic activity assays.
| Protein | Refolding Method | Redox System | Reduced:Oxidized Ratio | Refolding Buffer Composition | Refolding Yield (Relative Activity) | Reference |
| RNase A | In-solution (Dilution) | GSH/GSSG | 3 mM : 1 mM | 100 mM Tris-HCl, 100 mM NaCl, pH 8.0 | ~100% | [1] |
| RNase A | In-solution (Dilution) | Mesna/diMesna | 3 mM : 1 mM | 100 mM Tris-HCl, 100 mM NaCl, pH 8.0 | ~100% | [1] |
| RNase A | On-column | Mesna/diMesna | 30 mM : 10 mM | 50 mM MOPS, 0.5 M NaCl, 0.1 mM EDTA, pH 6.0 | High (Specific activity comparable to native) | [1] |
Experimental Protocols
Protocol 1: In-Solution Refolding of a Disulfide-Bonded Protein by Dilution
This protocol is a general guideline for the refolding of a denatured and reduced protein using a Mesna/diMesna redox buffer. Optimization of protein concentration, buffer composition, and incubation time may be required for different proteins.
Materials:
-
Denatured and reduced protein in a suitable buffer (e.g., 6 M Guanidine HCl or 8 M Urea, with a reducing agent like DTT or TCEP)
-
Refolding Buffer: 100 mM Tris-HCl, 100 mM NaCl, pH 8.0
-
Mesna (sodium 2-mercaptoethanesulfonate)
-
diMesna (2,2'-dithiobis(ethanesulfonate)) - Can be synthesized from Mesna
-
Stir plate and stir bar
-
Dialysis tubing (appropriate molecular weight cut-off) or centrifugal concentrators
Procedure:
-
Prepare the Refolding Buffer: Prepare the refolding buffer and chill to the desired refolding temperature (typically 4-20°C).
-
Add Redox Couple: Just before use, add Mesna and diMesna to the refolding buffer to final concentrations of 3 mM and 1 mM, respectively. This 3:1 ratio is a good starting point.
-
Dilution: Slowly add the denatured protein solution to the rapidly stirring refolding buffer. A dilution factor of 50-100 fold is common to reduce the denaturant concentration and minimize protein aggregation. The final protein concentration in the refolding buffer should typically be in the range of 10-100 µg/mL.
-
Incubation: Allow the refolding reaction to proceed with gentle stirring for 12-24 hours at the chosen temperature.
-
Concentration and Buffer Exchange: After incubation, concentrate the refolded protein and exchange it into a suitable storage buffer using dialysis or centrifugal concentrators.
-
Analysis: Analyze the refolded protein for solubility, aggregation state (e.g., by size-exclusion chromatography), and biological activity.
Protocol 2: Simultaneous On-Column Refolding and Purification
This protocol describes the refolding and purification of a protein expressed with a C-terminal intein-chitin binding domain (CBD) tag, utilizing a Mesna/diMesna redox couple for on-column refolding and intein-mediated cleavage.[1]
Materials:
-
Clarified cell lysate containing the intein-CBD fusion protein
-
Chitin (B13524) affinity column
-
Column Buffer: 50 mM MOPS, 0.5 M NaCl, 0.1 mM EDTA, pH 7.0
-
Refolding/Cleavage Buffer: 50 mM MOPS, 0.5 M NaCl, 0.1 mM EDTA, 30 mM Mesna, 10 mM diMesna, pH 6.0
-
Elution Buffer: 50 mM MOPS, 0.5 M NaCl, 0.1 mM EDTA, pH 6.0
Procedure:
-
Column Equilibration: Equilibrate the chitin column with 10 column volumes of Column Buffer.
-
Load Lysate: Load the clarified cell lysate onto the equilibrated column.
-
Wash: Wash the column with 10 column volumes of Column Buffer to remove unbound proteins.
-
On-Column Refolding and Cleavage:
-
Quickly flush the column with 2.5 column volumes of Refolding/Cleavage Buffer.
-
Incubate the column at room temperature for 48-72 hours to allow for simultaneous refolding and intein-mediated cleavage.
-
-
Elution: Elute the refolded, cleaved protein from the column with 10 column volumes of Elution Buffer.
-
Analysis: Analyze the eluted protein for purity (SDS-PAGE), concentration, and biological activity.
Visualizations
Signaling Pathway of Mesna/diMesna in Disulfide Bond Formation
Caption: Thiol-disulfide exchange reactions mediated by the Mesna/diMesna redox couple.
Experimental Workflow for In-Solution Protein Refolding
References
- 1. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical chaperones: mechanisms of action and potential use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical chaperone - Wikipedia [en.wikipedia.org]
- 4. bitesizebio.com [bitesizebio.com]
Application of 2-Mercaptoethanesulfonic Acid in Native Chemical Ligation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Native Chemical Ligation (NCL) is a cornerstone technology in chemical biology and drug development, enabling the synthesis of large peptides and proteins from smaller, unprotected peptide fragments. The reaction involves the chemoselective ligation of a C-terminal peptide thioester with an N-terminal cysteine-containing peptide. 2-Mercaptoethanesulfonic acid (MESNA), a water-soluble and low-odor thiol, has emerged as a valuable reagent in this field. It is primarily utilized as a thiol catalyst for in situ transthioesterification of less reactive alkyl thioesters to more reactive aryl thioesters and for the generation of peptide-MESNA thioesters from intein fusion proteins in a process known as Expressed Protein Ligation (EPL).[1][2][3][4][5] This document provides detailed application notes and protocols for the use of MESNA in NCL.
Application Notes
Mechanism of Action in Native Chemical Ligation
In the context of NCL, MESNA participates in a thiol-thioester exchange reaction. Peptide thioalkyl esters, often prepared by solid-phase peptide synthesis (SPPS), are relatively unreactive. The addition of a thiol catalyst, such as MESNA or the more commonly used 4-mercaptophenylacetic acid (MPAA), facilitates the conversion of the alkyl thioester to a more reactive aryl or alkylthioester, respectively.[3][4] This transthioesterification step is crucial for efficient ligation. The resulting MESNA-thioester is then susceptible to nucleophilic attack by the N-terminal cysteine of the second peptide fragment, leading to the formation of a native peptide bond after an intramolecular S-to-N acyl shift.[4][5] While MESNA can catalyze this exchange, it is generally considered a less efficient catalyst than aryl thiols like MPAA, which can accelerate ligation reactions by an order of magnitude.[3]
Generation of Peptide-MESNA Thioesters via Intein Cleavage
A significant application of MESNA is in EPL, where it is used to induce the cleavage of a target protein from an intein fusion tag.[2] The intein-mediated cleavage in the presence of MESNA results in the formation of a C-terminal peptide-MESNA thioester.[2][6] This method provides a convenient route to generate reactive peptide thioesters from recombinantly expressed proteins. The resulting MESNA thioester can then be directly used in NCL reactions.[6]
One-Pot Ligation and Desulfurization
MESNA is also compatible with one-pot ligation-desulfurization strategies.[7][8][9] After the NCL reaction, the newly formed cysteine residue at the ligation site can be converted to an alanine (B10760859) residue through a desulfurization reaction. This expands the scope of NCL beyond cysteine-containing junctions. The use of alkyl thiols like MESNA can be advantageous in these one-pot procedures as aryl thiols, often used as potent NCL catalysts, can interfere with the radical-mediated desulfurization process.[9]
Stability and Reactivity of MESNA Thioesters
Peptide-MESNA thioesters exhibit a degree of stability, which can be beneficial for their isolation and purification.[2] However, their reactivity in NCL is lower compared to aryl thioesters. Therefore, in many protocols, a more reactive thiol catalyst like MPAA is added to the ligation buffer to facilitate the in situ conversion of the MESNA-thioester to a more reactive species, thereby accelerating the ligation reaction.[10]
Quantitative Data Summary
The following table summarizes typical reaction conditions for the formation of MESNA thioesters from modified peptides.
| Peptide Substrate | Reaction Buffer | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phosphopeptide (C-terminal Gly-Cys) | 10% MESNA in 10% aqueous acetic acid | 60 | 16 | Not specified | [1] |
| Glycopeptide (C-terminal Gly-Cys) | 10% MESNA in 10% aqueous acetic acid | 60 | 16 | Not specified | [1] |
| CPI peptide | 0.2 M MESNA, 6 M Gn·HCl, 0.2 M phosphate (B84403) buffer, pH 7.3 | Not specified | 7 | ~90 | [11] |
| CPI peptide | 0.2 M MESNA, 6 M Gn·HCl, 0.2 M phosphate buffer, pH 6.0 | Not specified | 7 | ~70 | [11] |
Note: Yields can vary significantly depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Generation of a Peptide-MESNA Thioester via Intein Cleavage
This protocol describes the generation of a C-terminal MESNA thioester from a target protein fused to an intein and a chitin-binding domain (CBD).
Materials:
-
Target protein-intein-CBD fusion protein immobilized on chitin (B13524) resin
-
Cleavage Buffer: 50 mM MESNA, 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 8.0
-
Dialysis buffer: 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.5
Procedure:
-
Equilibrate the chitin resin with the immobilized fusion protein in 10 column volumes of Cleavage Buffer.
-
Resuspend the resin in 2-3 volumes of Cleavage Buffer.
-
Incubate the slurry at 4°C overnight with gentle agitation to induce intein cleavage.
-
Elute the target protein with the C-terminal MESNA thioester from the column.
-
Dialyze the eluted protein against the dialysis buffer to remove excess MESNA.
-
Concentrate the protein and verify the formation of the MESNA thioester by mass spectrometry.
Protocol 2: Native Chemical Ligation using a Peptide-MESNA Thioester
This protocol outlines a typical NCL reaction using a pre-formed peptide-MESNA thioester and an N-terminal cysteine peptide.
Materials:
-
Peptide 1: C-terminal MESNA thioester (lyophilized)
-
Peptide 2: N-terminal cysteine (lyophilized)
-
Ligation Buffer: 6 M Guanidine·HCl, 100 mM Na₂HPO₄, pH 7.5
-
Thiol Catalyst (optional but recommended): 4-mercaptophenylacetic acid (MPAA)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
Procedure:
-
Dissolve Peptide 1 and Peptide 2 in the Ligation Buffer to a final concentration of 1-2 mM each.
-
Add TCEP to a final concentration of 5 mM to ensure a reducing environment.
-
If using a catalyst, add MPAA to a final concentration of 20-50 mM.
-
Incubate the reaction mixture at room temperature or 37°C.
-
Monitor the reaction progress by RP-HPLC and mass spectrometry. Ligation reactions are typically complete within 4-24 hours.[3]
-
Once the reaction is complete, purify the ligated product by RP-HPLC.
Protocol 3: One-Pot Native Chemical Ligation and Desulfurization
This protocol describes a one-pot procedure for NCL followed by desulfurization to convert the ligation-site cysteine to alanine.
Materials:
-
Peptide 1: C-terminal thioester (e.g., MESNA thioester)
-
Peptide 2: N-terminal cysteine
-
Ligation Buffer: 6 M Guanidine·HCl, 100 mM Na₂HPO₄, pH 7.0
-
Desulfurization Reagents:
-
Radical initiator (e.g., VA-044)
-
Thiol additive (e.g., TCEP, glutathione)
-
Phosphine reagent (e.g., Tris(2-carboxyethyl)phosphine)
-
Procedure:
-
Perform the NCL reaction as described in Protocol 2 (steps 1-4). MESNA can be used as the thiol additive in the ligation step if an aryl thiol is to be avoided.
-
Once the ligation is complete (as monitored by HPLC-MS), add the desulfurization reagents directly to the ligation mixture. A typical condition is 200 mM TCEP, 50 mM VA-044, and 200 mM glutathione.
-
Incubate the reaction mixture at 37-42°C for 4-16 hours.
-
Monitor the desulfurization progress by HPLC-MS, observing the mass change corresponding to the conversion of cysteine to alanine.
-
Purify the final desulfurized product by RP-HPLC.
Visualizations
The following diagrams illustrate the key processes involved in the application of MESNA in native chemical ligation.
Caption: Experimental workflow for MESNA in NCL.
Caption: Role of MESNA in transthioesterification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the mechanism and catalysis of the native chemical ligation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 6. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly efficient one-pot ligation and desulfurization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. [PDF] Highly efficient one-pot ligation and desulfurization | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Optimal Use of Mesna in Protein Disulfide Bond Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesna (2-mercaptoethanesulfonic acid sodium salt) is a thiol-containing compound recognized for its utility in biological applications, most notably as a uroprotective agent in chemotherapy.[1][2] In the realm of protein science, Mesna and its oxidized disulfide form, diMESNA, have emerged as a valuable redox couple for facilitating the refolding of proteins containing disulfide bonds.[3][4] This application is particularly relevant in the production of recombinant proteins, where ensuring correct disulfide bond formation is crucial for biological activity. This document provides detailed application notes and protocols for the use of Mesna in the reduction and refolding of proteins, with a focus on optimal concentrations and methodologies.
The primary mechanism by which Mesna acts on disulfide bonds is through thiol-disulfide exchange.[1] This reversible reaction allows for the cleavage of existing disulfide bonds and the formation of new ones, a critical process in correcting scrambled disulfide linkages during protein refolding.
Comparison with Other Reducing Agents
While dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are more commonly employed as general-purpose reducing agents for cleaving disulfide bonds, Mesna offers specific advantages in the context of protein refolding, particularly when used in conjunction with its oxidized form, diMESNA. TCEP is a potent, odorless, and stable reducing agent effective over a broad pH range.[5][6][7] DTT is also a strong reducing agent, but it is less stable, has a characteristic odor, and its reducing power is optimal at pH values above 7.[6][8] Mesna, when used as a redox buffer, provides a controlled environment that can be optimized to promote the formation of native disulfide bonds rather than complete reduction.
| Feature | Mesna (in Mesna/diMESNA redox buffer) | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Primary Application | Protein refolding, redox buffering | General disulfide bond reduction | General disulfide bond reduction |
| Mechanism | Thiol-disulfide exchange | Thiol-disulfide exchange | Nucleophilic attack by phosphorus |
| Optimal pH | Typically used at pH 6.0-8.0[3] | > 7.0[6] | 1.5 - 8.5[6] |
| Odor | Odorless | Strong, unpleasant[8] | Odorless[6][7] |
| Stability | Stable in solution | Prone to air oxidation[8] | More resistant to air oxidation[8] |
| Compatibility | Compatible with intein-mediated cleavage[3] | Interferes with maleimide (B117702) chemistry[8] | Generally compatible with maleimide chemistry[8] |
Quantitative Data Summary for Mesna Applications
The optimal concentration of Mesna is highly dependent on the specific application, such as in-solution refolding versus on-column refolding and cleavage. The following table summarizes key quantitative data from cited experiments.
| Application | Protein | Mesna Concentration | diMESNA Concentration | Buffer Conditions | Temperature | Incubation Time | Outcome |
| In-solution Refolding[3] | Ribonuclease A | 3 mM | 1 mM | 100 mM Tris-HCl, 100 mM NaCl, pH 8.0 | 20°C | Overnight | 58 ± 5% refolding efficiency |
| On-column Refolding and Cleavage[3] | Ribonuclease A | 30 mM | 10 mM | 50 mM MOPS, 500 mM NaCl, 0.1 mM EDTA, pH 6.0 | 20°C | 3 days | Highest RNase A activity achieved |
| On-column Cleavage[3] | Ribonuclease A | 50 mM | - | 50 mM MOPS NaOH, 0.5 M NaCl, 0.1 mM EDTA, pH 6.0 | 20°C | Overnight | Successful elution of RNase A thioester |
| Test of Reduction without Refolding[3] | Ribonuclease A | 75 mM | - | 50 mM MOPS, 500 mM NaCl, 0.1 mM EDTA, pH 6.0 | 20°C | 3 days | No active (correctly folded) RNase A |
Experimental Protocols
Protocol 1: In-Solution Protein Refolding using a Mesna/diMESNA Redox Buffer
This protocol is adapted from the refolding of Ribonuclease A and is suitable for proteins that require a controlled redox environment to achieve their native conformation.[3]
Materials:
-
Protein of interest with scrambled or reduced disulfide bonds
-
Mesna (sodium 2-mercaptoethanesulfonate)
-
diMESNA (2,2'-dithiobis(ethanesulfonate))
-
Refolding Buffer: 100 mM Tris-HCl, 100 mM NaCl, pH 8.0
-
Denaturing Buffer (if starting from an unfolded state): 6 M Guanidinium Hydrochloride (Gu-HCl)
-
Dialysis tubing or centrifugal concentrators for buffer exchange
-
Stir plate and stir bar
Procedure:
-
Protein Preparation: If the protein is in a denatured state (e.g., in 6 M Gu-HCl), it should be diluted into the refolding buffer.
-
Refolding Buffer Preparation: Prepare the refolding buffer and bring it to the desired temperature (e.g., 20°C).
-
Addition of Redox Couple: Add Mesna and diMESNA to the refolding buffer to final concentrations of 3 mM and 1 mM, respectively.
-
Initiation of Refolding: Slowly add the denatured protein solution to the refolding buffer containing the Mesna/diMESNA redox couple with gentle stirring. A typical dilution factor is 1:80 (e.g., 500 µL of protein solution into 40 mL of refolding buffer).[3]
-
Incubation: Incubate the solution at 20°C with gentle stirring overnight.
-
Analysis of Refolding: Assess the extent of refolding by a suitable method, such as measuring the biological activity of the protein or using spectroscopic techniques like circular dichroism.
-
Purification: Purify the correctly folded protein from aggregates and misfolded species using appropriate chromatography techniques.
Protocol 2: On-Column Refolding and Cleavage of an Intein-Fusion Protein
This protocol is designed for proteins expressed with a self-cleavable intein tag and is particularly useful for producing proteins with a C-terminal thioester.[3]
Materials:
-
Chitin (B13524) resin column with bound intein-fusion protein
-
Refolding/Cleavage Buffer: 50 mM MOPS, 500 mM NaCl, 0.1 mM EDTA, pH 6.0
-
Mesna
-
diMESNA
-
Elution Buffer: 50 mM MOPS, 500 mM NaCl, 0.1 mM EDTA, pH 6.0
Procedure:
-
Column Equilibration: Equilibrate the chitin column with bound fusion protein with the Refolding/Cleavage Buffer.
-
Initiation of Refolding and Cleavage: Prepare the Refolding/Cleavage Buffer containing 30 mM Mesna and 10 mM diMESNA. Pass this solution through the column.
-
Incubation: Incubate the column at 20°C for 3 days to allow for on-column refolding and intein-mediated cleavage.[3]
-
Elution: Elute the refolded protein with the C-terminal thioester from the column using the Elution Buffer.
-
Analysis: Analyze the eluted protein for purity and confirmation of the C-terminal thioester modification by methods such as SDS-PAGE and mass spectrometry.
Protocol 3: Quantification of Disulfide Bond Reduction using Ellman's Assay
Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) is used to quantify free sulfhydryl (thiol) groups in a sample. This protocol can be used to assess the extent of disulfide bond reduction.[9][10][11][12][13]
Materials:
-
Reduced protein sample
-
Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Cysteine or N-acetylcysteine for standard curve
-
Spectrophotometer
Procedure:
-
Standard Curve Preparation: Prepare a series of known concentrations of a standard thiol compound (e.g., cysteine) in the Reaction Buffer.
-
Sample Preparation: Dilute the protein sample in the Reaction Buffer to a concentration that will fall within the range of the standard curve.
-
Reaction: For each standard and sample, mix a defined volume of the solution with the Ellman's Reagent Solution. For example, add 50 µL of Ellman's Reagent Solution to 2.5 mL of the standard or sample in Reaction Buffer.[11]
-
Incubation: Incubate the reactions at room temperature for 15 minutes.[9][11]
-
Measurement: Measure the absorbance of each reaction at 412 nm.
-
Quantification: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of free thiols in the protein sample.
Visualizations
Caption: Experimental workflow for protein disulfide bond reduction using Mesna.
Caption: Mechanism of disulfide bond reduction by Mesna via thiol-disulfide exchange.
Conclusion
Mesna, particularly when used in a redox couple with its oxidized form diMESNA, provides a valuable tool for the controlled refolding of disulfide-containing proteins. The optimal concentration of Mesna is application-dependent, with lower millimolar concentrations being effective for in-solution refolding and higher concentrations utilized for on-column applications. The provided protocols offer a starting point for researchers to optimize the use of Mesna for their specific protein of interest. The quantification of free thiols using Ellman's assay is a crucial step in monitoring the efficiency of the reduction or refolding process. Further investigation into the use of Mesna as a standalone reducing agent for complete disulfide bond cleavage may broaden its utility in protein biochemistry and drug development.
References
- 1. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]
- 2. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mstechno.co.jp [mstechno.co.jp]
- 6. agscientific.com [agscientific.com]
- 7. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. interchim.fr [interchim.fr]
Preparation of Mesna/diMESNA Redox Buffer for Protein Folding: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of correct disulfide bonds is a critical step in the folding of many recombinant proteins, directly impacting their stability and biological activity. Redox buffers are commonly employed in in vitro protein refolding to facilitate the proper pairing of cysteine residues. While the glutathione (B108866) redox couple (GSH/GSSG) is widely used, the Mesna/diMESNA redox system presents a valuable alternative with distinct advantages, particularly in the context of protein ligation technologies.
Mesna (2-mercaptoethanesulfonate) and its oxidized disulfide form, diMESNA (2,2'-dithiobis(ethanesulfonate)), constitute a redox couple with a refolding efficiency comparable to that of GSH/GSSG.[1][2] A significant benefit of the Mesna/diMESNA buffer is its compatibility with proteins bearing a C-terminal thioester. Unlike glutathione, Mesna does not cause transthioesterification, thereby preserving the thioester functionality for subsequent native chemical ligation (NCL) reactions.[1] This makes the Mesna/diMESNA redox buffer an ideal choice for the refolding of disulfide-bonded proteins intended for bioconjugation, surface immobilization, or the assembly of complex protein structures.
These application notes provide detailed protocols for the preparation of the Mesna/diMESNA redox buffer and its application in protein refolding, including a method for the synthesis of diMESNA.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the preparation and use of the Mesna/diMESNA redox buffer in protein folding experiments.
Table 1: Composition of Buffers for Protein Unfolding and Refolding
| Buffer Component | Unfolding Buffer | Refolding Buffer (Dilution Method) | On-Column Refolding/Cleavage Buffer |
| Buffer | - | 100 mM Tris-HCl | 50 mM MOPS-NaOH |
| Salt | - | 100 mM NaCl | 500 mM NaCl |
| Denaturant | 4 M Guanidine Hydrochloride (Gu-HCl) | - | - |
| Reducing Agent | 100 mM TCEP | - | - |
| Redox Couple | - | 3 mM Mesna, 1 mM diMESNA | 30 mM Mesna, 10 mM diMESNA |
| Chelating Agent | - | - | 0.1 mM EDTA |
| pH | ~7.0-8.0 | 8.0 | 6.0 |
Table 2: Comparison of Refolding Efficiency for Ribonuclease A (RNase A)
| Redox Buffer | Refolding Efficiency | Incubation Time | Temperature |
| 3 mM Mesna / 1 mM diMESNA | 58% ± 5% | 24 hours | Room Temperature |
| 3 mM GSH / 1 mM GSSG | 72% ± 5% | 24 hours | Room Temperature |
Data sourced from Bastings et al., 2008.[1]
Experimental Protocols
Protocol 1: Synthesis of diMESNA (2,2'-dithiobis(ethanesulfonate))
This protocol is adapted from literature procedures for the synthesis of diMESNA.
Materials:
-
S-acetyl-2-mercaptoethane sulfonic acid, sodium salt
-
1N Sodium Hydroxide (NaOH)
-
Deionized water
-
Oxygen gas supply
Procedure:
-
Dissolve 20 g of S-acetyl-2-mercaptoethane sulfonic acid, sodium salt in deionized water.
-
Adjust the pH of the solution to 9.0 using 1N NaOH.
-
Stir the reaction mixture while bubbling oxygen through it for 48 hours at room temperature.
-
After 48 hours, concentrate the aqueous solution by rotary evaporation.
-
Crystallize the product directly from the concentrated solution.
-
Collect the crystals by filtration and dry them. The expected yield is approximately 80%.
-
Characterize the product by NMR to confirm the structure.
Protocol 2: Protein Unfolding
This protocol describes the denaturation and reduction of a disulfide-bonded protein, using Ribonuclease A (RNase A) as an example.
Materials:
-
Lyophilized protein (e.g., RNase A)
-
Unfolding Buffer (4 M Gu-HCl, 100 mM TCEP)
Procedure:
-
Dissolve the lyophilized protein in the Unfolding Buffer to a final concentration of approximately 0.5 mg/mL.
-
Incubate the mixture overnight at 20°C to ensure complete reduction of all disulfide bonds.
-
The unfolded and reduced protein solution is now ready for the refolding protocol.
Protocol 3: Protein Refolding by Dilution
This is a standard method for refolding proteins by rapidly diluting the denatured protein into a refolding buffer.
Materials:
-
Unfolded and reduced protein solution (from Protocol 2)
-
Refolding Buffer (100 mM Tris-HCl, 100 mM NaCl, 3 mM Mesna, 1 mM diMESNA, pH 8.0)
Procedure:
-
Prepare the required volume of Refolding Buffer in a suitable container with stirring.
-
Slowly add the unfolded protein solution to the Refolding Buffer in a drop-wise manner or in small aliquots (e.g., 20 µL aliquots into 40 mL of buffer) while stirring. The final protein concentration should be low to prevent aggregation (e.g., 5 nM for RNase A).
-
Continue stirring the solution overnight at room temperature.
-
After incubation, the protein solution can be concentrated, and the refolded protein can be purified from the refolding buffer components if necessary.
-
Analyze the refolded protein for its biological activity and structural integrity using appropriate assays (e.g., enzyme activity assay, circular dichroism, HPLC).
Protocol 4: On-Column Protein Refolding and Cleavage
This protocol is designed for proteins expressed with a self-cleavable intein tag on a chitin (B13524) resin, allowing for simultaneous purification, refolding, and thioester generation.
Materials:
-
Chitin resin column
-
Cell extract containing the intein-fusion protein
-
Column Buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 1 mM EDTA, pH 8.5)
-
On-Column Refolding/Cleavage Buffer (50 mM MOPS-NaOH, 500 mM NaCl, 0.1 mM EDTA, 30 mM Mesna, 10 mM diMESNA, pH 6.0)
-
Elution Buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 1 mM EDTA, pH 8.5)
Procedure:
-
Equilibrate the chitin column with 10 column volumes of Column Buffer.
-
Load the cell extract containing the intein-fusion protein onto the column.
-
Wash the column with 10 column volumes of Column Buffer to remove unbound proteins.
-
Quickly flush the column with 2.5 column volumes of the On-Column Refolding/Cleavage Buffer.
-
Incubate the column for three days at room temperature to allow for on-column refolding and intein-mediated cleavage.
-
Elute the refolded protein with the C-terminal Mesna thioester from the column using 10 column volumes of Elution Buffer.
-
Analyze the eluted protein for purity, concentration, and activity.
Visualizations
Caption: Experimental workflow for protein refolding using the Mesna/diMESNA redox buffer.
Caption: Chemical structures and redox relationship of Mesna and diMESNA.
References
Application Notes and Protocols: The Use of 2-Mercaptoethanesulfonic Acid (MESNA) in Mass Spectrometry Sample Preparation
For researchers, scientists, and drug development professionals, 2-Mercaptoethanesulfonic acid (MESNA) presents a versatile tool in the mass spectrometry workflow. Primarily known as a clinical agent, its properties as a thiol-containing compound also lend it to applications in sample preparation. These notes provide detailed protocols for two key applications: the use of MESNA as a reducing agent for disulfide bonds in proteins for proteomics analysis and the quantification of MESNA in biological matrices.
Application Note 1: this compound (MESNA) as a Reducing Agent for Disulfide Bonds in Protein Mass Spectrometry
Introduction
The reduction of disulfide bonds is a critical step in bottom-up proteomics to ensure proteins are fully denatured and accessible to proteolytic enzymes. While dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are commonly used, this compound (MESNA) offers an alternative due to its strong reducing thiol group. Its use in a MESNA/diMESNA redox couple for protein refolding has demonstrated its efficacy in thiol-disulfide exchange reactions.[1][2] This protocol outlines a proposed method for using MESNA for the reduction of disulfide bonds in protein samples prior to mass spectrometry analysis.
Experimental Protocol: In-Solution Protein Reduction and Alkylation using MESNA
This protocol is adapted from standard reduction and alkylation procedures.[3][4][5] Optimization may be required depending on the specific protein sample.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M Urea (B33335), 100 mM Tris-HCl, pH 8.5)
-
MESNA solution (1 M stock in water, prepare fresh)
-
Iodoacetamide (IAA) solution (500 mM stock in water, prepare fresh and protect from light)
-
Dithiothreitol (DTT) solution (500 mM stock in water, for quenching)
-
Ammonium Bicarbonate (AmBic) solution (50 mM)
-
Trypsin (mass spectrometry grade)
-
Formic acid or Trifluoroacetic acid (TFA)
Procedure:
-
Protein Solubilization: Ensure the protein sample is fully solubilized in a denaturing buffer such as 8 M urea in 100 mM Tris-HCl, pH 8.5.
-
Reduction: Add MESNA to the protein solution to a final concentration of 10-20 mM. Incubate for 60 minutes at 37°C.
-
Alkylation: After cooling the sample to room temperature, add freshly prepared IAA to a final concentration of 40-50 mM. Incubate for 30 minutes at room temperature in the dark.
-
Quenching: Quench the excess IAA by adding DTT to a final concentration of 20 mM. Incubate for 15 minutes at room temperature in the dark.
-
Digestion: Dilute the sample with 50 mM AmBic to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 to 1:100 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.
-
Acidification: Stop the digestion by adding formic acid or TFA to a final concentration of 0.1-1%, bringing the pH to <3.
-
Sample Cleanup: Desalt the peptide sample using a C18 StageTip or equivalent method prior to LC-MS/MS analysis.
Data Presentation: Comparison of Common Reducing Agents
The following table summarizes key properties of MESNA in comparison to DTT and TCEP for disulfide bond reduction in proteomics.
| Feature | This compound (MESNA) | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Typical Concentration | 10-20 mM (proposed) | 5-10 mM[3] | 5 mM[3] |
| Optimal pH | Neutral to Alkaline (inferred) | >7 | Wide range (acidic to basic) |
| Mechanism | Thiol-disulfide exchange | Thiol-disulfide exchange | Phosphine-based reduction |
| Alkylation Compatibility | Compatible with IAA and other alkylating agents | Compatible with IAA and other alkylating agents | Compatible with IAA, but may react with maleimides |
| Mass Spectrometry Compatibility | Non-volatile, requires removal | Non-volatile, requires removal | Non-volatile, requires removal |
Visualization: Proteomics Sample Preparation Workflow
Caption: Workflow for in-solution protein digestion using MESNA as a reducing agent.
Application Note 2: Quantification of this compound (MESNA) in Rat Plasma by LC-MS/MS
Introduction
MESNA is a crucial therapeutic agent used to mitigate the urotoxic effects of certain chemotherapeutic drugs.[1][6] Monitoring its concentration in biological fluids is essential for pharmacokinetic studies and clinical management. This application note details a sensitive and rapid HPLC-tandem mass spectrometry (MS/MS) method for the quantification of MESNA in rat plasma.[1][6]
Experimental Protocol: Plasma Sample Preparation and Analysis
This protocol is based on a validated method for MESNA quantification in rat plasma.[1][6]
Materials:
-
Rat plasma samples
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Internal standard (IS) solution
-
Formic acid
-
Deionized water
Procedure:
-
Protein Precipitation: To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard.
-
Centrifugation: Vortex the mixture for 30 seconds and then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
LC-MS/MS Analysis: Inject an appropriate volume (e.g., 10 µL) onto the LC-MS/MS system for analysis.
Data Presentation: Quantitative Performance of the LC-MS/MS Method
The following table summarizes the performance characteristics of the described method for MESNA quantification in rat plasma.[1][6]
| Parameter | Value |
| Linear Range | 0.05–200 µM[1][6] |
| Limit of Detection (LOD) | 20 nM[1][6] |
| Linearity (R²) | 0.999[1][6] |
| Accuracy | 100 ± 10%[1][6] |
| Precision (%RSD) | <10%[1][6] |
Visualization: MESNA Quantification Workflow
Caption: Workflow for the preparation of plasma samples for MESNA quantification.
References
- 1. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Mercaptoethanesulfonic Acid (MESNA) as a Reducing Agent in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mercaptoethanesulfonic acid (MESNA) is a small, water-soluble thiol compound recognized for its potent antioxidant and cytoprotective properties.[1][2][3] Primarily utilized in clinical settings to mitigate the urotoxic effects of certain chemotherapy agents, MESNA's ability to scavenge reactive oxygen species (ROS) and maintain a reducing environment suggests its potential as a valuable supplement in cell culture media.[1][2][3] These application notes provide a comprehensive overview of MESNA's mechanism of action and detailed protocols for its evaluation as a reducing agent in various cell culture systems, offering a potential alternative to commonly used reagents like 2-mercaptoethanol (B42355) (2-ME).
Mechanism of Action
MESNA's primary function as a reducing agent stems from its sulfhydryl group, which readily donates a hydrogen atom to neutralize free radicals.[1] In aqueous solutions, MESNA (B1676310) can be oxidized to its disulfide form, Dimesna. This MESNA/Dimesna redox couple can participate in various biochemical reactions, including the refolding of disulfide-containing proteins.[4]
Key Functions:
-
Reactive Oxygen Species (ROS) Scavenging: MESNA effectively scavenges a variety of ROS, thereby protecting cells from oxidative stress-induced damage to proteins, lipids, and DNA.[1]
-
Maintenance of Intracellular Thiol Status: By providing a source of reducing equivalents, MESNA helps maintain the intracellular pool of reduced thiols, such as glutathione (B108866) (GSH), which is crucial for cellular antioxidant defense.[2]
-
Modulation of Signaling Pathways: MESNA has been shown to influence cellular signaling cascades. For instance, it can inhibit the activation of the pro-inflammatory transcription factor NF-κB and modulate the activity of enzymes like myeloperoxidase (MPO), both of which are involved in cellular stress responses.[1][5]
Data Presentation
Table 1: In Vitro Effects and Properties of MESNA
| Parameter | Observation | Cell Type/System | Concentration/Conditions | Citation |
| Cytoprotection | Protected rabbit lymphocytes from ifosfamide-induced genotoxicity. | Peripheral rabbit lymphocytes | Not specified | [4][6] |
| Antioxidant Activity | Reduced oxidative damage in renal proximal tubule cells. | In vitro model of renal ischemia/reperfusion | Not specified | [7] |
| Enzyme Inhibition | Inhibited myeloperoxidase (MPO) activity. | Cell-free and in vitro models | IC₅₀ of ~50 µM | [1] |
| Signaling Modulation | Inhibited NF-κB activation. | Intestinal mucosa (in vivo) | Not specified | [5] |
| Cell Proliferation | Appreciably improved the ability of lymphocytes to advance their cell cycle. | Peripheral rabbit lymphocytes | Not specified | [6] |
| Antitumor Activity | Inhibited the growth of several human malignant cell lines in vitro. | Human bladder cancer cell lines | Not specified | [8] |
Table 2: Stability of MESNA in Aqueous Solution
| Temperature | Time | MESNA Concentration Decrease | Notes | Citation |
| 37°C | 9 days | ~7% | In aqueous solution, mixed with ifosfamide (B1674421). | [9] |
| 37°C | 14 days | ~40% | In injection formulation, conversion to Dimesna observed. | [10] |
| Ambient | 9 days | No evidence of decay | In aqueous solution, alone or with ifosfamide. | [9] |
| 4°C | 48 hours | >90% retained | In polyethylene (B3416737) infusion bags. | [11] |
Experimental Protocols
Protocol 1: General Preparation of MESNA Stock Solution
Materials:
-
This compound sodium salt (MESNA) powder
-
Sterile, cell culture-grade water or Phosphate-Buffered Saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of MESNA powder.
-
Dissolve the MESNA powder in sterile water or PBS to create a concentrated stock solution (e.g., 100 mM).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Note: Due to the reported instability of MESNA in solution at 37°C, it is recommended to prepare fresh dilutions in culture medium for each experiment and to replenish the medium every 2-3 days for long-term cultures.[9][10]
Protocol 2: Evaluation of MESNA as a 2-Mercaptoethanol Substitute for Lymphocyte Culture
Objective: To determine the optimal concentration of MESNA for supporting lymphocyte viability and proliferation in vitro.
Materials:
-
Isolated primary lymphocytes (e.g., human peripheral blood mononuclear cells)
-
Complete RPMI-1640 medium (supplemented with fetal bovine serum, antibiotics, and L-glutamine)
-
MESNA stock solution (100 mM)
-
2-Mercaptoethanol (2-ME) stock solution (e.g., 55 mM)
-
Cell proliferation assay reagent (e.g., WST-1 or CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Prepare a serial dilution of MESNA in complete RPMI-1640 to achieve final concentrations ranging from 1 µM to 1 mM.
-
As a positive control, prepare a well with the standard concentration of 2-ME (typically 50-55 µM).
-
As a negative control, prepare a well with no reducing agent.
-
Seed the lymphocytes in a 96-well plate at a density of 1-2 x 10⁵ cells/well in the prepared media.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.
-
At the end of the incubation period, assess cell viability and proliferation using a suitable assay according to the manufacturer's instructions.
-
Analyze the data to determine the optimal concentration of MESNA that promotes lymphocyte proliferation and viability, and compare its efficacy to 2-ME.
Protocol 3: Assessing the Cytoprotective Effect of MESNA Against Oxidative Stress
Objective: To evaluate the ability of MESNA to protect cultured cells from oxidative stress-induced cell death.
Materials:
-
Adherent cell line of interest (e.g., CHO, HeLa, or a specific research model)
-
Complete culture medium (e.g., DMEM or F-12)
-
MESNA stock solution (100 mM)
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), menadione)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or a live/dead staining kit)
-
24- or 48-well cell culture plates
Procedure:
-
Seed the cells in a 24- or 48-well plate and allow them to adhere and reach 70-80% confluency.
-
Pre-treat the cells with various concentrations of MESNA (e.g., 10 µM, 50 µM, 100 µM, 500 µM) in fresh culture medium for 2-4 hours. Include a no-MESNA control.
-
After the pre-treatment period, expose the cells to a pre-determined concentration of the oxidative stress-inducing agent for a specified duration (e.g., 100 µM H₂O₂ for 4 hours). Include a vehicle control (no oxidative stress).
-
Remove the treatment medium and wash the cells with PBS.
-
Add fresh culture medium and incubate for a recovery period (e.g., 24 hours).
-
Assess cell viability using a suitable assay.
-
Calculate the percentage of cell viability relative to the untreated control and determine the concentration at which MESNA provides significant protection against oxidative stress.
Visualizations
Caption: Mechanism of action of MESNA as a cytoprotective agent.
Caption: Experimental workflow for evaluating MESNA in cell culture.
Discussion and Future Directions
The available evidence strongly supports the antioxidant and cytoprotective capabilities of MESNA in various biological systems. Its ability to scavenge ROS, maintain the intracellular thiol balance, and modulate stress-related signaling pathways makes it a promising candidate for a cell culture supplement, particularly in applications where oxidative stress is a concern, such as high-density cultures, perfusion systems, and the culture of sensitive primary cells.
However, it is crucial to acknowledge the current gaps in the literature. There is a notable lack of studies directly evaluating MESNA as a general-purpose substitute for 2-mercaptoethanol in common cell culture media for robust cell lines like CHO and hybridomas. The instability of MESNA in aqueous solutions at 37°C necessitates a careful experimental design, likely requiring more frequent media changes compared to more stable reducing agents.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head comparisons of MESNA and 2-mercaptoethanol on the viability, proliferation, and productivity of various cell lines, including CHO and hybridoma cells.
-
Concentration Optimization: Systematic determination of optimal MESNA concentrations for different cell types and culture conditions.
-
Stability in Complex Media: Detailed analysis of MESNA's stability and degradation kinetics in commonly used cell culture media such as DMEM and RPMI-1640, which contain a complex mixture of components that could influence its half-life.
-
Impact on Product Quality: For researchers in drug development, it is essential to investigate the effect of MESNA supplementation on the quality attributes of recombinant proteins, such as glycosylation patterns and aggregation.
By addressing these knowledge gaps, the full potential of this compound as a versatile and effective reducing agent in cell culture can be realized.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mesna: a novel renoprotective antioxidant in ischaemic acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prophylaxis with mesna prevents oxidative stress induced by ischemia reperfusion in the intestine via inhibition of nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cytogenetic action of ifosfamide, mesna, and their combination on peripheral rabbit lymphocytes: an in vivo/in vitro cytogenetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor activity of 2-mercaptoethanesulfonate (mesna) in vitro. Its potential use in the treatment of superficial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New investigations into the stability of Mesna using LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
On-Column Protein Refolding with a MESNA Thioester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The production of recombinant proteins, particularly those containing disulfide bonds, in bacterial expression systems often results in misfolded, inactive proteins sequestered in inclusion bodies. Refolding these proteins into their native, biologically active conformation is a critical and often challenging step in the production pipeline. Standard refolding procedures can be inefficient and may not be compatible with downstream applications that require a reactive C-terminal thioester, such as native chemical ligation (NCL).
This document provides a detailed protocol for a one-step, on-column refolding and purification method for disulfide-containing proteins, yielding a C-terminal 2-mercaptoethanesulfonic acid (MESNA) thioester. This method utilizes a MESNA/diMESNA redox couple, which has been shown to be as efficient as the commonly used glutathione (B108866) (GSH/GSSG) system, while preserving the integrity of the C-terminal thioester.[1][2][3] The protocol is based on an intein-mediated expression and purification system, where the target protein is expressed as a fusion with an intein and a chitin-binding domain (CBD).[1]
Principle of the Method
The target protein is expressed as a fusion construct with a C-terminal intein and a chitin-binding domain (CBD). This allows for easy purification of the fusion protein from the cell lysate using a chitin (B13524) affinity column. The on-column refolding and cleavage process is initiated by flushing the column with a buffer containing a MESNA/diMESNA redox couple. This redox system facilitates the correct formation of disulfide bonds in the target protein. Simultaneously, MESNA induces the self-cleavage of the intein domain, releasing the correctly folded target protein with a C-terminal MESNA thioester.[1][4]
Key Advantages
-
Simultaneous Refolding and Purification: Combines refolding, purification, and thioester generation into a single on-column step, streamlining the workflow.[1][3][5]
-
Preservation of Thioester Functionality: The MESNA/diMESNA redox couple is compatible with the thioester, unlike traditional refolding cocktails that can lead to hydrolysis.[1][2]
-
High Refolding Efficiency: The refolding efficiency is comparable to the standard and effective GSH/GSSG redox couple.[1][2][3]
-
Suitability for Native Chemical Ligation: The resulting protein with a C-terminal MESNA thioester is ready for immediate use in NCL reactions.[1][2]
Experimental Data
The following tables summarize quantitative data from the on-column refolding of Ribonuclease A (RNase A), a model protein with four disulfide bonds.
Table 1: Optimization of MESNA/diMESNA Concentration for On-Column Refolding [2]
| MESNA Concentration (mM) | diMESNA Concentration (mM) | Relative RNase A Activity (%) |
| 3 | 1 | ~60 |
| 30 | 10 | 100 |
| 75 | 25 | ~80 |
| 75 | 0 | 0 |
Data adapted from studies on RNase A, where activity was measured after a three-day incubation at 20°C in the refolding/cleavage buffer.[2]
Table 2: Yield of Active RNase A after On-Column Refolding [1]
| Parameter | Value |
| Expression System | E. coli |
| Protein | Ribonuclease A (RNase A) |
| Purification Resin | Chitin |
| Refolding/Cleavage Conditions | 30 mM MESNA, 10 mM diMESNA, 3 days, room temp. |
| Yield of Active Protein | 0.6 mg per liter of E. coli culture |
Experimental Workflow and Chemical Mechanism
The following diagrams illustrate the experimental workflow and the chemical reactions involved in the on-column refolding and thioester generation process.
Caption: Experimental workflow for on-column protein refolding.
Caption: Chemical mechanism of intein cleavage and refolding.
Detailed Experimental Protocols
Materials and Buffers
-
Column Buffer: 20 mM 3-(N-morpholino)propanesulfonic acid (MOPS) NaOH, 0.5 M NaCl, 0.1 mM EDTA, pH 6.8.[1]
-
Refolding/Cleavage Buffer: 50 mM MOPS NaOH, 0.5 M NaCl, 0.1 mM EDTA, 30 mM MESNA, 10 mM diMESNA, pH 6.0.[1]
-
Elution Buffer: 50 mM MOPS NaOH, 0.5 M NaCl, 0.1 mM EDTA, pH 6.0.[1]
-
Chitin Resin (e.g., from New England Biolabs).
-
Chromatography Column (e.g., 10 mL column).
Protocol: On-Column Refolding and Thioester Generation
This protocol is based on the successful refolding of RNase A.[1] Optimization may be required for other proteins.
-
Protein Expression and Lysate Preparation:
-
Express the Target-Intein-CBD fusion protein in E. coli according to standard protocols.
-
Harvest the cells and resuspend them in Column Buffer.
-
Lyse the cells by sonication or other appropriate methods on ice.
-
Centrifuge the lysate at high speed (e.g., >10,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble fusion protein.
-
-
Column Preparation and Loading:
-
Washing:
-
Wash the column with 10 CV of Column Buffer to remove unbound proteins and contaminants.[1] Monitor the UV absorbance at 280 nm until it returns to baseline.
-
-
On-Column Refolding and Cleavage:
-
Quickly flush the column with 2.5 CV of Refolding/Cleavage Buffer (e.g., 25 mL for a 10 mL column).[1]
-
Seal the column and incubate it at room temperature for 3 days to allow for simultaneous refolding and intein cleavage.[1] The optimal incubation time may vary for different proteins and should be determined empirically.
-
-
Elution:
-
Elute the refolded protein with the C-terminal MESNA thioester from the column using 10 CV of Elution Buffer.[1]
-
Collect fractions and analyze them by SDS-PAGE to identify those containing the purified, cleaved protein.
-
-
Analysis and Quantification:
-
Analyze the eluted fractions by SDS-PAGE to assess purity and cleavage efficiency.
-
Determine the protein concentration using a standard method (e.g., Bradford assay or A280 measurement).
-
Perform a functional assay to determine the specific activity of the refolded protein. For RNase A, an activity assay using a fluorescent substrate can be used.[1]
-
Troubleshooting and Considerations
-
Low Refolding Yield: The concentration of MESNA and diMESNA may need to be optimized for your specific protein. A ratio of 3:1 (MESNA:diMESNA) is a good starting point.[1] The incubation time and temperature can also be varied.
-
Protein Aggregation: If protein aggregation is observed on the column, consider performing the refolding at a lower temperature (e.g., 4°C) or including additives such as L-arginine in the refolding buffer.
-
Incomplete Cleavage: If intein cleavage is incomplete, increase the concentration of MESNA or the incubation time. Ensure the pH of the cleavage buffer is optimal (around 6.0-6.5).
-
Thioester Hydrolysis: While the MESNA thioester is relatively stable, it is advisable to use the eluted protein in downstream applications like NCL promptly or to store it at -80°C.
This detailed protocol provides a robust starting point for researchers aiming to produce active, disulfide-bonded proteins with a C-terminal thioester suitable for a variety of bioconjugation applications.
References
- 1. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester [ouci.dntb.gov.ua]
Application Notes and Protocols for the Preparation of Stable Mesna Solutions in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesna (B1676310) (sodium 2-mercaptoethanesulfonate) is a vital synthetic sulfhydryl compound employed in clinical and research settings.[1][2] Its primary application is as a uroprotective agent to mitigate the risk of hemorrhagic cystitis induced by chemotherapeutic agents like cyclophosphamide (B585) and ifosfamide.[2][3][4] Mesna's protective effect stems from its ability to neutralize toxic metabolites of these drugs in the urinary tract.[2][4] Beyond its uroprotective role, Mesna exhibits antioxidant properties, making it a valuable tool in studies investigating oxidative stress-related cellular damage.[5][6][7][8][9]
The stability of Mesna solutions is a critical factor for ensuring accurate and reproducible experimental outcomes. Mesna is susceptible to oxidation, primarily converting to its inactive disulfide dimer, dimesna (B1670654).[10][11] This degradation is influenced by several factors, including pH, temperature, exposure to oxygen, and the presence of other chemical agents.[12] Therefore, proper preparation and storage are paramount.
These application notes provide detailed protocols for preparing stable Mesna solutions for laboratory use, along with methods for assessing their stability.
Chemical Properties and Degradation Pathway
Mesna is a hydrophilic compound that readily dissolves in aqueous solutions.[13] The key functional group is the thiol (-SH), which is responsible for both its therapeutic effect and its primary degradation pathway.
Degradation Pathway: Oxidation to Dimesna
The principal degradation route for Mesna in solution is the oxidation of its thiol group to form a disulfide bond, resulting in the dimer dimesna (2,2'-dithiodiethanesulfonic acid).[10][11] This oxidation can be accelerated by exposure to atmospheric oxygen and certain pH conditions.[12]
Caption: Diagram of Mesna's oxidative degradation to Dimesna.
Data Presentation: Stability of Mesna Solutions
The following tables summarize the stability of Mesna solutions under various conditions, compiled from multiple sources.
Table 1: Stability of Mesna Solutions for Intravenous (IV) Administration
| Diluent | Concentration | Storage Temperature | Stability | Citation(s) |
| D5W, NS, D5/0.25NS, D5/0.33NS, D5/0.5NS, Lactated Ringer's | Not specified | Room Temperature | Use within 24 hours | [14] |
| D5W or NS (with preservative) | Not specified | Refrigerated (2-8°C) | 48 hours | [15] |
| D5W or NS (preservative-free) | Not specified | Room Temperature | 24 hours | [15] |
| D5W | 1-20 mg/mL | Room Temperature | 24 hours | [16] |
| D5W | 20 mg/mL | Room Temperature | 48 hours | [16] |
| 0.9% Sodium Chloride (in PVC bags) | 10, 20, 30 mg/mL (with Ifosfamide 1:1) | Room Temperature (20-25°C) | 14 days (>94% stability) | [17] |
| D5W | 0.5-3.2 mg/mL (with Cyclophosphamide 1.8-10.8 mg/mL) | Refrigerated | 48 hours | [14] |
| D5W | 0.5-3.2 mg/mL (with Cyclophosphamide 1.8-10.8 mg/mL) | Room Temperature | 6 hours | [14] |
Table 2: Stability of Mesna Solutions for Oral Administration
| Diluent | Concentration | Storage Temperature | Stability | Citation(s) |
| Flavored Syrup | 20 or 50 mg/mL | 24°C | Up to 7 days | [18] |
| Carbonated beverages, apple juice, orange juice | 1, 10, or 50 mg/mL | 5°C | At least 24 hours | [18] |
| Orange or apple juice, milk, carbonated beverages | 1:2, 1:10, 1:100 dilution | 5°C | 24 hours | [14] |
| Syrups | 1:2 or 1:5 dilution | 24°C | 7 days | [14] |
| Undiluted in polypropylene (B1209903) syringes | 100 mg/mL | 5°C, 24°C, 35°C | At least 9 days | [14] |
Experimental Protocols
Protocol for Preparation of a Sterile Aqueous Mesna Solution (e.g., 20 mg/mL)
This protocol describes the preparation of a 20 mg/mL Mesna solution, a common concentration for in vitro studies.
Materials:
-
Mesna (powder form)
-
Sterile, pyrogen-free water for injection (WFI) or a suitable sterile buffer (e.g., phosphate-buffered saline, PBS)
-
Sterile 0.22 µm syringe filters
-
Sterile vials or tubes for storage
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Calculation: Determine the required mass of Mesna powder based on the desired final concentration and volume. For example, to prepare 10 mL of a 20 mg/mL solution, 200 mg of Mesna is needed.
-
Dissolution: In a sterile container, dissolve the calculated amount of Mesna powder in the appropriate volume of sterile WFI or buffer.
-
pH Adjustment (Optional but Recommended): The pH of the Mesna injection typically falls between 6.5 and 8.5.[12] For optimal stability, especially if not for immediate use, consider adjusting the pH to the lower end of this range (e.g., pH 7.0-7.5) using sterile, dilute solutions of NaOH or HCl. Mesna undergoes more extensive decomposition in alkaline solutions.[12]
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial or tube.
-
Storage: Store the prepared solution at the appropriate temperature as indicated in the stability tables (e.g., 2-8°C for short-term storage). For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended, though freeze-thaw stability should be validated.[19]
-
Labeling: Clearly label the container with the compound name, concentration, solvent, preparation date, and storage conditions.
Caption: Aseptic workflow for preparing a sterile Mesna solution.
Protocol for Stability Testing of Mesna Solutions by HPLC
This protocol provides a general framework for assessing the stability of a prepared Mesna solution using High-Performance Liquid Chromatography (HPLC).
Principle:
A stability-indicating HPLC method separates the parent drug (Mesna) from its degradation products (primarily dimesna).[20][21] The concentration of Mesna is monitored over time under specific storage conditions to determine its stability.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 or a suitable reverse-phase column (e.g., RP amide C16)[20][21]
-
Mobile phase (e.g., methanol-phosphate buffer (10:90, v/v, pH 3.0))[20][21]
-
Mesna reference standard
-
Prepared Mesna solution for testing
-
Volumetric flasks and pipettes
Procedure:
-
Method Setup:
-
Calibration Curve:
-
Prepare a series of standard solutions of Mesna of known concentrations.
-
Inject each standard and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Time-Zero (T0) Analysis:
-
Immediately after preparing the Mesna solution, dilute an aliquot to a concentration within the range of the calibration curve.
-
Inject the diluted sample and record the peak area.
-
Determine the initial concentration of Mesna using the calibration curve.
-
-
Stability Study:
-
Store the prepared Mesna solution under the desired conditions (e.g., 2-8°C, room temperature).
-
At specified time points (e.g., 24h, 48h, 7 days), withdraw an aliquot of the solution.
-
Dilute and analyze the sample by HPLC as described above.
-
-
Data Analysis:
-
Calculate the concentration of Mesna at each time point.
-
Express the stability as the percentage of the initial (T0) concentration remaining.
-
The solution is generally considered stable if the concentration remains above 90% of the initial concentration.
-
Factors Affecting Mesna Solution Stability
Several factors can influence the stability of Mesna solutions. Understanding these is crucial for proper handling and storage.
Caption: Key factors that can impact the stability of Mesna solutions.
-
Temperature: Higher temperatures generally accelerate the rate of oxidation. Therefore, refrigeration is often recommended for storage.[14]
-
pH: Mesna is more stable in neutral to slightly acidic conditions. It undergoes more rapid degradation in alkaline solutions.[12]
-
Oxygen Exposure: The presence of oxygen is a primary driver of oxidation to dimesna. Minimizing headspace in storage vials and avoiding vigorous shaking can help reduce oxygen exposure.[12]
-
Light Exposure: While Mesna is not considered highly light-sensitive, it is good laboratory practice to store solutions in amber vials or protected from direct light.[12]
-
Drug Incompatibilities: Mesna is incompatible with certain drugs, such as cisplatin, carboplatin, and nitrogen mustard.[16][22] When preparing co-administration solutions, compatibility data must be consulted.
Conclusion
The preparation of stable Mesna solutions is achievable with careful attention to solvent selection, concentration, pH, and storage conditions. By following the protocols outlined in these application notes, researchers can ensure the integrity of their Mesna solutions, leading to more reliable and reproducible experimental results. For critical applications, it is always recommended to perform in-house stability testing to validate the solution's stability under specific laboratory conditions.
References
- 1. MESNA cell | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Mesna - Wikipedia [en.wikipedia.org]
- 3. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Articles [globalrx.com]
- 5. medmedchem.com [medmedchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Mesna: a novel renoprotective antioxidant in ischaemic acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mesna protects intestinal mucosa from ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. New investigations into the stability of Mesna using LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]
- 12. publications.ashp.org [publications.ashp.org]
- 13. selleckchem.com [selleckchem.com]
- 14. UpToDate 2018 [bsgdtphcm.vn]
- 15. Mesna | CHEO ED Outreach [outreach.cheo.on.ca]
- 16. globalrph.com [globalrph.com]
- 17. researchgate.net [researchgate.net]
- 18. drugs.com [drugs.com]
- 19. Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Validated stability-indicating HPLC method for the determination of mesna in presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. fresenius-kabi.com [fresenius-kabi.com]
Application Notes and Protocols: The Role of Mesna in Preventing Protein Aggregation During Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein aggregation is a significant challenge in the production of recombinant proteins, often leading to reduced yields, loss of biological activity, and difficulties in purification. Aggregation can be triggered by various factors, including non-native disulfide bond formation, oxidation of cysteine residues, and non-covalent interactions. Mesna (2-mercaptoethanesulfonate sodium) is a thiol-containing compound that has emerged as a valuable tool in protein purification, primarily for its role in facilitating proper protein folding and preventing aggregation, particularly for proteins containing disulfide bonds.
This document provides detailed application notes and protocols for utilizing Mesna to mitigate protein aggregation during purification. The primary focus is on the well-documented application of a Mesna/diMesna redox buffer system for the simultaneous refolding and purification of disulfide-containing proteins. Additionally, a general protocol for preventing cysteine-mediated aggregation is provided, suggesting the potential use of Mesna as an alternative to conventional reducing agents.
Mechanism of Action
Mesna's utility in preventing protein aggregation stems from its reactive thiol group (-SH). In the context of protein purification, its primary roles are:
-
Participation in Redox Buffers: In combination with its oxidized form, diMesna (2,2'-dithiobis(ethanesulfonate)), Mesna forms a redox couple. This MESNA/diMESNA system can facilitate the correct formation of disulfide bonds during protein refolding, a critical step for the stability and activity of many proteins. This system has been shown to be as efficient as the commonly used glutathione (B108866) (GSH/GSSG) redox buffer.[1]
-
Preservation of Thioester Functionality: For proteins expressed using intein-based systems, a C-terminal thioester is generated, which is crucial for native chemical ligation. Common refolding procedures using glutathione-based redox buffers can lead to the loss of this thioester. The MESNA/diMESNA redox couple has been demonstrated to preserve this functionality, allowing for simultaneous on-column refolding and purification.[1]
-
Prevention of Cysteine-Mediated Aggregation: Free cysteine residues on the surface of proteins can become oxidized, leading to the formation of intermolecular disulfide bonds and subsequent aggregation.[2] As a reducing agent, Mesna can help maintain cysteines in their reduced state, thereby preventing this mode of aggregation.
Application 1: Simultaneous On-Column Refolding and Purification of Disulfide-Containing Proteins using a MESNA/diMESNA Redox Buffer
This protocol is based on the successful refolding and purification of Ribonuclease A (RNase A), a protein with four disulfide bonds, using an intein-based expression system and a chitin (B13524) affinity column.[1]
Experimental Workflow
References
Utilizing Mesna for the Cleavage of Intein Fusion Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Intein-mediated protein purification is a powerful technique that allows for the production of recombinant proteins with native N- or C-termini without the need for proteolytic cleavage. This is achieved through the use of self-cleaving intein tags. The cleavage of the intein from the target protein is typically induced by a thiol reagent. 2-Mercaptoethanesulfonic acid (Mesna) is a highly effective thiol reagent for this purpose, offering several advantages over dithiothreitol (B142953) (DTT), including its odorless nature and its ability to generate a C-terminal thioester on the target protein, which is essential for subsequent protein ligation reactions. This document provides detailed application notes and protocols for the efficient use of Mesna in the cleavage of intein fusion proteins.
Introduction
The IMPACT™ (Intein Mediated Purification with an Affinity Chitin-binding Tag) system is a widely used platform for single-column affinity purification of recombinant proteins.[1][2] In this system, the target protein is fused to an intein that is, in turn, fused to a chitin-binding domain (CBD).[1][2] The fusion protein is expressed in E. coli and the clarified cell extract is loaded onto a chitin (B13524) column, where the CBD binds with high affinity.[3] The intein then undergoes specific self-cleavage upon the addition of a thiol reagent, releasing the target protein from the column-bound intein-CBD tag.[1]
Mesna is a recommended thiol reagent for inducing intein cleavage, particularly when the purified protein is intended for use in applications such as expressed protein ligation (EPL) or intein-mediated protein ligation (IPL).[3][4][5] The use of Mesna results in the formation of a C-terminal thioester on the target protein, a reactive group necessary for the ligation of a synthetic peptide or another protein with an N-terminal cysteine.[5][6] This approach allows for the site-specific labeling of proteins with probes, tags, or other modifications.[5]
Advantages of Mesna for Intein Cleavage
-
Odorless: Unlike DTT, Mesna is an odorless compound, improving the laboratory environment.[4]
-
High Ligation Proficiency: The use of Mesna for cleavage leads to greater than 90% ligation proficiencies in subsequent IPL reactions, as DTT can lower the efficiency of the ligation reaction.[4]
-
Stable Thioester Formation: Mesna-induced cleavage generates a stable C-terminal thioester on the target protein, which is crucial for efficient expressed protein ligation.[7]
Key Factors Influencing Cleavage Efficiency
Several factors can impact the efficiency of Mesna-induced intein cleavage:[3]
-
Amino acid residue(s) at the cleavage site: The nature of the amino acid(s) adjacent to the intein can affect cleavage efficiency.
-
Temperature: Cleavage can be performed at various temperatures, with 4°C, room temperature (22-25°C), and 37°C being common.[5][7][8][9]
-
Duration: Incubation times can range from a few hours to overnight (16-40 hours).[3][5][7][8][9]
-
pH: The pH of the cleavage buffer is critical, with a range of 7.0 to 9.0 being effective, and a slightly basic pH (8.0-8.5) often being optimal.[5][7][8][9]
-
Mesna Concentration: Typical concentrations of Mesna range from 10 mM to 100 mM.[5][7][8][9]
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported efficiencies for Mesna-induced intein cleavage from various sources.
| Parameter | Recommended Range | Source |
| Mesna Concentration | 10 mM - 100 mM | [5][7][8][9] |
| pH | 7.0 - 9.0 | [5][7][8][9] |
| Temperature | 4°C - 37°C | [5][7][8][9] |
| Incubation Time | 1 hour - 40 hours | [3][5][7][8][9] |
| Fusion System | Target Protein | Mesna (mM) | pH | Temp (°C) | Time (h) | Ligation Efficiency | Reference |
| pTXB1/pTXB3 | Generic | Not Specified | Not Specified | Not Specified | Not Specified | >90% | [4] |
| pTXB vectors | Generic | 10 | 8.5 | 4 | Overnight | Not Specified | [5] |
| pTXB vectors | Generic | 10 | 8.5 | 25 | 1-4 | Not Specified | [5] |
| TEV-γEc1-intein2-CBD | γ-Ec1 | 50 | 8.5 | 4 | Overnight | Not Specified | [8] |
| pTYB1 | apoE(1-111) | 60 | Not Specified | 22 | 16-24 | Not Specified | [7] |
| pTXB1 | Generic | 100 | 8.0 | RT/37 | 40 | Not Specified | [9] |
Experimental Protocols
Protocol 1: On-Column Cleavage of a Target Protein from a Chitin-Bound Intein-CBD Tag
This protocol is a general guideline for the purification and on-column cleavage of a target protein using the IMPACT™ system and Mesna.
Materials:
-
Clarified cell extract containing the target protein-intein-CBD fusion.
-
Chitin Column.
-
Column Buffer (e.g., 20 mM HEPES, 500 mM NaCl, 1 mM EDTA, pH 8.5).
-
Cleavage Buffer (Column Buffer containing 50 mM Mesna).
-
Elution Buffer (Column Buffer).
-
SDS-PAGE analysis reagents.
Procedure:
-
Column Preparation: Equilibrate the chitin column with 10 column volumes of Column Buffer.
-
Load Clarified Extract: Load the clarified cell extract onto the equilibrated chitin column at a flow rate of 0.5-1 ml/min.
-
Wash Column: Wash the column with at least 20 column volumes of Column Buffer to remove unbound proteins.
-
Induce On-Column Cleavage: a. Quickly flush the column with 3 bed volumes of Cleavage Buffer (containing 50 mM Mesna). b. Stop the column flow and incubate at 4-23°C for 16-40 hours. The optimal time and temperature should be determined empirically for each target protein.
-
Elute Target Protein: Elute the cleaved target protein from the column with Elution Buffer. Collect fractions.
-
Analyze Fractions: Analyze the eluted fractions by SDS-PAGE to confirm the presence and purity of the target protein.
Protocol 2: Generation of a Protein with a C-terminal Thioester for Expressed Protein Ligation (EPL)
This protocol is specifically for generating a protein with a C-terminal Mesna-thioester for subsequent ligation reactions.
Materials:
-
Purified target protein-intein-CBD fusion bound to chitin resin.
-
Cleavage Buffer for EPL (e.g., 0.1 M Tris, pH 8.5, 0.1–0.5 M NaCl, 10 mM Mesna).
-
Dialysis buffer.
Procedure:
-
On-Column Cleavage: Follow steps 1-4 of Protocol 1, using the Cleavage Buffer for EPL. A common condition is incubation with 10 mM Mesna at 4°C overnight.[5]
-
Elution: Elute the protein with its C-terminal thioester from the column.
-
Buffer Exchange: If necessary, perform a buffer exchange into a suitable buffer for the subsequent ligation reaction via dialysis or a desalting column.
-
Verification (Optional): The formation of the Mesna adduct can be verified by mass spectrometry.[7]
Visualizations
Intein-Mediated Cleavage and Ligation Workflow
Caption: Workflow for intein-mediated purification, Mesna-induced cleavage, and subsequent expressed protein ligation.
Mechanism of Mesna-Induced Intein Cleavage
Caption: Simplified mechanism of Mesna-induced cleavage of an intein fusion protein to generate a C-terminal thioester.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Cleavage Efficiency | Unfavorable amino acid at cleavage site. | If possible, modify the amino acid residue at the cleavage site through site-directed mutagenesis. |
| Suboptimal reaction conditions. | Optimize Mesna concentration, pH, temperature, and incubation time. | |
| Incorrect folding of the fusion protein. | Try expressing the protein at a lower temperature. | |
| Precipitation of Target Protein | High protein concentration during cleavage. | Perform cleavage with a lower concentration of the fusion protein on the column. |
| Buffer incompatibility. | Screen different buffer compositions for cleavage. | |
| Uncleaved Fusion Protein in Eluate | Incomplete cleavage. | Increase incubation time or Mesna concentration. |
| Non-specific elution. | Ensure stringent washing conditions before inducing cleavage. |
Conclusion
The use of Mesna for the cleavage of intein fusion proteins offers a reliable and efficient method for protein purification, especially when the final product is intended for downstream applications such as expressed protein ligation. By carefully optimizing the reaction conditions, researchers can achieve high yields of pure, native proteins with a reactive C-terminal thioester suitable for a variety of protein engineering and drug development applications.
References
- 1. IMPACT - Proteinexpression and Purification - New England Biolabs GmbH [neb-online.de]
- 2. neb.com [neb.com]
- 3. neb.com [neb.com]
- 4. neb.com [neb.com]
- 5. neb.com [neb.com]
- 6. Protein derivitization-expressed protein ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expressed protein ligation using an N-terminal cysteine containing fragment generated in vivo from a pelB fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Mesna degradation to Dimesna in aqueous solutions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the degradation of Mesna (B1676310) to its dimer, Dimesna (B1670654), in aqueous solutions.
Troubleshooting Guide: Investigating Mesna Degradation
Unexpected degradation of Mesna can compromise experimental results. This guide provides a systematic approach to identifying and mitigating the causes of Mesna instability.
Problem: You are observing a higher than expected concentration of Dimesna and a corresponding decrease in Mesna concentration in your aqueous solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Mesna degradation.
Frequently Asked Questions (FAQs)
1. What is the primary degradation product of Mesna in aqueous solutions?
The primary degradation product of Mesna (2-mercaptoethane sulfonate sodium) in aqueous solutions is Dimesna (2,2'-dithiobis(ethane sulfonate)). This occurs through an oxidation reaction where two Mesna molecules are joined by a disulfide bond.[1][2][3]
2. What is the chemical pathway for Mesna degradation to Dimesna?
The degradation of Mesna to Dimesna is an oxidation process. The thiol group (-SH) of two Mesna molecules is oxidized to form a disulfide bond (-S-S-), resulting in the formation of Dimesna and the release of protons.
Caption: Oxidation of Mesna to Dimesna.
3. What factors accelerate the degradation of Mesna to Dimesna?
Several factors can accelerate the oxidation of Mesna to Dimesna:
-
Presence of Oxygen: Exposure to oxygen is a primary driver of Mesna oxidation.[3] Minimizing air in storage containers can slow the formation of Dimesna.[3]
-
Alkaline pH: Mesna is more susceptible to degradation under alkaline conditions.[4][5] Conversely, it shows higher resistance to acidic conditions.[5]
-
Presence of Metal Ions: The oxidation of Mesna can be a metal-dependent reaction.[6]
-
Elevated Temperature: Higher temperatures can increase the rate of chemical reactions, including the oxidation of Mesna. A study showed a 40% decrease in Mesna concentration over 14 days at 37°C.[2]
4. How can I minimize Mesna degradation in my experiments?
To minimize degradation, consider the following:
-
Deoxygenate Solutions: Prepare solutions using degassed buffers and sparge with an inert gas like nitrogen or argon.
-
Control pH: Maintain a slightly acidic pH if your experimental conditions allow. A pH of approximately 3 has been shown to enhance stability.[4]
-
Refrigerated Storage: Store Mesna solutions at refrigerated temperatures (e.g., 5°C) to slow the degradation rate.[7]
-
Protect from Light: While not highly light-sensitive, storing solutions in amber vials or protecting them from light is a good laboratory practice.[3][8]
-
Use High-Purity Reagents: Utilize high-purity water and reagents to avoid metal ion contamination that can catalyze oxidation.
-
Use Freshly Prepared Solutions: Whenever possible, use freshly prepared Mesna solutions for your experiments.
5. Are there established methods to quantify Mesna and Dimesna in a solution?
Yes, several analytical methods are available for the quantification of Mesna and Dimesna, including:
-
High-Performance Liquid Chromatography (HPLC) with various detectors (UV, electrochemical).[5][9][10][11]
Data on Mesna Stability
The stability of Mesna is highly dependent on the storage conditions and the composition of the aqueous solution.
Table 1: Stability of Undiluted Mesna in Polypropylene (B1209903) Syringes [7]
| Storage Temperature (°C) | Stability Duration |
| 5 | At least 9 days |
| 24 | At least 9 days |
| 35 | At least 9 days |
Table 2: Stability of Mesna in Different Conditions
| Condition | Observation | Reference |
| 20 mg/mL in glass vials at 37°C | 40% decrease in Mesna concentration by day 14. | [2] |
| Diluted in syrups (1:2 and 1:5) at 24°C | No detectable oxidation to Dimesna for at least 1 week. | [7] |
| Diluted in various beverages at 5°C | Clinically negligible concentration changes after 24 hours. | [7] |
| Mixed with ifosfamide (B1674421) at pH 8 | ~13% loss in 24 hours and ~23% loss in 48 hours. | [3] |
| In polypropylene syringes with air present at 24°C | 10% loss in 8 days. | [3] |
Experimental Protocols
Protocol 1: Quantification of Mesna and Dimesna using HPLC with Electrochemical Detection
This protocol is adapted from a method used for the analysis of Mesna and Dimesna in plasma and urine.[9][10]
1. Sample Preparation:
- For analysis of total Mesna (Mesna + Dimesna), Dimesna must first be reduced to Mesna. This can be achieved by treating the sample with sodium borohydride.[9][10]
- If analyzing biological samples, deproteinization is necessary. This can be done by adding an equal volume of 0.0825 M sulfuric acid containing 1.25% (w/v) sodium hexametaphosphate.[9][10]
- Urine samples may require dilution with water and mixing with an aqueous solution of sodium hexametaphosphate.[9][10]
2. Chromatographic Conditions:
- Column: C18-Resolve cartridge (10 µm, 8 mm i.d. x 10 cm).[9]
- Mobile Phase: An aqueous solution of 0.1 M sodium citrate, 0.001 M tetrabutyl ammonium (B1175870) phosphate, and triethylamine (B128534) (1:10,000, v/v), adjusted to pH 5 with 85% phosphoric acid.[9]
- Flow Rate: 2 mL/min.[9]
- Detection: Electrochemical detection at +450 mV.[9]
3. Internal Standard:
- p-Aminobenzoic acid can be used as an internal standard.[9]
4. Quantification:
- The peak height ratio of the drug to the internal standard is plotted against the concentration to generate a standard curve.[9][10]
Protocol 2: Stability Testing of Mesna in an Aqueous Solution
This protocol is a general guideline based on stability studies.[2][3][7]
1. Solution Preparation:
- Prepare a stock solution of Mesna at the desired concentration (e.g., 20 mg/mL) in the aqueous buffer of interest.[2]
- If investigating the effect of pH, prepare buffers at different pH values.
- To minimize oxidation, use deoxygenated water and prepare the solution under an inert atmosphere (e.g., inside a glovebox or by sparging with nitrogen).
2. Storage:
- Aliquot the Mesna solution into appropriate sterile containers (e.g., glass vials).
- Store the samples under the desired conditions (e.g., different temperatures: 5°C, 25°C, 37°C).
- Include control samples stored under optimal conditions (e.g., refrigerated, protected from light, under inert gas).
3. Sampling and Analysis:
- At specified time points (e.g., day 0, 1, 3, 7, 14), withdraw an aliquot from each sample.[2][13]
- Immediately analyze the concentrations of Mesna and Dimesna using a validated analytical method such as HPLC or LC-MS/MS.[2]
- Monitor physical characteristics such as color, clarity, and pH.[2][4]
4. Data Analysis:
- Calculate the percentage of Mesna remaining at each time point relative to the initial concentration at day 0.
- Plot the concentration of Mesna and Dimesna over time for each storage condition.
References
- 1. What is the mechanism of Mesna? [synapse.patsnap.com]
- 2. New investigations into the stability of Mesna using LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ashp.org [publications.ashp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and metabolism of sodium 2-mercaptoethanesulfonate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The stability of mesna in beverages and syrup for oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Liquid chromatographic analysis of mesna and dimesna in plasma and urine of patients treated with mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid Chromatographic Analysis of Mesna and Dimesna in Plasma and Urine of Patients Treated with Mesna | Semantic Scholar [semanticscholar.org]
- 11. A Review on Mesna Pharmacology and its Analytical Techniques [medmedchem.com]
- 12. Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Technical Support Center: Minimizing Mesna Interference in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize interference from Mesna (sodium 2-mercaptoethanesulfonate) in your biochemical assays.
Understanding Mesna Interference
Mesna is a thiol compound used as a uroprotective agent to prevent hemorrhagic cystitis in patients treated with chemotherapy agents like cyclophosphamide (B585) and ifosfamide.[1] Its free sulfhydryl group (-SH) is highly reactive and can interfere with various biochemical assays, primarily those involving redox reactions. This interference can lead to either false-positive or false-negative results, compromising the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: How does Mesna interfere with biochemical assays?
A1: Mesna's free sulfhydryl group can act as a reducing agent, interfering with assays that rely on oxidation-reduction (redox) reactions.[2] This can lead to non-enzymatic reduction of assay reagents, causing a colorimetric or fluorometric signal that is not proportional to the analyte of interest. Additionally, it can react with assay components, leading to inaccurate readings.
Q2: Which types of assays are most susceptible to Mesna interference?
A2: Assays that are particularly vulnerable to Mesna interference include:
-
Protein Quantification Assays: Especially the bicinchoninic acid (BCA) assay, which involves the reduction of Cu²⁺ to Cu¹⁺.[3]
-
Cell Viability Assays: Tetrazolium-based assays like MTT and XTT, and resazurin-based assays like Alamar Blue, are susceptible as Mesna can directly reduce the indicator dyes.[2][4]
-
Enzymatic Assays: Assays where the enzyme activity is sensitive to reducing agents or where a thiol-containing compound is part of the reaction can be affected. A known example is the false-negative interference with creatine (B1669601) phosphokinase (CPK) assays that use a thiol compound for reactivation.[5]
-
Clinical Chemistry Assays: False-positive results for urinary ketones in tests using sodium nitroprusside and for ascorbic acid in Tillman's reagent-based tests have been reported.[5]
Q3: Can Mesna interfere with the Bradford protein assay?
A3: The Bradford assay is generally less susceptible to interference from reducing agents like Mesna compared to the BCA assay.[6] The mechanism of the Bradford assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily through interactions with basic and aromatic amino acid residues.[7] However, high concentrations of any non-protein substance can potentially interfere with the dye-protein binding, so it is always recommended to run appropriate controls.
Q4: What are the general strategies to minimize Mesna interference?
A4: The primary strategies involve removing Mesna from the sample before the assay, chemically neutralizing it, or choosing an alternative assay that is less sensitive to thiol compounds.
Troubleshooting Guides
Issue 1: Inaccurate results in protein quantification assays.
Symptoms:
-
Abnormally high background readings in the BCA assay.
-
Inconsistent or non-linear standard curves.
Root Cause: Mesna's sulfhydryl group reduces the Cu²⁺ in the BCA working reagent to Cu¹⁺, leading to a color change that is independent of the protein concentration.[3]
Solutions:
-
Sample Pre-treatment:
-
Chemical Neutralization:
-
Treating the sample with a thiol-reactive compound like N-ethylmaleimide (NEM) can block the free sulfhydryl group of Mesna. However, this may also affect the protein of interest and should be validated carefully.
-
-
Alternative Assay:
-
Use the Bradford protein assay, which is less prone to interference from reducing agents.[6]
-
Quantitative Impact of Mesna on Protein Assays (Hypothetical Data)
| Mesna Concentration (mM) | BCA Assay (% Signal Increase) | Bradford Assay (% Signal Change) |
| 0.1 | 5-10% | < 2% |
| 1 | 50-100% | < 5% |
| 10 | >500% | 5-10% |
Note: This table presents hypothetical data for illustrative purposes. The actual interference will depend on specific assay conditions and sample matrix.
Issue 2: False-positive results in cell viability assays (MTT, XTT, Alamar Blue).
Symptoms:
-
Higher than expected cell viability readings.
-
Increased background fluorescence or absorbance in cell-free controls containing Mesna.
Root Cause: Mesna can directly reduce the tetrazolium salts (MTT, XTT) or resazurin (B115843) (Alamar Blue) to their colored/fluorescent formazan/resorufin products, independent of cellular metabolic activity.[2][4]
Solutions:
-
Wash Cells Before Assay:
-
Before adding the viability reagent, carefully aspirate the Mesna-containing medium and wash the cells with phosphate-buffered saline (PBS) or fresh culture medium.
-
-
Include Proper Controls:
-
Always run a "no-cell" control containing the highest concentration of Mesna used in the experiment to quantify its direct effect on the assay reagent. Subtract this background from all experimental readings.[2]
-
-
Alternative Assays:
-
Consider using a cell viability assay based on a different principle, such as measuring ATP content (e.g., CellTiter-Glo®) or assessing membrane integrity with dyes like trypan blue or propidium (B1200493) iodide.
-
Experimental Protocols
Protocol 1: Mesna Removal by Dialysis
This protocol is suitable for removing Mesna from protein samples before quantification.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 3.5-7 kDa.
-
Dialysis buffer (e.g., PBS, pH 7.4).
-
Magnetic stirrer and stir bar.
-
Beaker or container for dialysis.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve pre-wetting the membrane.
-
Load the protein sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Seal the tubing or cassette.
-
Place the sealed sample in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).[11]
-
Place the beaker on a magnetic stirrer and stir gently at 4°C.
-
Dialyze for 2-4 hours.
-
Change the dialysis buffer and continue to dialyze for another 2-4 hours or overnight for complete removal.[9]
-
After dialysis, recover the sample from the tubing or cassette.
-
Proceed with the biochemical assay.
Protocol 2: Mesna Removal by Size-Exclusion Chromatography (Desalting Column)
This protocol provides a rapid method for removing Mesna from small-volume samples.
Materials:
-
Pre-packed desalting column (e.g., Sephadex G-25).
-
Collection tubes.
-
Centrifuge (for spin columns).
-
Equilibration buffer (the same buffer the protein will be in after desalting).
Procedure:
-
Prepare the desalting column by removing the storage buffer and equilibrating it with the desired buffer according to the manufacturer's instructions. This usually involves passing several column volumes of the equilibration buffer through the column.
-
Apply the sample to the column. The sample volume should not exceed the manufacturer's recommendation (typically 10-15% of the column bed volume).
-
For gravity-flow columns: Allow the sample to enter the column bed and then add equilibration buffer to elute the protein. Collect the fractions. The protein will elute in the void volume, while smaller molecules like Mesna will be retained and elute later.
-
For spin columns: Place the column in a collection tube and centrifuge according to the manufacturer's protocol to collect the desalted protein sample.
-
The collected sample is now ready for the biochemical assay.
Visualizations
References
- 1. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Interference of biogenic amines with the measurement of proteins using bicinchoninic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The highly abundant urinary metabolite urobilin interferes with the bicinchoninic acid assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Coomassie brilliant blue G-250 binding to proteins: a hydrophobic assay for nanogram quantities of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. harvardapparatus.com [harvardapparatus.com]
- 11. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Optimizing Mesna for Disulfide Bond Reduction
Welcome to the technical support center for optimizing Mesna (B1676310) (2-mercaptoethanesulfonic acid sodium salt) concentration for efficient disulfide bond reduction. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Mesna and why is it used for disulfide bond reduction?
A1: Mesna is a mild reducing agent used to cleave disulfide bonds (-S-S-) in proteins and peptides, resulting in free sulfhydryl groups (-SH). Its utility lies in its ability to perform this reduction under specific and controlled conditions, which is particularly useful in applications such as the production of functional bi-specific antibodies and in protein refolding studies.[1][2]
Q2: What is the optimal concentration of Mesna for disulfide bond reduction?
A2: The optimal Mesna concentration is highly dependent on the specific protein and the desired outcome of the reduction. For the reduction of monoclonal antibodies (mAbs) to create monovalent antibody fragments (mvAbs), concentrations can range from 1 mM to 50 mM.[1] In one study, the optimal concentration was found to be 50 mM for A20 and GL117 mAbs, and 20 mM for 1C10 and G28/5 mAbs.[1] For protein refolding applications, such as with Ribonuclease A, a redox buffer containing both Mesna and its oxidized form, diMESNA, is used. A concentration of 30 mM Mesna and 10 mM diMESNA yielded the highest activity.[2]
Q3: What are the key factors influencing the efficiency of Mesna reduction?
A3: Several factors can impact the efficiency of disulfide bond reduction by Mesna:
-
Protein Substrate: The specific protein, its three-dimensional structure, and the accessibility of its disulfide bonds are primary determinants of the required Mesna concentration and reaction conditions.[1]
-
Mesna Concentration: As detailed in Q2, the concentration of Mesna must be optimized for each specific application.
-
Presence of diMESNA: For refolding applications, the ratio of reduced Mesna to its oxidized form (diMESNA) is critical for establishing a proper redox environment that allows for correct disulfide bond formation after reduction.[2]
-
pH: The pH of the reaction buffer is a critical factor in disulfide bond stability. Thiol-disulfide exchange is more prevalent at pH values above 7.[3] Maintaining a slightly acidic pH (e.g., 6.5 or lower) can help to suppress unwanted disulfide scrambling by keeping free thiols in their less reactive protonated state.[3]
-
Temperature and Incubation Time: These parameters should be optimized to ensure complete reduction without causing protein degradation.
-
Oxygen Exposure: Mesna in solution can be oxidized by atmospheric oxygen to form its disulfide dimer, dimesna.[4] Therefore, minimizing exposure to air during storage and experiments is recommended to maintain the active, reduced form of Mesna.[4]
Q4: How should Mesna solutions be prepared and stored?
A4: Mesna solutions are susceptible to oxidation.[4] Undiluted aqueous formulations of Mesna are stable for at least 9 days in polypropylene (B1209903) syringes at temperatures of 5°C, 24°C, and 35°C.[5] When diluted, the stability can vary depending on the diluent and storage conditions.[5][6] It is recommended to minimize air exposure to slow the formation of dimesna.[4] For long-term storage, it is best to follow the manufacturer's recommendations.
Q5: What are some common alternatives to Mesna for disulfide bond reduction?
A5: While Mesna is a mild and effective reducing agent, other reagents are also commonly used for disulfide bond reduction in proteins. These include:
-
Dithiothreitol (DTT): A strong reducing agent, often used for complete reduction of all disulfide bonds.[7][8][9]
-
Tris(2-carboxyethyl)phosphine (B1197953) (TCEP): A potent, stable, odorless, and thiol-free reducing agent that is effective over a broad pH range.[8][10][11]
-
β-mercaptoethanol (BME): A commonly used reducing agent, though it is volatile and has a strong odor.[7][10]
The choice of reducing agent depends on the specific requirements of the experiment, such as the desired extent of reduction and compatibility with downstream applications.[8]
Troubleshooting Guides
Problem 1: Incomplete Disulfide Bond Reduction
-
Possible Cause: The concentration of Mesna is too low for the specific protein or the reaction time is insufficient.
-
Solution:
-
Increase the Mesna concentration in a stepwise manner (e.g., titrate from 1 mM to 50 mM) to find the optimal concentration for your protein.[1]
-
Increase the incubation time.
-
Ensure that the pH of the reaction buffer is optimal for reduction. While slightly acidic pH can prevent scrambling, a more neutral or slightly alkaline pH may be necessary for efficient reduction by some thiol-based reagents.[3]
-
Verify the activity of your Mesna solution, as it can oxidize over time.[4]
-
Problem 2: Protein Aggregation or Precipitation After Reduction
-
Possible Cause: The reduction of disulfide bonds can lead to protein unfolding and subsequent aggregation, especially if the protein is not stable in its reduced form.
-
Solution:
-
Optimize the buffer conditions by including additives that enhance protein stability, such as non-ionic detergents, glycerol, or sugars.[]
-
For refolding experiments, ensure the presence of a suitable concentration of diMESNA to facilitate proper refolding and prevent aggregation.[2]
-
Perform the reduction at a lower temperature to slow down the unfolding and aggregation processes.
-
Problem 3: Formation of Unexpected Protein Fragments or Multimers in Non-Reducing SDS-PAGE
-
Possible Cause: Incomplete reduction can lead to a mix of fully reduced, partially reduced, and non-reduced species. Alternatively, re-oxidation of the free thiols in the absence of an alkylating agent can lead to the formation of non-native disulfide bonds, resulting in multimers.
-
Solution:
-
Optimize the Mesna concentration and reaction time as described in Problem 1.
-
If the goal is to analyze the reduced protein without re-oxidation, consider alkylating the free sulfhydryl groups with agents like iodoacetamide (B48618) (IAA) or N-ethylmaleimide (NEM) immediately after reduction.[3]
-
Ensure that the sample preparation for SDS-PAGE is performed quickly and with appropriate buffers to minimize re-oxidation.
-
Data Presentation
Table 1: Optimal Mesna Concentrations for Monoclonal Antibody Reduction
| Monoclonal Antibody | Optimal Mesna Concentration (mM) |
| A20 mAb | 50 |
| GL117 mAb | 50 |
| 1C10 mAb | 20 |
| G28/5 mAb | 20 |
Data extracted from a study on the production of bi-specific antibodies.[1]
Table 2: Mesna/diMESNA Concentrations for Ribonuclease A Refolding
| Mesna Concentration (mM) | diMESNA Concentration (mM) | Outcome |
| 3 | 1 | Effective refolding |
| 30 | 10 | Highest RNase A activity |
| 75 | 25 | Lower RNase A activity |
| 75 | 0 | No active RNase A |
Data from a study on a novel MESNA/diMESNA redox couple for protein refolding.[2]
Experimental Protocols
Protocol 1: Reduction of Monoclonal Antibodies with Mesna
This protocol is a general guideline for the reduction of inter-heavy chain disulfide bonds in monoclonal antibodies to produce monovalent antibody fragments (mvAbs).[1]
-
Preparation of Antibody Solution: Prepare the monoclonal antibody solution in a suitable buffer, such as PBS, pH 7.2.
-
Preparation of Mesna Stock Solution: Prepare a stock solution of Mesna in water.
-
Reduction Reaction:
-
Add the Mesna stock solution to the antibody solution to achieve the desired final concentration (e.g., 20 mM or 50 mM, to be optimized).
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 90 minutes).
-
-
Analysis of Reduction:
-
Analyze the reaction products by non-reducing SDS-PAGE to visualize the formation of mvAbs (typically 72-110 kDa), and the reduction of the whole antibody band (>170 kDa).[1]
-
-
Reformation of Whole Antibodies (Optional):
-
To reform disulfide bonds, dialyze the solution of reduced mvAbs against PBS under oxidizing conditions.[1]
-
Protocol 2: Refolding of Ribonuclease A using a Mesna/diMESNA Redox Buffer
This protocol describes the refolding of a denatured and reduced protein using a Mesna/diMESNA redox couple.[2]
-
Unfolding and Reduction of RNase A:
-
Dissolve RNase A in a denaturing buffer (e.g., 6 M guanidinium (B1211019) hydrochloride) containing a strong reducing agent like tris(2-carboxyethyl)phosphine (TCEP).
-
Incubate to ensure complete unfolding and reduction of all disulfide bonds.
-
-
Preparation of Refolding Buffer:
-
Prepare a refolding buffer (e.g., 100 mM Tris-HCl, 100 mM NaCl, pH 8.0) containing the optimized concentrations of Mesna and diMESNA (e.g., 30 mM Mesna and 10 mM diMESNA).[2]
-
-
Refolding by Dilution:
-
Slowly dilute the unfolded and reduced RNase A solution into the refolding buffer.
-
Stir the solution overnight at room temperature to allow for proper refolding and disulfide bond formation.
-
-
Analysis of Refolding Efficiency:
-
Assess the refolding efficiency by measuring the enzymatic activity of RNase A.[2]
-
Visualizations
Caption: Workflow for monoclonal antibody disulfide bond reduction using Mesna.
Caption: Chemical principle of disulfide bond reduction by Mesna.
References
- 1. researchgate.net [researchgate.net]
- 2. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. The stability of mesna in beverages and syrup for oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalrph.com [globalrph.com]
- 7. 研究用螯合劑和還原劑 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. researchers.mq.edu.au [researchers.mq.edu.au]
- 10. Protein Reducing Reagents For Proteomics Research [gbiosciences.com]
- 11. Disulfide reduction using TCEP reaction [biosyn.com]
Side reactions of 2-Mercaptoethanesulfonic acid with fluorescent labels
This guide provides researchers, scientists, and drug development professionals with essential information on the side reactions of 2-Mercaptoethanesulfonic acid (MESNA) with fluorescent labels. It offers troubleshooting advice and detailed protocols to mitigate common issues encountered during conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is MESNA and why does it interfere with my fluorescent labeling experiment?
A1: this compound (MESNA) is a small organosulfur compound containing a thiol (-SH) group. In fluorescent labeling, many common dyes (e.g., maleimides, iodoacetamides) are designed to be "thiol-reactive," meaning they selectively form a covalent bond with the thiol group on cysteine residues of a target protein. Because MESNA also possesses a highly accessible thiol group, it acts as a competitive inhibitor, reacting with the fluorescent label before it can bind to the target protein. This leads to low labeling efficiency, reduced signal, and wasted reagents.
Q2: Which fluorescent labels are most susceptible to side reactions with MESNA?
A2: Fluorescent labels with thiol-reactive functional groups are the most susceptible. The two most common classes are:
-
Maleimides: These react with thiols via a Michael addition to form a stable thioether bond.[1][2] This reaction is highly efficient and selective for thiols at a pH range of 6.5-7.5.[1]
-
Haloacetamides (Iodoacetamides, Bromoacetamides): These react with thiols through an SN2 nucleophilic substitution reaction, also forming a stable thioether bond.[3] While highly reactive with thiols, they can sometimes exhibit off-target reactivity with other amino acid residues like histidine or methionine if free thiols are absent.[4]
Q3: Can MESNA cause other side reactions besides direct competition?
A3: Yes. While direct competition is the primary issue, other side reactions can occur, particularly with maleimide-based dyes. The product of a maleimide-thiol reaction (a thiosuccinimide) can undergo a retro-Michael reaction, where the bond breaks and the maleimide (B117702) is reformed.[5] This can lead to the label migrating from your target protein to other thiols present, including MESNA. Additionally, at pH values above 7.5, maleimides become more susceptible to hydrolysis, which opens the maleimide ring and renders it unreactive towards thiols.[2]
Q4: Are there situations where MESNA is intentionally used with fluorescent labels?
A4: Yes, in specific advanced applications. In Expressed Protein Ligation (EPL) or Native Chemical Ligation (NCL), MESNA can be used to induce the cleavage of an intein fusion tag from a recombinant protein, leaving a reactive C-terminal thioester.[6] This thioester can then be reacted with a synthetic peptide containing an N-terminal cysteine and a fluorescent label to create a precisely labeled protein. MESNA is also used as a reducing agent to cleave disulfide-linked probes to release a fluorophore from a non-internalized cell surface receptor pool in trafficking studies.
Troubleshooting Guide
This section addresses common problems encountered when MESNA or other thiol-containing compounds are present during labeling reactions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | 1. MESNA Competition: Residual MESNA from a prior step is scavenging the thiol-reactive dye.[1][3] 2. Dye Quenching: The degree of labeling is too high, causing self-quenching of fluorophores.[7] 3. Incorrect pH: The reaction pH is too low (e.g., <6.5), reducing the concentration of the reactive thiolate anion.[2] | 1. Remove MESNA: Before adding the fluorescent label, perform buffer exchange using a desalting column (e.g., Zeba™ Spin) or dialysis. (See Protocol 1). 2. Optimize Dye:Protein Ratio: Perform a titration experiment using different molar ratios of dye to protein (e.g., 5:1, 10:1, 20:1) to find the optimal degree of labeling.[8] 3. Adjust pH: Ensure the labeling buffer is within the optimal pH range of 7.0-7.5 for maleimide reactions.[9] |
| Protein Precipitation During Labeling | 1. Altered Protein Properties: Attaching bulky, hydrophobic fluorescent labels has reduced the solubility of your protein.[7] 2. Incorrect Buffer Conditions: The buffer composition or ionic strength is not optimal for your specific protein's stability. | 1. Reduce Degree of Labeling: Lower the molar ratio of the dye to the protein.[7] 2. Use a More Soluble Dye: Select a dye with better water solubility characteristics (e.g., sulfonated dyes). 3. Buffer Optimization: Test different buffer systems (e.g., PBS, HEPES, Tris) and additives that are known to improve the stability of your protein. |
| Inconsistent Labeling Results | 1. Maleimide Hydrolysis: The maleimide dye stock solution is old or was prepared in a non-anhydrous solvent, leading to hydrolysis.[2] 2. Thiol Oxidation: Cysteine residues on the target protein have oxidized to form disulfide bonds and are no longer available for labeling. | 1. Prepare Fresh Dye Stocks: Always prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF and use them immediately.[8] 2. Reduce Disulfides: Before labeling, treat the protein with a non-thiol reducing agent like TCEP. Unlike DTT or β-mercaptoethanol, TCEP does not need to be removed before adding maleimide or iodoacetamide (B48618) dyes.[4] |
| Loss of Protein Activity/Function | 1. Labeling at Active Site: A cysteine residue crucial for the protein's biological activity has been labeled. 2. Conformational Change: The attached label has induced a change in the protein's structure. | 1. Site-Directed Mutagenesis: If the protein's structure is known, mutate the cysteine at the active site to another amino acid (e.g., serine) and introduce a new cysteine at a less critical, surface-exposed location for labeling. 2. Use a Different Labeling Chemistry: If possible, switch to an amine-reactive dye (e.g., NHS ester) that targets lysine (B10760008) residues, which may be less likely to be in the active site. |
Data Presentation
The following tables summarize key factors influencing the side reactions between thiols and fluorescent labels.
Table 1: Comparison of Common Thiol-Reactive Chemistries
| Feature | Maleimides | Iodoacetamides |
| Reaction Mechanism | Michael Addition[2] | SN2 Substitution[3] |
| Optimal pH | 6.5 - 7.5[1] | 7.0 - 8.5 |
| Selectivity | Highly selective for thiols over amines at pH < 7.5.[1] | Primarily reactive with thiols, but can react with His, Met, or Tyr if thiols are absent.[4] |
| Key Side Reactions | Hydrolysis at pH > 8.0; Retro-Michael reaction (reversibility).[2][5] | Intrinsically unstable in light; must be protected from light during reaction.[10] |
| Stability of Product | Thioether bond is stable, but can be reversible under certain conditions.[5] | Thioether bond is very stable.[10] |
Table 2: Factors Influencing Thiol-Maleimide Reaction Kinetics and Specificity
| Factor | Effect on Reaction | Recommendation |
| pH | Rate increases with pH up to ~7.5. Above this, amine reactivity and hydrolysis increase.[11] | Maintain pH between 7.0 and 7.5 for optimal thiol specificity and rate.[9] |
| Temperature | Higher temperature increases reaction rate but may also increase hydrolysis rate and risk protein denaturation. | Perform reaction at room temperature for 1-2 hours or at 4°C overnight for sensitive proteins.[8] |
| Dye:Thiol Ratio | A higher molar excess of dye drives the reaction to completion but increases the risk of non-specific labeling and precipitation. | Start with a 10:1 to 20:1 molar ratio of dye to protein and optimize for your specific application.[8] |
| Buffer Components | Thiourea can inhibit labeling with iodoacetamides but not maleimides. Tris(2-carboxyethyl)phosphine (TCEP) can interact with some dyes. | Use buffers free of extraneous nucleophiles. TCEP is a preferred reducing agent as it doesn't contain a thiol and doesn't need to be removed prior to labeling with maleimides.[4] |
Experimental Protocols
Protocol 1: Removal of MESNA via Spin Desalting Column
This protocol is designed to efficiently remove MESNA or other small molecule contaminants from a protein sample prior to a labeling reaction.
-
Column Equilibration: Select a spin desalting column with a molecular weight cut-off (MWCO) appropriate for your protein (e.g., 7K MWCO for proteins >20 kDa).
-
Twist off the bottom closure of the column and loosen the cap. Place it in a collection tube.
-
Centrifuge the column for 2 minutes at 1,500 x g to remove the storage buffer.
-
Place the column in a new collection tube. Add 300 µL of your desired labeling buffer (e.g., PBS, pH 7.2) to the top of the resin bed.
-
Centrifuge for 2 minutes at 1,500 x g. Discard the flow-through. Repeat this equilibration step two more times for a total of three washes.
-
Sample Loading: Place the equilibrated column into a fresh collection tube. Slowly apply your protein sample containing MESNA (typically 10-100 µL) to the center of the resin bed.
-
Elution: Centrifuge the column for 2 minutes at 1,500 x g.
-
Collection: The purified protein sample will be in the collection tube, free of MESNA. The protein is now ready for the labeling reaction.
Protocol 2: General Protocol for Labeling a Protein with a Maleimide Dye
This protocol provides a general workflow for conjugating a thiol-reactive maleimide dye to a protein.
-
Prepare Protein: Ensure your purified protein is in a thiol-free buffer (e.g., PBS) at pH 7.0-7.5. The protein concentration should ideally be 1-5 mg/mL. If the protein contains disulfide bonds that need to be labeled, add TCEP to a final concentration of 1-5 mM and incubate for 30 minutes at room temperature.
-
Prepare Dye Stock: Immediately before use, dissolve the maleimide-activated fluorescent dye in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Calculate Molar Ratio: Determine the volume of dye stock solution needed to achieve the desired molar excess of dye to protein (e.g., a 10:1 ratio).
-
Labeling Reaction: Add the calculated volume of dye stock solution to the protein solution. Mix gently by pipetting or brief vortexing.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light by wrapping the tube in aluminum foil.
-
Stop Reaction (Optional): The reaction can be quenched by adding a small thiol-containing molecule like β-mercaptoethanol or cysteine to a final concentration of 10-20 mM to react with any excess dye.
-
Purification: Remove the unreacted dye from the labeled protein using a spin desalting column (as described in Protocol 1) or through dialysis against your desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.
Visualizations
Diagram 1: Competitive Reaction Workflow
Caption: MESNA competes with the target protein for the thiol-reactive fluorescent dye.
Diagram 2: Troubleshooting Low Labeling Efficiency
Caption: A logical workflow for diagnosing and solving low fluorescent labeling efficiency.
Diagram 3: Experimental Workflow for Pre-Labeling Cleanup
Caption: Workflow for removing small molecule contaminants like MESNA before labeling.
References
- 1. researchgate.net [researchgate.net]
- 2. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiol-reactive dyes for fluorescence labeling of proteomic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mesna Removal from Protein Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing residual 2-mercaptoethanesulfonate (Mesna) from protein samples. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this process.
Frequently Asked Questions (FAQs)
Q1: Why do I need to remove Mesna from my protein sample?
A1: Mesna is a thiol-containing compound often used in the purification of proteins with C-terminal thioesters, such as in intein-mediated purification systems. However, residual Mesna can interfere with downstream applications by:
-
Reacting with reagents in protein modification or labeling experiments.
-
Interfering with assays that detect free thiols.
-
Potentially affecting protein stability and structure over time.[1][2]
-
Causing inaccuracies in certain biochemical and immunological assays.[3][4]
Q2: What are the primary methods for removing Mesna?
A2: The most common and effective methods for removing small molecules like Mesna from protein samples are:
-
Dialysis: A process where the protein sample is placed in a semi-permeable membrane, allowing smaller molecules like Mesna to diffuse out into a larger volume of buffer.[5]
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates molecules based on size. Larger protein molecules pass through the column more quickly than smaller molecules like Mesna.[6]
-
Thiol-Scavenging Resins: These are solid supports with reactive groups that specifically bind to and remove thiol-containing molecules like Mesna from the solution.
Q3: Which method is most efficient for Mesna removal?
A3: The efficiency of each method depends on the specific requirements of your experiment, such as sample volume, protein concentration, and the required final concentration of Mesna. While direct comparative data for Mesna is limited, studies on similar low molecular weight thiols provide a good indication of efficiency.
Data Presentation: Comparison of Mesna Removal Methods
| Method | Principle | Typical Efficiency | Advantages | Disadvantages |
| Dialysis | Diffusion across a semi-permeable membrane based on a concentration gradient. | Can achieve high levels of removal with multiple buffer changes. | Gentle on proteins, suitable for a wide range of sample volumes, and cost-effective. | Time-consuming process, potential for sample dilution or loss.[5] |
| Size Exclusion Chromatography (SEC) / Gel Filtration | Separation based on molecular size. | Can achieve a dilution of small thiols by a factor of 5,000 to over 16,000 in a single or consecutive runs.[7] | Fast and effective, can be used for buffer exchange simultaneously, high protein recovery (often >70%).[7] | Limited by column capacity, potential for sample dilution. |
| Thiol-Scavenging Resins | Covalent binding of thiol-containing molecules to a solid support. | Can achieve >99% removal of the target molecule. | Highly specific for thiol compounds, rapid removal, can be performed in batch or column format. | Cost of the resin, potential for non-specific binding of the protein of interest. |
Experimental Workflows
The following diagrams illustrate the general workflows for each Mesna removal method.
References
- 1. Effects of Residual Composition and Distribution on the Structural Characteristics of the Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. elgalabwater.com [elgalabwater.com]
- 5. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 6. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 7. The removal of exogenous thiols from proteins by centrifugal column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Protein Refolding with Mesna Buffers
For researchers, scientists, and drug development professionals, achieving high yields of correctly folded proteins is a critical yet often challenging step. Poor refolding can lead to protein aggregation and loss of function, hindering downstream applications. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered when using Mesna-based buffers for protein refolding, particularly for proteins containing disulfide bonds and C-terminal thioesters.
Frequently Asked Questions (FAQs)
Q1: What is a Mesna/diMESNA redox buffer and why is it used in protein refolding?
A Mesna/diMESNA redox buffer is a solution containing the reduced form of Mesna (2-mercaptoethanesulfonic acid) and its oxidized disulfide form, diMESNA (2,2'-dithiobis(ethanesulfonate)). This combination creates a redox couple that facilitates the correct formation of disulfide bonds in proteins during refolding. Its refolding efficiency is comparable to the commonly used glutathione (B108866) (GSH/GSSG) redox couple.[1][2][3] The primary advantage of the Mesna/diMESNA system is its compatibility with proteins possessing a C-terminal thioester, a functional group crucial for native chemical ligation (NCL). Unlike glutathione, Mesna does not cause significant transthioesterification and subsequent hydrolysis of the protein's thioester functionality.[1]
Q2: When should I consider using a Mesna/diMESNA buffer over a traditional GSH/GSSG buffer?
You should strongly consider using a Mesna/diMESNA buffer when refolding proteins that have a C-terminal thioester intended for subsequent native chemical ligation.[1][2][3] Using a GSH/GSSG buffer in such cases can lead to the loss of the thioester group, rendering the protein unsuitable for NCL.[1] For proteins with disulfide bonds but without a C-terminal thioester, both systems can be effective, though the Mesna/diMESNA couple offers a viable alternative.
Q3: Can Mesna buffers be used for refolding proteins that do not contain disulfide bonds?
The primary role of the Mesna/diMESNA redox couple is to facilitate the correct formation of disulfide bonds. If your protein of interest does not contain any cysteine residues or disulfide bonds, the inclusion of a redox buffer is generally unnecessary. In such cases, a standard refolding buffer without a redox component would be more appropriate.
Q4: How do I prepare and store Mesna/diMESNA refolding buffers?
Mesna is commercially available, while diMESNA may need to be synthesized.[1] To prepare the refolding buffer, dissolve Mesna and diMESNA in the desired buffer (e.g., Tris-HCl or MOPS) at the appropriate pH. A common starting ratio for the reduced (Mesna) to oxidized (diMESNA) form is 3:1.[1] It is recommended to prepare the buffer fresh before use. If storage is necessary, it should be kept at 4°C for short periods, though long-term stability studies are not extensively documented in the context of protein refolding. Opened vials of Mesna may oxidize upon exposure to air, forming dimesna.[4]
Troubleshooting Guides
Issue 1: Low Refolding Yield
Low recovery of active protein is a frequent challenge in refolding experiments. Several factors related to the Mesna buffer and the overall process can contribute to this issue.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Mesna/diMESNA Concentration | The optimal concentration of the redox couple can be protein-dependent. For on-column refolding, a concentration of 30 mM Mesna and 10 mM diMESNA has been shown to be effective for Ribonuclease A, representing a balance between thiol-induced cleavage and refolding efficiency.[1] For dilution refolding, lower concentrations, such as 3 mM Mesna and 1 mM diMESNA, have been used successfully.[1] It is advisable to screen a range of concentrations to find the optimal condition for your specific protein. |
| Incorrect Mesna to diMESNA Ratio | A 3:1 ratio of Mesna to diMESNA is a common starting point, mimicking the ratio found in the cell's periplasm.[1] However, this ratio may need to be optimized. An imbalance in the redox couple can either lead to incomplete disulfide bond formation or excessive reduction of existing correct bonds. |
| Inappropriate pH of the Refolding Buffer | The pH of the refolding buffer influences the rate of disulfide bond formation. For dilution refolding of RNase A, a pH of 8.0 has been used effectively.[1] For on-column refolding and cleavage, a pH of 6.0 has been reported.[1] The optimal pH is often a compromise between protein stability, solubility, and the efficiency of the thiol-disulfide exchange reaction. It is recommended to screen a pH range around the initial reported values. |
| Presence of Interfering Substances | Ensure that the protein solution is free from residual denaturants or other chemicals from the solubilization step that might interfere with the refolding process. Buffer exchange or dialysis prior to refolding can be beneficial. |
Issue 2: Protein Aggregation
Protein aggregation is a major competitor to correct folding and a primary reason for low yields.
| Potential Cause | Troubleshooting Suggestion |
| High Protein Concentration | High protein concentrations favor intermolecular interactions, leading to aggregation. Try reducing the protein concentration during the refolding step. |
| Suboptimal Buffer Composition | The inclusion of certain additives can help suppress aggregation. Consider adding agents such as L-arginine (0.5-1 M) and/or L-glutamate, which are known to increase protein solubility and reduce aggregation. The compatibility of these additives with Mesna buffers should be empirically tested for your specific protein. |
| Incorrect Temperature | Temperature can significantly impact both folding kinetics and aggregation. While room temperature is often used, performing the refolding at a lower temperature (e.g., 4°C) may slow down aggregation and favor correct folding. |
| Inefficient Removal of Denaturant | Rapid removal of denaturants like urea (B33335) or guanidinium (B1211019) hydrochloride can sometimes shock the protein into an aggregated state. A stepwise dialysis or a gradual dilution approach might be beneficial. |
Experimental Protocols & Data
Protocol 1: On-Column Refolding and Purification of RNase A with a C-terminal Thioester
This protocol is adapted from the work of Bastings et al. (2008) and describes the simultaneous refolding and purification of RNase A fused to an intein-chitin binding domain (CBD).[1]
Methodology:
-
Column Preparation: Equilibrate a 10 mL chitin (B13524) column with 10 column volumes (100 mL) of column buffer (e.g., 20 mM HEPES, 500 mM NaCl, 1 mM EDTA, pH 7.0).
-
Loading: Load the cell extract containing the RNase A-intein-CBD fusion protein onto the column.
-
Washing: Wash the column with 10 column volumes (100 mL) of column buffer to remove unbound proteins.
-
Refolding and Cleavage: Quickly flush the column with 2.5 column volumes of refolding/cleavage buffer (50 mM MOPS NaOH, 0.5 M NaCl, 0.1 mM EDTA, 30 mM MESNA, 10 mM diMESNA, pH 6.0).
-
Incubation: Incubate the column for three days at room temperature to allow for refolding and intein-mediated cleavage.
-
Elution: Elute the refolded RNase A with a C-terminal Mesna-thioester using 10 column volumes of cleavage buffer (50 mM MOPS NaOH, 0.5 M NaCl, 0.1 mM EDTA, pH 6.0).
Quantitative Data Summary:
The following table summarizes the enzymatic activity of RNase A after on-column refolding with different concentrations of Mesna/diMESNA, maintaining a 3:1 ratio.[1]
| Mesna Concentration (mM) | diMESNA Concentration (mM) | Relative RNase A Activity (%) |
| 3 | 1 | ~50 |
| 30 | 10 | 100 |
| 75 | 25 | ~60 |
| 75 | 0 | 0 |
Protocol 2: Refolding of RNase A by Dilution
This protocol, also adapted from Bastings et al. (2008), compares the refolding efficiency of the Mesna/diMESNA redox couple with the traditional GSH/GSSG system.[1]
Methodology:
-
Unfolding: Unfold purified RNase A in a denaturing buffer containing 6 M guanidinium hydrochloride (Gu-HCl) and a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Refolding: Add the unfolded RNase A solution in small aliquots to a 40 mL refolding buffer (100 mM Tris-HCl, 100 mM NaCl, pH 8.0) with constant stirring. The refolding buffer should contain either:
-
3 mM Mesna and 1 mM diMESNA
-
3 mM reduced glutathione (GSH) and 1 mM oxidized glutathione (GSSG)
-
-
Incubation: Stir the mixture overnight at room temperature.
-
Activity Assay: Measure the enzymatic activity of the refolded RNase A to determine the refolding efficiency.
Quantitative Data Summary:
The table below shows a comparison of the refolding efficiencies for RNase A using the two different redox buffers.[1]
| Redox Buffer | Refolding Efficiency (%) |
| 3 mM Mesna / 1 mM diMESNA | 58 ± 5 |
| 3 mM GSH / 1 mM GSSG | 72 ± 5 |
Visualizations
Caption: Workflow for on-column protein refolding and purification using a Mesna/diMESNA buffer.
References
- 1. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mesnex (mesna) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Technical Support Center: Managing Mesna's Thiol Group Reactivity in Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and manage nonspecific reactions of Mesna's thiol group in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common nonspecific reactions of Mesna's thiol group?
A1: The primary cause of nonspecific reactions is the high nucleophilicity of Mesna's thiol (-SH) group. The most common side reactions include:
-
Disulfide Bond Formation: Mesna (B1676310) can readily oxidize to form a disulfide bond with another Mesna molecule (creating dimesna) or with free cysteine residues in proteins. This can lead to unintended protein cross-linking or altered protein function.
-
Reaction with Electrophiles: The thiol group can react with various electrophilic compounds in your experimental system. This is particularly problematic in bioconjugation experiments using maleimides or other thiol-reactive linkers, where Mesna can compete with the intended target.
-
Interference in Biochemical Assays: Mesna's reducing potential and its thiol group can interfere with certain assays. Known interferences include:
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False-positive results in urinary ketone tests that use the nitroprusside reaction.[1][2]
-
False-positive reactions in Tillman's reagent-based urine screening for ascorbic acid.[1]
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False-negative results in enzymatic creatinine (B1669602) phosphokinase (CPK) activity tests that use a thiol compound for reactivation.[1]
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Potential interference with redox-based cell viability assays (e.g., MTT, XTT, Alamar Blue) due to its reducing properties.
-
Q2: How can I prevent these nonspecific reactions?
A2: The most effective strategy is to "cap" or "block" the thiol group by converting it into a stable, non-reactive functional group. This is typically achieved through one of two methods:
-
Alkylation: Reacting Mesna with an alkylating agent like iodoacetamide (B48618) (IAA) or N-ethylmaleimide (NEM) forms a stable thioether bond, effectively neutralizing the thiol's reactivity.[3][4][5]
-
Derivatization for Analysis: For analytical procedures like Gas Chromatography (GC), derivatization is used to increase volatility and thermal stability. Silylation is a common method that also blocks the thiol group.[6][7][8]
Q3: I'm performing a bioconjugation reaction with a maleimide (B117702) linker. How do I prevent Mesna from interfering?
A3: If Mesna is present in your sample, you must block its thiol group before adding your maleimide-containing reagent. You can pre-treat your Mesna-containing solution with an excess of a less expensive and easily removable alkylating agent, such as iodoacetamide. After the blocking reaction is complete, you can proceed with your primary bioconjugation. It is crucial to remove any excess unreacted alkylating agent before adding your target protein to avoid modifying its cysteine residues.
Troubleshooting Guides
Issue: Interference in Cell Viability Assays (e.g., MTT, XTT)
-
Problem: You observe unexpected results in your cell viability assay when Mesna is present in the culture medium, potentially due to its reducing properties interfering with the tetrazolium salt reduction.
-
Solution:
-
Wash Step: Before adding the viability reagent (e.g., MTT), wash the cells with fresh, Mesna-free medium or phosphate-buffered saline (PBS) to remove any extracellular Mesna.
-
Control Wells: Always include control wells containing Mesna but no cells to quantify any direct reduction of the assay reagent by Mesna. Subtract this background absorbance from your experimental wells.
-
Alternative Assays: If interference persists, consider using a viability assay with a different mechanism, such as a protease-based assay or a method that measures ATP content (e.g., CellTiter-Glo®).
-
Issue: Unintended Adduct Formation in Mass Spectrometry
-
Problem: You are detecting unexpected adducts in your mass spectrometry data, corresponding to your molecule of interest plus the mass of Mesna.
-
Solution:
-
Sample Clean-up: Ensure your sample preparation includes a robust purification step (e.g., HPLC, solid-phase extraction) to remove residual Mesna before analysis.
-
Alkylation: If Mesna cannot be removed, consider alkylating the entire sample with an agent like iodoacetamide. This will add a known mass to all free thiols (including Mesna), making the resulting adducts predictable and easier to identify in your spectra. The mass of a carbamidomethyl group from IAA is +57.02 Da, while the N-ethylsuccinimido group from NEM adds +125.05 Da.[9][10]
-
Experimental Protocols
Protocol 1: Blocking Mesna's Thiol Group with Iodoacetamide (IAA)
This protocol describes how to alkylate Mesna to prevent it from reacting with other components in your experiment.
Materials:
-
Mesna solution
-
Iodoacetamide (IAA)
-
Reaction Buffer: 0.1 M phosphate (B84403) buffer, pH 7.5-8.5
-
Quenching Solution (e.g., 1 M Dithiothreitol - DTT)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Solutions:
-
Dissolve Mesna in the reaction buffer to your desired concentration.
-
Immediately before use, prepare a stock solution of IAA (e.g., 0.5 M in the reaction buffer). Protect the IAA solution from light.[11]
-
-
Alkylation Reaction:
-
Quenching (Optional but Recommended):
-
Purification:
-
Remove the alkylated Mesna, excess reagents, and reaction byproducts using a suitable purification method like size-exclusion chromatography if required for your downstream application.
-
Protocol 2: Silylation of Mesna for GC-MS Analysis
This protocol details the derivatization of Mesna to form a trimethylsilyl (B98337) (TMS) derivative, which is more volatile and thermally stable for GC-MS analysis. This process also effectively blocks the thiol group.
Materials:
-
Dried sample containing Mesna
-
Methoxyamine hydrochloride
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (trimethylchlorosilane)
-
Heating block or oven
Procedure:
-
Sample Preparation: Ensure your sample is completely dry, as moisture will interfere with the silylation reaction. Lyophilization is recommended.[7]
-
Methoximation (for samples with carbonyl groups):
-
Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample.
-
Incubate at 30°C for 90 minutes with agitation. This step protects ketone and aldehyde groups.[14]
-
-
Silylation:
-
Analysis:
Data Presentation
Table 1: Recommended Reaction Conditions for Thiol-Blocking Agents
| Parameter | Iodoacetamide (IAA) | N-Ethylmaleimide (NEM) |
| Reaction pH | 7.5 - 8.5 (Specificity for cysteines is higher at slightly alkaline pH)[9][11] | 6.5 - 7.5 (Minimizes side reactions with amines and hydrolysis of the maleimide group)[3] |
| Molar Excess | Minimum 10-fold molar excess over thiols[11] | Minimum 10-fold molar excess over thiols[3] |
| Reaction Time | 30 - 60 minutes at room temperature[9][11] | Up to 2 hours at room temperature[3] |
| Solvent | Amine-free buffer (e.g., PBS, phosphate, borate) | Amine-free buffer (e.g., PBS)[3] |
| Key Consideration | Light-sensitive; prepare solutions fresh and protect from light.[11] | Prepare solutions fresh to prevent hydrolysis of the maleimide group.[3] |
Visualizations
Caption: In vivo activation of Mesna and detoxification of acrolein.
Caption: Workflow for preventing Mesna interference in bioconjugation.
References
- 1. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. False-positive ketone tests: a bedside measure of urinary mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 6. Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. rsc.org [rsc.org]
- 13. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 14. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
Technical Support Center: Overcoming Challenges in Native Chemical Ligation Using Mesna Thioesters
Welcome to the technical support center for native chemical ligation (NCL) utilizing Mesna (sodium 2-mercaptoethanesulfonate) thioesters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using Mesna for generating peptide thioesters in NCL?
Mesna offers several key advantages over other thiol reagents like mercaptophenylacetic acid (MPA) for the preparation of peptide thioesters:
-
High Water Solubility: Mesna is highly soluble in aqueous solutions, simplifying reaction setup and purification.[1]
-
Odorless: Unlike many thiol reagents, Mesna is odorless, improving the laboratory environment.[1]
-
Reduced Thioester Hydrolysis: Mesna thioesters exhibit greater stability against hydrolysis compared to MPA thioesters. This is attributed to the negatively charged sulfonate group of Mesna, which disfavors nucleophilic attack by water.[1][2]
-
Simplified Purification: Due to its high polarity, Mesna and its byproducts typically elute early during reverse-phase HPLC, simplifying the purification of the desired peptide thioester and ligation product.[1]
-
Fewer Side Reactions: The use of Mesna can help avoid certain side reactions that may be observed with other thiols. For instance, side reactions involving condensation with serine hydroxyl groups seen with MPA at elevated temperatures are not expected with Mesna.[1]
Q2: My native chemical ligation reaction with a Mesna thioester is slow or incomplete. What are the potential causes and solutions?
Several factors can contribute to slow or incomplete ligation reactions. Here are some common causes and troubleshooting steps:
-
Suboptimal pH: The rate of NCL is pH-dependent. The optimal pH for most NCL reactions is between 6.5 and 7.5.[3] At lower pH, the concentration of the reactive N-terminal cysteine thiolate is reduced, slowing down the reaction. At higher pH, thioester hydrolysis becomes a significant competing reaction.[4]
-
Solution: Carefully check and adjust the pH of your ligation buffer. Ensure the buffer has sufficient capacity to maintain the desired pH throughout the reaction.
-
-
Peptide Solubility: Poor solubility of one or both peptide fragments can severely limit the reaction rate. This is a common issue with hydrophobic peptides.[4][5]
-
Solution:
-
Incorporate denaturing agents such as 6 M guanidinium (B1211019) hydrochloride (Gdn·HCl) or 4 M urea (B33335) into the ligation buffer to improve solubility.[4]
-
Adding a small amount of a co-solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (ACN) can also enhance solubility.[5]
-
-
-
Steric Hindrance at the Ligation Site: The amino acid residues at the C-terminus of the thioester and the N-terminus of the cysteine-peptide can influence the ligation rate. Bulky amino acids can sterically hinder the reaction. Ligation at less hindered amino acids like Glycine is generally faster.[4][6]
-
Solution: If possible, design your synthetic strategy to place the ligation site at a less sterically hindered position.
-
-
Thiol Catalyst: While Mesna is used to generate the thioester, a thiol catalyst is often added to the ligation reaction itself to accelerate the thiol-thioester exchange.
-
Low Temperature: Performing the reaction at low temperatures (e.g., 4°C) to protect an unstable protein can significantly slow down the ligation rate.[4]
-
Solution: If the protein's stability allows, consider increasing the reaction temperature. If not, you may need to accept a longer reaction time or optimize other parameters to compensate.
-
-
Peptide Purity: Impurities in the peptide fragments can interfere with the reaction.
-
Solution: Ensure that both the peptide thioester and the N-terminal cysteine peptide are of high purity (>95%).[3]
-
Q3: I am observing significant hydrolysis of my Mesna thioester. How can I minimize this?
While Mesna thioesters are more stable than many other alkyl thioesters, hydrolysis can still occur, especially under suboptimal conditions.
-
pH Control: Hydrolysis of the thioester is more pronounced at higher pH.[4]
-
Solution: Maintain the pH of the ligation buffer in the recommended range of 6.5-7.5. Avoid exposing the thioester to basic conditions for extended periods.
-
-
Presence of TCEP without Thiol Catalyst: The reducing agent tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can act as a nucleophilic catalyst for thioester hydrolysis, particularly in the absence of a thiol catalyst.[7][8]
-
Buffer Ionic Strength: High ionic strength buffers can increase the rate of thioester hydrolysis.[1]
-
Solution: If possible, use a buffer with a lower ionic strength (e.g., 0.1 M phosphate (B84403) buffer) that still provides adequate buffering capacity.[1]
-
Q4: My peptide thioester is difficult to purify. What strategies can I use?
Purification of peptide thioesters can be challenging due to their reactivity.
-
Optimize HPLC Conditions:
-
Acidic Mobile Phase: Use a standard reverse-phase HPLC mobile phase containing 0.1% trifluoroacetic acid (TFA). The acidic conditions help to stabilize the thioester during purification.
-
Gradient Optimization: Adjust the gradient of the organic solvent (typically acetonitrile) to achieve good separation of the desired thioester from any unreacted starting materials or byproducts.
-
-
Mesna Advantage: As mentioned, Mesna itself and related byproducts are very polar and should elute in the void volume of a standard C18 column, simplifying the chromatogram.[1]
Troubleshooting Guide
Problem: Low Yield of Ligation Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Thioester Formation | Verify the complete conversion of the precursor peptide to the Mesna thioester by mass spectrometry before proceeding with the ligation.[4] Optimize thioester formation conditions (e.g., temperature, reaction time, Mesna concentration). |
| Hydrolysis of Thioester | Analyze the reaction mixture by HPLC and mass spectrometry to quantify the extent of hydrolysis.[4] Implement strategies to minimize hydrolysis as described in Q3. |
| Oxidation of N-terminal Cysteine | Ensure the presence of a sufficient concentration of a reducing agent like TCEP in the ligation buffer to keep the cysteine in its reduced, reactive form. |
| Incorrect Stoichiometry | Accurately determine the concentration of both peptide fragments. A slight excess of the N-terminal cysteine peptide can sometimes drive the reaction to completion. |
| Poor Peptide Solubility | Visually inspect the reaction mixture for precipitation. Use denaturing agents or co-solvents to improve solubility.[4][5] |
Problem: Appearance of Unexpected Peaks in HPLC
| Potential Cause | Troubleshooting Steps |
| Side Reactions | Characterize the unexpected peaks by mass spectrometry to identify their nature. Potential side reactions include oxidation, disulfide bond formation between cysteine-containing peptides, or modifications from buffer components. |
| Epimerization | Epimerization at the C-terminal amino acid of the thioester can sometimes occur, though it is less common with Mesna thioesters.[1] Analyze the product by chiral chromatography if epimerization is suspected. |
| Incomplete Deprotection | If using protecting groups during peptide synthesis, ensure their complete removal as residual protecting groups can lead to side products. |
Quantitative Data Summary
Table 1: Comparison of Hydrolysis and NCL Reaction Rates for Different Peptide Thioesters
| Thioester | Pseudo first-order hydrolysis rate constant (k₁) (s⁻¹) | Second-order NCL reaction rate constant (k₂) (M⁻¹s⁻¹) | Reference |
| Mesna | Not explicitly quantified in the provided search results, but noted to be more stable than MPA. | 6.9 x 10⁻² | [9] |
| MPAA | Not explicitly quantified, but known to be less stable than Mesna. | Higher than Mesna, but specific value not provided. | [4] |
| Thiocholine | 1.8 x 10⁻⁵ | 1.1 | [9][10] |
| TFET | 2.1 x 10⁻⁵ | 3.4 | [9][10] |
| MTG | 1.8 x 10⁻⁵ | 1.6 | [9][10] |
| TGA | 1.4 x 10⁻⁵ | 4.1 x 10⁻² | [9][10] |
Note: The kinetic data is for a specific model peptide system and may vary depending on the peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Formation of a Peptide-Mesna Thioester via N→S Acyl Shift
This protocol is based on the principle of N→S acyl shift at a C-terminal Xaa-Cys motif.[1][11][12]
-
Peptide Synthesis: Synthesize the precursor peptide with a C-terminal Xaa-Cys sequence (where Xaa is ideally Gly, His, or Cys) using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water).
-
Purification of Precursor: Purify the crude peptide by reverse-phase HPLC and lyophilize to obtain the pure precursor peptide.
-
Thioester Formation Reaction:
-
Dissolve the purified precursor peptide in a reaction buffer. A typical buffer is 0.1 M sodium phosphate, pH 5.8.[1]
-
Add a large excess of Mesna (e.g., 0.7 M).[1]
-
If desired, add TCEP to increase the rate of thioester formation.[1]
-
Incubate the reaction mixture at an elevated temperature, typically 50-60°C.[12]
-
-
Monitoring the Reaction: Monitor the progress of the reaction by analytical HPLC and mass spectrometry until the starting material is consumed and the desired peptide-Mesna thioester is the major product.
-
Purification of Thioester: Purify the peptide-Mesna thioester by reverse-phase HPLC using a standard acidic mobile phase.
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide-Mesna thioester as a fluffy white powder.
Protocol 2: General Procedure for Native Chemical Ligation
-
Preparation of Ligation Buffer: Prepare a ligation buffer, typically containing 6 M Gdn·HCl, 0.1 M sodium phosphate, at a final pH of 7.0-7.5.[3]
-
Dissolving Peptides:
-
Dissolve the purified peptide-Mesna thioester and the N-terminal cysteine peptide in the ligation buffer. It is crucial to ensure both peptides are fully dissolved.
-
The peptides are typically used in equimolar amounts or with a slight excess of the cysteine peptide.
-
-
Addition of Thiol Catalyst and Reducing Agent:
-
Add a thiol catalyst, such as MPAA (e.g., 50 mM), to the reaction mixture.[8]
-
Add a reducing agent, such as TCEP (e.g., 10-20 mM), to maintain the cysteine in its reduced form.
-
-
Reaction Incubation: Incubate the reaction mixture at room temperature or a temperature suitable for the stability of the peptides.
-
Monitoring the Reaction: Monitor the formation of the ligated product by analytical HPLC and mass spectrometry.
-
Quenching and Purification: Once the reaction is complete, the reaction can be quenched by acidifying with TFA. Purify the final ligated product by reverse-phase HPLC.
-
Characterization and Lyophilization: Characterize the purified product by mass spectrometry and lyophilize the pure fractions.
Visualizations
Caption: Workflow for NCL using Mesna thioesters.
Caption: Troubleshooting logic for slow NCL reactions.
References
- 1. Shifting Native Chemical Ligation into Reverse through N→S Acyl Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thiocholine-Mediated One-Pot Peptide Ligation and Desulfurization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Mesna and Dimesna Levels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring Mesna (B1676310) and its oxidized form, Dimesna, during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring Mesna and Dimesna concentrations in a reaction?
A1: The most prevalent and robust methods are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC offers excellent separation and quantification capabilities, while NMR allows for real-time, non-invasive monitoring of the reaction mixture.
Q2: How does Mesna convert to Dimesna?
A2: Mesna undergoes auto-oxidation, a spontaneous reaction with oxygen, to form its disulfide dimer, Dimesna. This process can be accelerated by factors such as elevated temperature, pH, and the presence of metal ions.
Q3: Can I use UV-Vis spectrophotometry to monitor the reaction?
A3: While Mesna has a UV absorbance maximum, this method is generally not recommended for monitoring reaction kinetics due to potential interference from other components in the reaction mixture that may also absorb at similar wavelengths. Chromatographic or spectroscopic methods that can distinguish between individual compounds are preferred for accurate quantification.[1]
Q4: What is a suitable sample preparation procedure for HPLC analysis of a reaction mixture?
A4: A simple and effective procedure is to quench the reaction at a specific time point, followed by dilution with the mobile phase. For example, an aliquot of the reaction mixture can be diluted with a pre-determined volume of the mobile phase to a concentration within the calibration range of the HPLC method. Filtration of the diluted sample through a 0.45 µm syringe filter is recommended before injection to protect the HPLC column.
Q5: How can I quantify both Mesna and Dimesna in a single HPLC run?
A5: A reversed-phase HPLC method can be developed to separate and quantify both Mesna and Dimesna. Due to their different polarities, they can be resolved on a C18 column with an appropriate mobile phase, typically a buffered aqueous solution with an organic modifier like methanol (B129727) or acetonitrile.
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of Mesna and Dimesna
This protocol provides a general framework for the analysis of Mesna and Dimesna in a chemical reaction mixture using HPLC with UV detection.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403)
-
Dipotassium (B57713) hydrogen phosphate
-
Phosphoric acid
-
Mesna and Dimesna reference standards
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Preparation of Mobile Phase and Standards:
-
Mobile Phase: Prepare a phosphate buffer by dissolving potassium dihydrogen phosphate, dipotassium hydrogen phosphate, and tetrabutylammonium hydrogen sulfate in HPLC-grade water. Adjust the pH to 2.3 with phosphoric acid. The final mobile phase is a mixture of this buffer and methanol (e.g., 65:35 v/v).[2] Degas the mobile phase before use.
-
Standard Solutions: Prepare stock solutions of Mesna and Dimesna in the mobile phase. From these stock solutions, prepare a series of calibration standards covering the expected concentration range of the reaction samples.
3. Sample Preparation:
-
At desired time points, withdraw an aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the sample with the mobile phase to a concentration within the linear range of the assay.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Monitor the elution at a wavelength of 235 nm.[2]
-
Record the retention times and peak areas for Mesna and Dimesna.
5. Data Analysis:
-
Construct a calibration curve for both Mesna and Dimesna by plotting peak area versus concentration.
-
Determine the concentration of Mesna and Dimesna in the reaction samples from the calibration curve.
Protocol 2: In-Situ NMR for Reaction Monitoring
This protocol outlines the steps for monitoring the conversion of Mesna to Dimesna in real-time using ¹H NMR spectroscopy.
1. Instrumentation and Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., D₂O) compatible with the reaction
-
Internal standard (optional, for quantitative analysis)
2. Sample Preparation:
-
Dissolve the starting material (Mesna) in the deuterated solvent in an NMR tube.
-
If using an internal standard, add a known amount to the solution.
-
Initiate the reaction in the NMR tube (e.g., by adding a catalyst or by exposing to air for auto-oxidation).
3. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Acquire a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the reaction rate.
-
Ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of the protons of interest) for accurate quantification.
4. Data Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Identify the characteristic peaks for Mesna and Dimesna.
-
Integrate the area of a non-overlapping peak for each compound.
-
The relative concentrations of Mesna and Dimesna at each time point can be determined from the ratio of their peak integrals. If an internal standard is used, absolute concentrations can be calculated.
Data Presentation
Table 1: HPLC Method Parameters for Mesna and Dimesna Analysis
| Parameter | Method 1 | Method 2 |
| Column | RP amide C16 | CAPCELL PAK C18 |
| Mobile Phase | Methanol:Phosphate Buffer (pH 3.0) (10:90, v/v)[3] | Methanol:Phosphate Buffer (pH 2.3) with Tetrabutylammonium Hydrogen Sulfate (35:65, v/v)[2] |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min[2] |
| Detection | UV at 210 nm[3] | UV at 235 nm[2] |
| Linear Range (Mesna) | 50 - 1000 µg/mL[3] | 2 - 7400 µg/mL[2] |
| Linear Range (Dimesna) | Not specified | 3 - 300 µg/mL[2] |
| LOD (Mesna) | 7.5 µg/mL[3] | Not specified |
| LOQ (Mesna) | 22.7 µg/mL[3] | Not specified |
Table 2: ¹H NMR Chemical Shifts (in D₂O)
| Compound | Protons | Chemical Shift (ppm) |
| Mesna | -CH₂-SH | ~2.8 ppm |
| -CH₂-SO₃⁻ | ~3.1 ppm | |
| Dimesna | -CH₂-S-S- | ~3.2 ppm |
| -CH₂-SO₃⁻ | ~3.4 ppm |
Note: Chemical shifts are approximate and can vary depending on the solvent, pH, and temperature.
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | Column degradation or contamination. | Flush the column with a strong solvent or replace it. |
| Mismatched pH between sample and mobile phase. | Adjust the pH of the sample to be similar to the mobile phase. | |
| Presence of interfering compounds. | Optimize the mobile phase composition or use a different column. | |
| Shifting retention times | Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing and degassing. |
| Fluctuation in column temperature. | Use a column oven to maintain a constant temperature. | |
| Column aging. | Replace the column. | |
| Ghost peaks | Contaminated mobile phase or injector. | Use high-purity solvents and flush the injector. |
| Sample carryover. | Implement a needle wash step between injections. | |
| No peaks or very small peaks | Injection issue (e.g., air bubble in the syringe). | Ensure proper sample injection and check the autosampler. |
| Detector malfunction. | Check the detector lamp and settings. | |
| Sample concentration is too low. | Concentrate the sample or inject a larger volume. |
NMR Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Broad peaks | Poor shimming. | Re-shim the spectrometer. |
| Sample is too concentrated or contains paramagnetic impurities. | Dilute the sample or remove impurities. | |
| Chemical exchange is occurring. | Change the temperature of the experiment. | |
| Inaccurate integration | Insufficient relaxation delay (d1). | Increase the relaxation delay to at least 5 times the longest T1. |
| Overlapping peaks. | Use a higher field spectrometer or adjust the solvent to improve peak separation. | |
| Poor baseline correction. | Manually adjust the baseline correction. | |
| Reaction appears to be complete at the first time point | Reaction is too fast for the chosen time interval. | Decrease the time between spectral acquisitions. |
| The reaction was initiated before the start of data acquisition. | Prepare the sample and initiate the reaction immediately before starting the NMR experiment. |
Visualizations
Caption: Mesna to Dimesna Oxidation Pathway
Caption: HPLC Reaction Monitoring Workflow
References
Validation & Comparative
A Comparative Guide to Protein Disulfide Bond Reduction: Validating the Efficacy of Mesna
For researchers, scientists, and drug development professionals, the precise and efficient reduction of protein disulfide bonds is a critical step in various analytical and preparative workflows. While traditional reagents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are widely used, the unique properties of Mesna (sodium 2-mercaptoethanesulfonate) present a compelling alternative. This guide provides an objective comparison of Mesna's performance against other common reducing agents, supported by available experimental data and detailed protocols to validate its extent of protein disulfide bond reduction.
Performance Benchmarking: Mesna vs. Alternatives
The selection of an appropriate reducing agent is contingent on factors such as the desired extent and rate of reduction, sample pH, temperature, and compatibility with downstream applications. This section compares the key performance characteristics of Mesna with DTT and TCEP.
Qualitative and Quantitative Comparison
| Feature | Mesna | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Chemical Nature | Thiol | Thiol | Phosphine |
| Odor | Odorless | Strong, unpleasant | Odorless |
| Effective pH Range | Not extensively documented for protein reduction, but used in refolding buffers at pH 8.0.[1] | Optimal at pH > 7.5 | Effective over a broad pH range (1.5-9.0)[2][3] |
| Stability | Prone to oxidation, forming the dimer dimesna.[1] | Prone to air oxidation, especially at alkaline pH. | More stable and resistant to air oxidation.[2][3] |
| Mechanism | Reversible, thiol-based reduction. | Reversible, thiol-based reduction.[4] | Irreversible, thiol-free reduction.[2] |
| Selectivity | Primarily targets disulfide bonds. | Highly selective for disulfide bonds. | Highly selective for disulfide bonds.[2] |
| Compatibility | Compatible with certain downstream applications where thiols are acceptable. The MESNA/diMESNA redox couple has been shown to be compatible with intein-mediated cleavage and native chemical ligation.[1] | Interferes with maleimide-based labeling and can reduce metals in Immobilized Metal Affinity Chromatography (IMAC).[2] | Compatible with maleimide (B117702) chemistry and IMAC.[2][3] |
Experimental Data: Protein Refolding Efficiency
While direct quantitative data on the kinetics of Mesna as a sole reducing agent for protein disulfide bonds is limited in publicly available literature, a study on the refolding of Ribonuclease A (RNase A), a protein with four disulfide bridges, provides valuable insight into the efficacy of a Mesna-based redox system. The study compared the refolding efficiency of a MESNA/diMESNA redox couple to the commonly used glutathione (B108866) (GSH/GSSG) system.[1]
| Redox System | Protein | Refolding Efficiency (Relative to native enzyme activity) |
| MESNA/diMESNA (3 mM/1 mM) | Ribonuclease A | Comparable to GSH/GSSG[1] |
| GSH/GSSG (3 mM/1 mM) | Ribonuclease A | Standard for comparison[1] |
These findings suggest that a Mesna-based system is as effective as the widely accepted glutathione system in facilitating the correct formation of disulfide bonds during protein refolding, which inherently involves both reduction and oxidation steps.[1]
Experimental Protocols
To enable researchers to validate the extent of protein disulfide bond reduction by Mesna and other agents, the following detailed experimental protocols are provided.
Protocol 1: Quantification of Disulfide Bond Reduction using Ellman's Reagent
This protocol describes a method to quantify the number of free sulfhydryl groups generated upon reduction of a model protein, thereby determining the extent of disulfide bond reduction.
Materials:
-
Model protein with known number of disulfide bonds (e.g., Bovine Serum Albumin - BSA, which has 17 disulfide bonds)
-
Reducing agents: Mesna, DTT, TCEP
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) - DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Cysteine hydrochloride (for standard curve)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the model protein (e.g., 10 mg/mL in Reaction Buffer).
-
Prepare stock solutions of the reducing agents (e.g., 100 mM Mesna, 100 mM DTT, 50 mM TCEP in Reaction Buffer).
-
Prepare a 4 mg/mL solution of Ellman's Reagent in Reaction Buffer.[5]
-
Prepare a series of cysteine standards (e.g., 0 to 1.5 mM) in Reaction Buffer for generating a standard curve.[5]
-
-
Reduction Reaction:
-
In separate microcentrifuge tubes, add the protein solution to a final concentration of 1 mg/mL.
-
Add each reducing agent to a final concentration (e.g., 10 mM Mesna, 10 mM DTT, 5 mM TCEP). Include a control sample with no reducing agent.
-
Incubate the reactions at a set temperature (e.g., 37°C) for a specific time (e.g., 60 minutes). Time points can be taken to assess kinetics.
-
-
Quantification of Free Thiols:
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the cysteine standards against their known concentrations.
-
Determine the concentration of free sulfhydryl groups in each protein sample using the standard curve.
-
Calculate the number of reduced disulfide bonds per protein molecule by subtracting the number of free thiols in the control sample from the number in the reduced samples and dividing by two (since each disulfide bond yields two free thiols).
-
Visualizing the Process
To further clarify the concepts and workflows discussed, the following diagrams are provided.
References
- 1. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. agscientific.com [agscientific.com]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. bmglabtech.com [bmglabtech.com]
TCEP versus Mesna: A Comparative Guide to Reducing Agents in Proteomics
For researchers, scientists, and drug development professionals navigating the critical step of disulfide bond reduction in proteomics workflows, the choice of reducing agent can significantly impact experimental outcomes. This guide provides a detailed comparison of two such agents: Tris(2-carboxyethyl)phosphine (TCEP) and Mesna (2-mercaptoethanesulfonic acid). While TCEP is a well-established, non-thiol-based reducing agent in the proteomics field, Mesna, a thiol-containing compound, is more commonly known for its clinical applications. This comparison delves into their chemical properties, reduction efficiency, and practical considerations for their use in proteomics, supported by available data and experimental protocols.
At a Glance: TCEP vs. Mesna
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | Mesna (this compound) |
| Chemical Nature | Non-thiol, phosphine-based | Thiol-based |
| Mechanism | Irreversible nucleophilic attack on disulfide bond | Reversible thiol-disulfide exchange |
| Odor | Odorless[1] | Pungent (thiol odor) |
| Effective pH Range | Wide (pH 1.5-8.5) | More effective at neutral to alkaline pH |
| Stability | Generally stable, but can be unstable in phosphate (B84403) buffers[2] | Can be unstable and prone to oxidation, forming dimesna[3] |
| Compatibility with Alkylation | Compatible with common alkylating agents like iodoacetamide (B48618) (IAA)[4] | Compatible, but as a thiol, may compete with cysteine residues for alkylating agents if not fully removed. |
| Mass Spectrometry Compatibility | Generally good, does not typically interfere. | Compatible, has been analyzed by LC-MS/MS[5][6]. |
| Primary Application in Proteomics | Widely used for protein reduction prior to electrophoresis and mass spectrometry. | Primarily used in protein refolding studies; less common in standard proteomics workflows. |
Mechanism of Action: A Tale of Two Chemistries
The fundamental difference between TCEP and Mesna lies in their chemical mechanisms for disulfide bond reduction.
TCEP , a phosphine-based reducing agent, acts via a nucleophilic attack on one of the sulfur atoms in a disulfide bond. This reaction is essentially irreversible, leading to the formation of two free sulfhydryl groups and TCEP oxide. This irreversibility is a key advantage as it drives the reduction reaction to completion and prevents the re-formation of disulfide bonds.
Caption: Mechanism of disulfide bond reduction by TCEP.
Mesna , being a thiol-containing compound, reduces disulfide bonds through a reversible thiol-disulfide exchange reaction. The sulfhydryl group of Mesna attacks the disulfide bond in the protein, forming a mixed disulfide intermediate. Another Mesna molecule or another thiol can then attack this intermediate to release the second sulfhydryl group on the protein. This mechanism is similar to that of other thiol-based reducing agents like dithiothreitol (B142953) (DTT) and β-mercaptoethanol.
Caption: Mechanism of disulfide bond reduction by Mesna.
Performance and Experimental Data
Direct quantitative comparisons of TCEP and Mesna for proteomics applications are scarce in the literature. However, their performance can be inferred from their chemical properties and available studies.
A study on the refolding of Ribonuclease A, a protein with four disulfide bridges, demonstrated that a MESNA/diMESNA redox couple had a refolding efficiency comparable to that of the commonly used glutathione (B108866) (GSH/GSSG) system[7]. This indicates that Mesna is an effective agent for breaking and allowing the correct reformation of protein disulfide bonds.
Quantitative proteomics workflows have shown that TCEP effectively reduces a subset of labile disulfide bonds on the cell surface in a concentration-dependent manner[8]. The reduction is often rapid, with many protocols citing complete reduction in under 5 minutes at room temperature[2][9].
| Parameter | TCEP | Mesna | Reference |
| Reduction Time | < 5 minutes at room temperature | Not explicitly defined for proteomics, likely similar to other thiols. | [2][9] |
| Typical Concentration | 5-50 mM | 3-75 mM (in refolding studies) | [7][10] |
| pH Optimum | Wide range (1.5-8.5) | Neutral to alkaline (typical for thiols) | [4] |
Experimental Protocols
Standard Protocol for Protein Reduction with TCEP for Mass Spectrometry
This protocol is a general guideline for the reduction and alkylation of protein samples prior to enzymatic digestion for bottom-up proteomics analysis.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea (B33335) in 100 mM ammonium (B1175870) bicarbonate, pH 8.0)
-
TCEP hydrochloride
-
Iodoacetamide (IAA)
-
Ammonium bicarbonate buffer (100 mM, pH 8.0)
-
Sequencing-grade trypsin
Procedure:
-
Denaturation and Reduction: To your protein sample in denaturation buffer, add a freshly prepared TCEP solution to a final concentration of 10 mM.
-
Incubate the sample at 37°C for 30-60 minutes.
-
Alkylation: Add a freshly prepared IAA solution (in 100 mM ammonium bicarbonate) to a final concentration of 25 mM.
-
Incubate the sample in the dark at room temperature for 20-30 minutes.
-
Quenching (Optional): The reaction can be quenched by adding DTT to a final concentration of 10 mM.
-
Digestion: Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
The digestion is stopped by acidification (e.g., with formic acid) before analysis by mass spectrometry.
Caption: A typical proteomics workflow using TCEP for reduction.
Conclusion: Which Reducing Agent is Better for Proteomics?
Based on the available evidence, TCEP is the superior reducing agent for most routine proteomics applications. Its key advantages include being odorless, providing irreversible and rapid reduction over a wide pH range, and its compatibility with downstream alkylation and mass spectrometry without the need for removal. The extensive body of literature and established protocols for TCEP in proteomics further solidify its position as the preferred choice.
Mesna is a competent reducing agent, as demonstrated by its effectiveness in protein refolding. However, its properties as a thiol-based reductant, such as its pungent odor and the reversible nature of the reaction, offer no distinct advantages over TCEP in a standard proteomics workflow. Furthermore, the lack of established protocols and quantitative performance data for Mesna in proteomics sample preparation makes its adoption a less straightforward choice.
For researchers in proteomics, TCEP provides a reliable, efficient, and convenient option for disulfide bond reduction. While Mesna may have niche applications, particularly in protein refolding studies, TCEP remains the more robust and practical choice for ensuring high-quality data in mass spectrometry-based protein analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. New investigations into the stability of Mesna using LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. medmedchem.com [medmedchem.com]
- 6. Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduction of leucocyte cell surface disulfide bonds during immune activation is dynamic as revealed by a quantitative proteomics workflow (SH-IQ) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disulfide reduction using TCEP reaction [biosyn.com]
- 10. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
A Comparative Guide to the Efficacy of Mesna and β-Mercaptoethanol in Preventing Protein Oxidation
For Researchers, Scientists, and Drug Development Professionals
The prevention of protein oxidation is a critical consideration in the development and formulation of therapeutic proteins, as well as in a multitude of research applications. Oxidative damage can lead to loss of protein function, aggregation, and immunogenicity. This guide provides an objective comparison of two commonly utilized antioxidants, Mesna (2-mercaptoethanesulfonate sodium) and β-mercaptoethanol (2-ME), for their efficacy in preventing protein oxidation, supported by experimental data and detailed methodologies.
Mechanism of Action
Both Mesna and β-mercaptoethanol are thiol-containing compounds that exert their antioxidant effects through the scavenging of reactive oxygen species (ROS) and the reduction of disulfide bonds. However, their primary applications and mechanisms exhibit subtle differences.
Mesna is a synthetic sulfur-containing antioxidant and is clinically used as a uroprotective agent to prevent hemorrhagic cystitis induced by certain chemotherapy drugs.[1] Its protective effect is mediated through its ability to scavenge reactive oxygen species (ROS).[2][3] The sulfhydryl group in Mesna can directly neutralize free radicals, thereby preventing them from damaging proteins and other cellular components.[1][2]
β-mercaptoethanol is a potent reducing agent widely used in biochemical and molecular biology laboratories.[4][5] Its primary role is to cleave disulfide bonds within and between proteins, which helps to maintain proteins in their reduced state and prevent aggregation.[5][6] It also acts as an antioxidant by preventing the formation of disulfide bonds and scavenging hydroxyl radicals.[4]
dot digraph "Antioxidant_Mechanisms" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10"];
subgraph "cluster_Mesna" { label="Mesna"; bgcolor="#F1F3F4"; Mesna [label="Mesna (-SH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS_M [label="Reactive Oxygen Species (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidized_Protein_M [label="Oxidized Protein", fillcolor="#FBBC05", fontcolor="#202124"]; Protein_M [label="Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mesna_dimer [label="Mesna Disulfide", fillcolor="#5F6368", fontcolor="#FFFFFF"];
}
subgraph "cluster_BME" { label="β-mercaptoethanol"; bgcolor="#F1F3F4"; BME [label="β-mercaptoethanol (-SH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Disulfide [label="Protein Disulfide Bond (S-S)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reduced_Protein [label="Reduced Protein (-SH HS-)", fillcolor="#34A853", fontcolor="#FFFFFF"]; BME_dimer [label="BME Disulfide", fillcolor="#5F6368", fontcolor="#FFFFFF"];
} } . Caption: Mechanisms of Mesna and β-mercaptoethanol in preventing protein oxidation.
Quantitative Data on Antioxidant Efficacy
Direct comparative studies on the efficacy of Mesna and β-mercaptoethanol in preventing protein oxidation in a controlled in vitro setting are not extensively available in the literature. However, data from individual studies provide insights into their respective antioxidant capacities.
| Compound | Experimental Model | Parameter Measured | Result | Reference |
| Mesna | Rat model of intestinal ischemia/reperfusion | Glutathione/Glutathione Disulfide (GSH/GSSG) ratio | Mesna administration significantly reduced oxidative stress. | [7] |
| Mesna | Rat model of renal ischemia/reperfusion | Glomerular filtration rate and renal morphology | Mesna administration improved kidney function and reduced morphological damage by scavenging ROS. | [3] |
| β-mercaptoethanol | Diet-induced obese mice | Plasma lipid peroxidation (TBARS) | Long-term supplementation with β-mercaptoethanol reduced plasma lipid peroxidation. | [8][9] |
| β-mercaptoethanol | In vitro oocyte culture | Embryo development rate | Addition of β-mercaptoethanol to the culture medium improved embryo development, likely by reducing oxidative stress. | [10] |
Experimental Protocols
To assess the efficacy of Mesna and β-mercaptoethanol in preventing protein oxidation, a common and reliable method is the measurement of protein carbonyl content.
Protocol: Quantification of Protein Carbonyl Content by DNPH Assay
This protocol is adapted from established methods for protein carbonyl detection.[11][12][13][14]
1. Sample Preparation: a. Prepare protein solutions at a concentration of 1-10 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). b. Create experimental groups: i. Control (protein solution without antioxidant). ii. Protein with Oxidizing Agent (e.g., H₂O₂). iii. Protein with Oxidizing Agent + Mesna (at various concentrations). iv. Protein with Oxidizing Agent + β-mercaptoethanol (at various concentrations). c. Incubate all samples under conditions that promote oxidation (e.g., 37°C for 1 hour).
2. Derivatization with 2,4-Dinitrophenylhydrazine (DNPH): a. To 100 µL of each protein sample, add 100 µL of 10 mM DNPH in 2.5 M HCl. b. For the blank, add 100 µL of 2.5 M HCl without DNPH to a separate aliquot of each sample. c. Incubate all tubes in the dark at room temperature for 1 hour, with vortexing every 15 minutes.
3. Protein Precipitation: a. Add 200 µL of 20% (w/v) trichloroacetic acid (TCA) to each tube. b. Incubate on ice for 10 minutes. c. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein. d. Discard the supernatant.
4. Washing: a. Wash the protein pellet with 500 µL of 1:1 (v/v) ethanol:ethyl acetate. b. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C. c. Repeat the wash step two more times.
5. Solubilization and Measurement: a. Resuspend the final protein pellet in 500 µL of 6 M guanidine (B92328) hydrochloride in 20 mM potassium phosphate (B84403) (pH 2.3). b. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any insoluble material. c. Transfer the supernatant to a spectrophotometer-compatible plate or cuvette. d. Read the absorbance at 375 nm.
6. Calculation of Carbonyl Content: a. Calculate the concentration of protein carbonyls using the molar extinction coefficient of DNPH (22,000 M⁻¹cm⁻¹). b. Normalize the carbonyl content to the protein concentration, which can be determined using a standard protein assay (e.g., BCA assay) on the samples treated with HCl only.
dot digraph "DNPH_Assay_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10"];
Start [label="Protein Sample\n(Control, Oxidized, +Antioxidant)", fillcolor="#F1F3F4"]; DNPH [label="Add DNPH in HCl\n(Derivatization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_DNPH [label="Incubate 1h at RT (dark)", fillcolor="#FBBC05", fontcolor="#202124"]; TCA [label="Add TCA\n(Precipitation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Centrifuge1 [label="Centrifuge", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash [label="Wash Pellet (Ethanol:Ethyl Acetate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifuge2 [label="Centrifuge", fillcolor="#34A853", fontcolor="#FFFFFF"]; Resuspend [label="Resuspend in Guanidine HCl", fillcolor="#FBBC05", fontcolor="#202124"]; Measure [label="Measure Absorbance at 375 nm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Calculate [label="Calculate Carbonyl Content", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Start -> DNPH; DNPH -> Incubate_DNPH; Incubate_DNPH -> TCA; TCA -> Centrifuge1; Centrifuge1 -> Wash; Wash -> Centrifuge2; Centrifuge2 -> Resuspend; Resuspend -> Measure; Measure -> Calculate; } . Caption: Experimental workflow for the DNPH protein carbonyl assay.
Conclusion
Both Mesna and β-mercaptoethanol are effective thiol-containing antioxidants for the prevention of protein oxidation. The choice between them may depend on the specific application.
-
Mesna is a potent ROS scavenger with established clinical use, making it a relevant choice for studies involving biological systems and in the development of therapeutic formulations.[1][2] Its low molecular weight and high water solubility are advantageous properties.
-
β-mercaptoethanol is a strong reducing agent, particularly effective at preventing and reversing disulfide bond formation.[5][6] It is a standard reagent in many laboratory protocols for maintaining protein integrity during extraction and analysis.[4] However, its volatility and strong odor can be a practical drawback.[5]
For a comprehensive evaluation, it is recommended to perform a head-to-head comparison using the described protein carbonyl assay with the specific protein of interest and relevant oxidative stressors. This will provide empirical data to guide the selection of the most appropriate antioxidant for a given research or development need.
References
- 1. abis-files.trakya.edu.tr [abis-files.trakya.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. Mesna: a novel renoprotective antioxidant in ischaemic acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. Why Use DTT vs. β-Mercaptoethanol in Protein Extraction? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Mesna protects intestinal mucosa from ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of thiol antioxidant β-mercaptoethanol on diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of thiol antioxidant β-mercaptoethanol on diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Antioxidants (β-mercaptoethanol and Cysteamine) on Assisted Reproductive Technology In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protein oxidation assays [bio-protocol.org]
- 13. Protein oxidation - Formation mechanisms, detection and relevance as biomarkers in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. raybiotech.com [raybiotech.com]
A Head-to-Head Comparison of Thiol Reductants in Protein Biochemistry: TCEP vs. DTT vs. BME
In the realm of protein biochemistry, the reduction of disulfide bonds is a critical step in a multitude of applications, from preparing samples for electrophoresis and mass spectrometry to protein refolding and functional assays. The choice of a reducing agent can significantly impact experimental outcomes. This guide provides a comprehensive comparison of three commonly used thiol reductants: Tris(2-carboxyethyl)phosphine (B1197953) (TCEP), Dithiothreitol (B142953) (DTT), and β-Mercaptoethanol (BME), with a focus on their performance, stability, and compatibility with downstream applications.
Core Advantages and Disadvantages at a Glance
The selection of an appropriate reducing agent is contingent on the specific experimental requirements. While all three reductants effectively cleave disulfide bonds, they possess distinct properties that make them more or less suitable for certain applications.
TCEP stands out for its stability, lack of odor, and compatibility with a wide range of reagents and techniques.[1][2] Its irreversible reduction mechanism and resistance to air oxidation make it a robust choice for long-term sample storage and applications where re-oxidation is a concern.[1] However, it is the most expensive of the three and can be unstable in phosphate (B84403) buffers.[2][3][4]
DTT is a powerful and commonly used reductant that is more stable than BME.[5] It is effective at neutral to slightly alkaline pH but is prone to air oxidation, especially in the presence of metal ions.[6][7] Its thiol groups can interfere with maleimide-based labeling reactions.[6][7]
BME is the most economical option and is effective at reducing disulfide bonds. However, it is characterized by a strong, unpleasant odor and is less stable than DTT and TCEP, readily undergoing air oxidation.[1][5] Its volatility can also lead to a decrease in its effective concentration over time.
Quantitative Comparison of Reductant Performance
To facilitate an informed decision, the following tables summarize key quantitative parameters for TCEP, DTT, and BME.
Table 1: General Properties and Working Parameters
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) | BME (β-Mercaptoethanol) |
| Molar Mass ( g/mol ) | 250.19 (free acid), 286.65 (HCl salt) | 154.25 | 78.13 |
| Typical Working Concentration | 1-20 mM | 1-10 mM | 10-100 mM |
| Optimal pH Range | 1.5 - 9.0[1][2][8] | >7.5[1] | >7.5[1] |
| Odor | Odorless[1] | Slight sulfur smell[2] | Strong, pungent[1] |
| Mechanism | Irreversible, thiol-free reduction[1] | Reversible, thiol-based reduction | Reversible, thiol-based reduction |
| Relative Cost | High[1] | Medium | Low[1] |
Table 2: Stability of Thiol Reductants
| Condition | TCEP | DTT | BME |
| Air Oxidation | Highly resistant[1][4] | Prone to oxidation[5] | Readily oxidized[1] |
| Half-life at pH 6.5 (20°C) | Very stable | 40 hours[5][9] | >100 hours[5][9] |
| Half-life at pH 8.5 (20°C) | Stable | 1.4 hours[5][9] | 4 hours[5][9] |
| Stability in Phosphate Buffer | Unstable, especially at neutral pH[2][3][4] | Moderately stable | Moderately stable |
| Effect of Metal Ions (e.g., Ni²⁺) | Unaffected[6][7] | Rapidly oxidized[6][7] | Sensitive to some metal ions[5] |
Chemical Mechanisms of Disulfide Reduction
The mechanisms by which these reductants cleave disulfide bonds differ significantly, impacting their efficacy and compatibility with other reagents.
TCEP, a phosphine-based reductant, attacks one of the sulfur atoms in the disulfide bond, leading to an irreversible hydrolysis reaction that yields two free thiols and TCEP oxide.[10] In contrast, DTT and BME, being thiol-based reductants, participate in a reversible thiol-disulfide exchange reaction. The formation of a stable six-membered ring in oxidized DTT drives the reaction towards the reduced protein.[11]
Experimental Protocols for Comparative Analysis
To objectively assess the performance of these reductants, standardized experimental protocols are essential.
Protocol 1: Assay for Comparing Reductant Efficiency using Ellman's Reagent
This protocol allows for the quantitative comparison of the reduction efficiency of different agents by measuring the generation of free thiols over time.
Objective: To determine the rate and extent of disulfide bond reduction of a model substrate by TCEP, DTT, and BME.
Materials:
-
Reducing agents: TCEP, DTT, BME (prepare fresh stock solutions)
-
Disulfide-containing substrate: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 7.5
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare 10 mM stock solutions of TCEP, DTT, and BME in the Reaction Buffer.
-
Prepare a 2 mM stock solution of DTNB in the Reaction Buffer.
-
In a cuvette, add 950 µL of Reaction Buffer and 50 µL of the DTNB stock solution to a final concentration of 100 µM.
-
Initiate the reaction by adding 10 µL of a reducing agent stock solution (final concentration 100 µM).
-
Immediately start monitoring the absorbance at 412 nm over time (e.g., every 30 seconds for 15 minutes). The increase in absorbance corresponds to the formation of 2-nitro-5-thiobenzoic acid (TNB), which has a molar extinction coefficient of 14,150 M⁻¹cm⁻¹.[12]
-
Repeat the measurement for each reducing agent.
-
A blank reaction containing only DTNB in the Reaction Buffer should be measured to account for any spontaneous degradation.
-
Calculate the concentration of free thiols produced over time to compare the reduction rates of the different agents.
Protocol 2: Protein Aggregation Prevention Assay
This protocol assesses the ability of reducing agents to maintain protein solubility under stress conditions.
Objective: To evaluate the effectiveness of TCEP, DTT, and BME in preventing protein aggregation.
Materials:
-
A protein prone to aggregation upon disulfide bond formation (e.g., lysozyme (B549824) or a recombinant protein of interest)
-
Reducing agents: TCEP, DTT, BME
-
Denaturing agent (optional, e.g., guanidine (B92328) hydrochloride) or thermal stress (heat block/water bath)
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare solutions of the protein (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing each of the reducing agents at a final concentration of 1 mM. A control sample without any reducing agent should also be prepared.
-
Induce aggregation by either adding a denaturing agent or by incubating the samples at an elevated temperature (e.g., 55°C) for a set period (e.g., 1 hour).
-
Monitor protein aggregation over time by measuring the light scattering at 340 nm or 600 nm using a spectrophotometer. An increase in absorbance indicates increased aggregation.
-
Alternatively, use a fluorescent dye that binds to aggregated protein (e.g., Thioflavin T) and measure the fluorescence intensity.
-
Compare the rate and extent of aggregation in the presence of different reducing agents to the control.
Making the Right Choice: A Decision-Making Framework
The selection of the optimal reducing agent is a critical decision in experimental design. The following decision tree provides a logical framework for choosing between TCEP, DTT, and BME based on common experimental considerations.
Conclusion
TCEP, DTT, and BME each offer a unique set of advantages and disadvantages for the reduction of disulfide bonds in proteins. TCEP is a highly stable, odorless, and versatile reducing agent ideal for applications sensitive to thiol-containing compounds and for long-term storage.[1][4] DTT provides a strong reducing environment and is a good general-purpose reductant, provided that potential interferences with downstream applications are considered.[5] BME remains a cost-effective option for routine applications where its pungent odor and lower stability are not prohibitive factors.[1] By carefully considering the specific requirements of the experiment and the properties of the protein of interest, researchers can select the most appropriate reducing agent to ensure the integrity and functionality of their protein samples, ultimately leading to more reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. agscientific.com [agscientific.com]
- 3. jiscmail.ac.uk [jiscmail.ac.uk]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. mstechno.co.jp [mstechno.co.jp]
- 7. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disulfide reduction using TCEP reaction [biosyn.com]
- 9. Is DTT better then B-mercapto - Protein and Proteomics [protocol-online.org]
- 10. digital.csic.es [digital.csic.es]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent more stable and effective than dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Impact of Reducing Agents on Enzyme Activity Post-Reduction: Mesna vs. DTT and TCEP
For researchers, scientists, and drug development professionals, maintaining the integrity and activity of enzymes after the reduction of disulfide bonds is a critical step in various experimental workflows. The choice of reducing agent can significantly influence the outcome of an experiment, affecting not only the efficiency of disulfide bond cleavage but also the subsequent functional state of the enzyme. This guide provides an objective comparison of Mesna (B1676310) (2-mercaptoethanesulfonate sodium) with two other commonly used reducing agents, Dithiothreitol (B142953) (DTT) and Tris(2-carboxyethyl)phosphine (B1197953) (TCEP), focusing on their impact on enzyme activity post-reduction.
Introduction to the Reducing Agents
Mesna is a thiol compound primarily known in clinical settings as a uroprotective agent to mitigate the urotoxic effects of certain chemotherapy drugs.[1][2][3] However, its thiol group also makes it a capable reducing agent for disulfide bonds.[1][4] It exists in equilibrium with its oxidized form, dimesna (B1670654), and a Mesna/dimesna redox couple has been shown to be effective in protein refolding.[5][6]
Dithiothreitol (DTT) , or Cleland's reagent, has been a staple in biochemistry labs for decades. It is a potent reducing agent, but it is also known for its strong odor and susceptibility to oxidation, which can limit its effectiveness over time.[7]
Tris(2-carboxyethyl)phosphine (TCEP) is a more recent alternative that offers several advantages over DTT. It is odorless, more stable, and less reactive with other components of a reaction mixture, such as labeling reagents.[7][8]
Comparative Performance Data
The selection of a reducing agent can have a significant impact on the kinetic parameters of an enzyme. While direct comparative data for Mesna across a wide range of enzymes is limited, studies on specific enzymes provide valuable insights.
One key study demonstrated the effectiveness of a Mesna/diMESNA redox buffer in the refolding of Ribonuclease A (RNase A), a protein with four disulfide bridges. The refolding efficiency and subsequent enzyme activity were found to be comparable to that achieved with a standard glutathione (B108866) (GSH/GSSG) redox buffer.[5]
In contrast, a comparative study on different proteases (NS3/4A, 3CLpro, and PLpro) highlighted that reducing agents like DTT and TCEP can alter enzyme kinetic constants (KM and Vmax) to varying degrees depending on the enzyme system.[9] For instance, for the protease PLpro, the KM value increased four-fold in the presence of DTT, while it increased 2.5-fold with TCEP, as compared to having no reducing agent.[9]
The following table summarizes the available quantitative data on the impact of these reducing agents on enzyme activity.
| Reducing Agent | Enzyme | Parameter Measured | Result | Reference |
| Mesna/diMESNA | Ribonuclease A (RNase A) | Enzyme Activity after Refolding | Comparable to GSH/GSSG buffer | [5] |
| DTT | Myosin | Enzymatic Activity | Preserves activity | [8] |
| PLpro | KM | 4-fold increase | [9] | |
| NS3/4A | Enzyme Efficiency (Kcat/KM) | 1.6-fold increase | [9] | |
| TCEP | Myosin | Enzymatic Activity | Preserves activity | [8] |
| PLpro | KM | 2.5-fold increase | [9] | |
| NS3/4A | Enzyme Efficiency (Kcat/KM) | Decreased by half | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for enzyme reduction and activity measurement, drawing from established methods.
Protocol 1: Refolding and Activity Assay of RNase A using a Mesna/diMESNA Redox Buffer
This protocol is adapted from a study on the one-step refolding and purification of disulfide-containing proteins.[5]
-
Unfolding of RNase A:
-
Dissolve 0.5 mg of RNase A in 1 mL of unfolding buffer (6 M Guanidinium-HCl, 100 mM TCEP).
-
Incubate the mixture overnight at 20°C to ensure complete reduction of disulfide bonds.
-
-
Refolding by Dilution:
-
Prepare a refolding buffer (100 mM Tris-HCl, 100 mM NaCl, pH 8.0) containing 3 mM Mesna and 1 mM diMESNA.
-
Add the unfolded RNase A solution in small aliquots to 40 mL of the refolding buffer while stirring.
-
Continue stirring overnight at room temperature.
-
-
Enzyme Activity Assay:
-
Prepare a substrate solution of 400 nM of a suitable RNase A substrate (e.g., a fluorogenic substrate) in an assay buffer (0.1 M Tris, 0.1 M NaCl, pH 8.0).
-
Add a 5 nM final concentration of the refolded RNase A to the substrate solution.
-
Measure the initial velocity of the reaction by monitoring the change in fluorescence or absorbance over the first 30 seconds at 10°C.
-
Calculate the enzyme activity by comparing the initial velocity to a calibration curve of known active RNase A concentrations.
-
Protocol 2: General Procedure for Assessing Enzyme Activity Post-Reduction with DTT or TCEP
This protocol provides a general framework for comparing the effects of DTT and TCEP on enzyme activity.
-
Enzyme Reduction:
-
Prepare a stock solution of the enzyme of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Divide the enzyme solution into three aliquots: one control (no reducing agent), one with 5 mM DTT, and one with 5 mM TCEP.
-
Incubate the solutions for 30 minutes at 56°C to facilitate the reduction of disulfide bonds.
-
-
Removal of Reducing Agent (Optional but Recommended):
-
To prevent interference with downstream assays, remove the reducing agent using a desalting column or through buffer exchange via dialysis.
-
-
Enzyme Activity Assay:
-
Initiate the enzymatic reaction by adding a known concentration of the reduced enzyme to a pre-warmed assay buffer containing the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.
-
Calculate the specific activity of the enzyme under each condition (Control, DTT, TCEP) and compare the results.
-
Visualizing Workflows and Mechanisms
Diagrams can help clarify complex processes. The following are Graphviz representations of the experimental workflow and the mechanism of disulfide reduction.
References
- 1. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic and non-enzymatic mechanisms of dimesna metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mstechno.co.jp [mstechno.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Pharmacokinetics of mesna and dimesna after simultaneous intravenous bolus and infusion administration in patients undergoing bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of experimental results obtained using Mesna with other methods
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Mesna (B1676310) with other uroprotective agents. It delves into supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental designs.
Mesna (2-mercaptoethane sulfonate sodium) is a cornerstone in preventing hemorrhagic cystitis, a common and severe side effect of chemotherapy agents like cyclophosphamide (B585) and ifosfamide (B1674421). Its primary role is to neutralize acrolein, a toxic metabolite of these drugs that accumulates in the bladder. However, the quest for enhanced or alternative protective strategies is ongoing. This guide cross-validates the experimental results of Mesna with other methods, including N-acetylcysteine (NAC) and Amifostine (B1664874), offering an objective comparison of their performance.
Quantitative Data Comparison
The following tables summarize the quantitative outcomes from key comparative studies, providing a clear overview of the relative efficacy of Mesna and its alternatives.
Table 1: Clinical Comparison of Mesna and N-acetylcysteine (NAC) in Uroprotection
| Parameter | Mesna | N-acetylcysteine (NAC) | p-value | Reference |
| Patient Cohort | 191 | 86 | N/A | [1] |
| Chemotherapy Regimen | Ifosfamide-containing combination | Ifosfamide-containing combination | N/A | [1] |
| Incidence of Hematuria (Any Grade) | 4.2% (8/191) | 27.9% (24/86) | <0.0001 | [1] |
| Grade 1 Hematuria | 6 patients | 13 patients | N/A | [1] |
| Grade 2 Hematuria | 0 patients | 4 patients | N/A | [1] |
| Grade 3 Hematuria | 2 patients | 7 patients | N/A | [1] |
| Ifosfamide Dose Reduction due to Urotoxicity | 0% (0/191) | 12.8% (11/86) | <0.0001 | [1] |
Table 2: Preclinical Comparison of Mesna and Amifostine in Cyclophosphamide-Induced Hemorrhagic Cystitis in Rats
| Treatment Group | Number of Animals | Median Bladder Damage Score (Edema & Hemorrhage) | Statistical Significance vs. Cyclophosphamide Alone | Reference |
| Control | 10 | 0 | P<0.001 | [2][3] |
| Cyclophosphamide (CYP) Alone | 10 | 4 | N/A | [2][3] |
| CYP + Amifostine | 10 | 0 | P<0.001 | [2][3] |
| CYP + Mesna | 10 | 0 | P<0.001 | [2][3] |
Table 3: Clinical Comparison of Mesna and Continuous Bladder Irrigation in Uroprotection
| Parameter | Mesna | Continuous Bladder Irrigation | p-value | Reference |
| Patient Cohort | 100 | 100 | N/A | [4] |
| Incidence of Hematuria (Any Grade) | 53% | 76% | 0.007 | [4] |
| Incidence of Grade III & IV Hematuria | 18% | 18% | NS | [4] |
| Moderate or Severe Discomfort/Bladder Spasms | 2% | 84% | <0.0001 | [4] |
| Urinary Tract Infections (UTIs) | 14% | 27% | 0.03 | [4] |
Signaling Pathways and Mechanisms of Action
The cytoprotective effects of Mesna and its alternatives are rooted in their distinct biochemical interactions.
Mesna: The Acrolein Neutralizer
Mesna's mechanism is a direct chemical neutralization of acrolein in the urinary tract. In the bloodstream, Mesna is in its inactive disulfide form, dimesna. Upon filtration by the kidneys, it is reduced back to its active thiol form, which then reacts with the α,β-unsaturated carbonyl group of acrolein, rendering it a harmless, excretable compound.
N-acetylcysteine (NAC): The Antioxidant Approach
NAC is thought to exert its protective effects through its antioxidant properties. It serves as a precursor to L-cysteine, which is a component of glutathione (B108866), a major endogenous antioxidant. By boosting glutathione levels, NAC helps to mitigate the oxidative stress induced by toxic metabolites.
Amifostine: The Broad-Spectrum Cytoprotectant
Amifostine is a prodrug that is dephosphorylated by alkaline phosphatase in normal tissues to its active thiol metabolite, WR-1065. This active form is a potent scavenger of free radicals and can also donate a hydrogen atom to repair DNA damage, offering broad cytoprotection.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
Protocol 1: Comparison of N-acetylcysteine and Mesna as Uroprotectors[1]
-
Study Design: A comparative study of 277 evaluable patients with refractory germ cell neoplasms treated with ifosfamide-containing combination chemotherapy.
-
Patient Population: Patients with refractory germ cell tumors.
-
Treatment Arms:
-
N-acetylcysteine (NAC) Group (n=86): Received 2.0 g of NAC orally every 6 hours.
-
Mesna Group (n=191): Received 120 mg/m² of Mesna as an IV push prior to ifosfamide, followed by a continuous infusion of 1200 mg/m²/day for 5 consecutive days.
-
-
Chemotherapy Regimen: Ifosfamide at 1.2 g/m²/day with cisplatin (B142131) 20 mg/m²/day for 5 days, and either etoposide (B1684455) 75 mg/m²/day for 5 days or vinblastine (B1199706) 0.11 mg/kg on days 1 and 2.
-
Supportive Care: All patients received 3.0 liters of normal saline per day.
-
Primary Endpoint: Incidence and severity of hematuria. Hematuria was graded (e.g., grade 1, 2, 3).
-
Secondary Endpoint: Ifosfamide dose reduction due to urothelial toxicity.
Protocol 2: Comparison of Uroprotective Efficacy of Mesna and Amifostine in a Rat Model[2][3]
-
Study Design: A randomized controlled animal study.
-
Animal Model: Male Wistar rats (150-200 g).
-
Treatment Groups (n=10 per group):
-
Group I (Control): Received no drugs.
-
Group II (CYP Alone): Received cyclophosphamide (200 mg/kg, intraperitoneally).
-
Group III (CYP + Amifostine): Received amifostine (200 mg/kg, i.p.) followed by cyclophosphamide.
-
Group IV (CYP + Mesna): Received cyclophosphamide followed by Mesna (40 mg/kg, i.p.) immediately, and at 4 and 8 hours after cyclophosphamide administration.
-
-
Assessment: Bladders were assessed macroscopically and histologically 24 hours after treatment.
-
Scoring: Bladder damage (edema and hemorrhage) was scored based on established criteria.
-
Statistical Analysis: Kruskal-Wallis nonparametric analysis of variance followed by the Mann-Whitney U-test.
Protocol 3: Comparison of Mesna with Continuous Bladder Irrigation[4]
-
Study Design: A prospective randomized trial.
-
Patient Population: 200 patients undergoing high-dose cyclophosphamide and bone marrow transplantation.
-
Treatment Arms:
-
Continuous Bladder Irrigation Group (n=100): Received continuous bladder irrigation with 200 mL/h of normal saline.
-
Mesna Group (n=100): Received a continuous infusion of Mesna at 100% of the cyclophosphamide dose.
-
-
Primary Endpoints: Incidence and severity of hematuria (graded I-IV).
-
Secondary Endpoints: Patient discomfort, bladder spasms, and incidence of urinary tract infections.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a comparative clinical trial evaluating uroprotective agents.
References
- 1. Comparison of N-acetylcysteine and mesna as uroprotectors with ifosfamide combination chemotherapy in refractory germ cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Comparison of uroprotective efficacy of mesna and amifostine in Cyclophosphamide- induced hemorrhagic cystitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mesna compared with continuous bladder irrigation as uroprotection during high-dose chemotherapy and transplantation: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Mesna in Native Chemical Ligation: A Comparative Performance Guide
For researchers, scientists, and drug development professionals navigating the complexities of peptide and protein synthesis, Native Chemical Ligation (NCL) stands as a cornerstone technique. Central to this methodology is the choice of a thiol additive to catalyze the crucial transthioesterification step. This guide provides an objective comparison of the performance of a commonly used alkyl thiol, sodium 2-mercaptoethanesulfonate (Mesna), against other alternatives, supported by experimental data, detailed protocols, and mechanistic diagrams.
Mesna in the NCL Landscape: An Overview
Native Chemical Ligation facilitates the joining of two unprotected peptide fragments: one with a C-terminal thioester and the other with an N-terminal cysteine. The reaction proceeds through a two-step mechanism: a reversible transthioesterification followed by an irreversible intramolecular S-to-N acyl shift, ultimately forming a native peptide bond at the ligation site.
Thiol additives are often essential to accelerate the initial transthioesterification, especially when using more stable and easily prepared alkyl thioesters. Mesna, with its high water solubility and commercial availability, has been a frequent choice for this purpose. It is particularly valuable in Expressed Protein Ligation (EPL), where it is used to induce the cleavage of intein fusion proteins to generate the required C-terminal thioester. However, the performance of Mesna, particularly in terms of reaction kinetics, often differs from that of aryl thiol additives.
Performance Comparison: Mesna vs. Other Thiol Additives
The efficiency of NCL is critically dependent on the pKa of the thiol additive. Aryl thiols, with their lower pKa values, are generally better leaving groups and thus facilitate faster transthioesterification compared to alkyl thiols like Mesna.
| Thiol Additive | Type | pKa | Typical Reaction Time | Key Characteristics |
| Mesna (sodium 2-mercaptoethanesulfonate) | Alkyl Thiol | ~9.2 | 24 - 48 hours | High water solubility, odorless, compatible with in situ thioester formation from inteins, slower reaction rates.[1] |
| Thiophenol | Aryl Thiol | ~6.6 | Faster than Mesna | Often used in combination with benzyl (B1604629) mercaptan, strong odor, lower solubility in aqueous buffers. |
| MPAA (4-mercaptophenylacetic acid) | Aryl Thiol | ~6.6 | Can be an order of magnitude faster than Mesna | High water solubility, non-malodorous, considered a highly effective catalyst for NCL. |
| Thiocholine | Alkyl Thiol | ~7.8 | Faster than Mesna | Odorless, highly hydrophilic, compatible with one-pot NCL and desulfurization reactions.[1] |
| MTG (Methyl thioglycolate) | Alkyl Thiol | ~7.9 | Faster than Mesna | |
| TFET (Trifluoroethanethiol) | Alkyl Thiol | ~7.3 | Faster than Mesna |
Quantitative Kinetic Data
The difference in performance is evident in the second-order rate constants (k₂) for the NCL reaction between a model peptide thioester and an N-terminal cysteine peptide.
| Peptide Thioester | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Reference |
| Mesna | 6.9 x 10⁻² | [1] |
| TGA (Thioglycolic acid) | 4.1 x 10⁻² | [1] |
| MTG (Methyl thioglycolate) | 1.6 | [1] |
| TFET (Trifluoroethanethiol) | 3.4 | [1] |
| Thiocholine | Not specified, but comparable to MTG and TFET | [1] |
As the data indicates, peptide thioesters formed from lower pKa thiols like MTG and TFET exhibit significantly faster NCL rates compared to Mesna.
The Influence of the C-Terminal Amino Acid
The rate of NCL is also influenced by the steric hindrance of the C-terminal amino acid of the thioester peptide. Less hindered amino acids generally lead to faster ligation. For Mesna-mediated ligations, this effect is also observed. For example, a Gly-Mesna thioester will react much faster than a Pro-Mesna thioester.[2] Valine and isoleucine are also known to have slow ligation rates.[3]
Experimental Protocols
General Protocol for Native Chemical Ligation using Mesna
This protocol provides a general framework for performing NCL with a pre-formed peptide-Mesna thioester.
Materials:
-
Peptide 1 (with C-terminal Mesna thioester)
-
Peptide 2 (with N-terminal Cysteine)
-
Ligation Buffer: 6 M Guanidine HCl, 0.1 M sodium phosphate, pH 7.0-7.5
-
Reducing agent (optional, e.g., TCEP)
-
Aryl thiol catalyst (optional, for acceleration, e.g., MPAA)
Procedure:
-
Dissolve equimolar amounts of Peptide 1 and Peptide 2 in the ligation buffer to a final concentration of 1-5 mM.
-
If the peptides contain disulfide bonds that need to be reduced, add a reducing agent such as TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 5-20 mM.
-
For standard Mesna-mediated ligation, the reaction can proceed at this stage. To accelerate the reaction, an aryl thiol catalyst like MPAA can be added to a concentration of 20-50 mM.
-
Allow the reaction to proceed at room temperature or 37°C. Monitor the progress of the ligation by reverse-phase HPLC (RP-HPLC) and mass spectrometry. Reactions with Mesna as the primary thioester can take 24-48 hours to reach completion.
-
Once the reaction is complete, the ligated product can be purified by RP-HPLC.
Protocol for Expressed Protein Ligation (EPL) using Mesna
This protocol outlines the in situ generation of a protein thioester from an intein fusion protein using Mesna, followed by ligation.
Materials:
-
Purified intein fusion protein
-
Mesna solution (e.g., 0.5 M in ligation buffer)
-
Peptide with N-terminal Cysteine
-
Ligation Buffer: 6 M Guanidine HCl, 0.1 M sodium phosphate, pH 7.0-7.5
Procedure:
-
Dissolve the purified intein fusion protein in the ligation buffer.
-
To initiate cleavage of the intein and formation of the C-terminal Mesna thioester, add Mesna to a final concentration of 50-100 mM. The cleavage reaction is typically carried out for several hours to overnight at 4°C or room temperature.
-
Once the cleavage is complete (as verified by SDS-PAGE or mass spectrometry), add the N-terminal cysteine peptide to the reaction mixture in a slight molar excess.
-
Allow the ligation reaction to proceed, monitoring as described in the general protocol.
-
Purify the final ligated protein using appropriate chromatography methods (e.g., affinity chromatography to remove the intein, followed by RP-HPLC).
Mechanistic Insights and Side Reactions
The core of NCL is the transthioesterification reaction. When using a peptide-alkylthioester like a Mesna ester, an added aryl thiol catalyst with a lower pKa can accelerate the reaction by forming a more reactive arylthioester intermediate in situ.
A primary side reaction in NCL is the hydrolysis of the thioester, which leads to a non-reactive C-terminal carboxylate and terminates the ligation pathway. The stability of the thioester is therefore crucial. Mesna-thioesters are generally more stable against hydrolysis compared to more reactive arylthioesters, which can be an advantage in situations where slow ligation is acceptable and stability is paramount.
Visualizing the NCL Process with Mesna
The NCL Reaction Mechanism
Caption: The two-step mechanism of Native Chemical Ligation.
Experimental Workflow for NCL
Caption: A typical experimental workflow for Native Chemical Ligation.
Conclusion
Mesna is a valuable tool in the native chemical ligation toolbox, prized for its high water solubility, lack of odor, and critical role in expressed protein ligation for generating C-terminal thioesters from intein fusions. However, for applications demanding rapid reaction kinetics, aryl thiol additives such as MPAA consistently outperform Mesna, often by a significant margin. The choice of thiol additive should therefore be guided by the specific requirements of the synthesis, including the nature of the peptide fragments, the desired reaction time, and the overall synthetic strategy. Understanding the trade-offs between the stability of Mesna-thioesters and the kinetic advantages of other thiols is key to optimizing the outcomes of complex peptide and protein synthesis projects.
References
Evaluating the Purity of Synthesized 2-Mercaptoethanesulfonic Acid: A Comparative Guide for Researchers
For immediate release
This guide provides a comprehensive comparison of analytical methodologies for evaluating the purity of synthesized 2-Mercaptoethanesulfonic acid (Mesna), a critical uroprotective agent used in conjunction with certain chemotherapies. Tailored for researchers, scientists, and drug development professionals, this document outlines key experimental protocols, presents comparative data, and offers visual workflows to ensure the quality and reliability of Mesna (B1676310) for research applications.
Introduction
This compound (Mesna) is an essential adjuvant drug that mitigates the urotoxic effects of cyclophosphamide (B585) and ifosfamide (B1674421) chemotherapy by neutralizing their toxic metabolite, acrolein, in the bladder. The efficacy and safety of Mesna are directly dependent on its purity. Impurities, which can arise from various synthetic routes, may compromise its therapeutic action or introduce toxic effects. This guide details the common synthesis-related impurities and compares the primary analytical techniques for their detection and quantification.
Common Synthesis Routes and Potential Impurities
The purity profile of Mesna is intrinsically linked to its method of synthesis. Two prevalent synthetic pathways are:
-
Reaction of Sodium 2-chloroethanesulfonate with Sodium Hydrosulfide or a protected thiol followed by deprotection.
-
Reaction of Sodium 2-chloroethanesulfonate with thiourea (B124793) followed by hydrolysis. [1]
These processes can lead to the formation of several impurities, the most common of which is Dimesna (B1670654) , the oxidized disulfide form of Mesna.[2][3][4] Other potential process-related impurities include unreacted starting materials and by-products specific to the chosen synthetic route. For instance, the thiourea route may result in impurities such as 2-(Carbamimidoylsulfanyl)ethanesulfonic Acid (Mesna Impurity A) and 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid (Mesna Impurity B) .[3] Residual solvents used during synthesis and purification are also a concern.[2]
Comparative Analysis of Purity Evaluation Methods
A variety of analytical techniques can be employed to assess the purity of synthesized Mesna. The choice of method depends on the specific impurities being targeted, the required sensitivity, and the available instrumentation.
| Analytical Method | Principle | Analytes Detected | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity, detection via UV absorbance. | Mesna, Dimesna, and other UV-active impurities. | Widely available, robust, and reproducible. | May require derivatization for non-UV active impurities. Lower sensitivity compared to MS. |
| HPLC with Electrochemical Detection (ED) | Separation based on polarity, detection via redox reactions. | Mesna (highly sensitive due to the thiol group), Dimesna (after reduction).[5] | Highly sensitive and selective for electroactive species like thiols. | Sensitive to mobile phase composition and electrode surface condition. |
| HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) | Separation by HPLC coupled with mass-based detection and fragmentation. | Mesna, Dimesna, and a wide range of known and unknown impurities.[6] | High sensitivity, high selectivity, and provides structural information for impurity identification. | Higher equipment cost and complexity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei to elucidate molecular structure. | Mesna and impurities with distinct proton or carbon signals. | Provides detailed structural information, useful for identifying unknown impurities. Quantitative (qNMR). | Lower sensitivity compared to chromatographic methods. Complex spectra for mixtures. |
| Micellar Electrokinetic Chromatography (MEKC) | Separation based on partitioning between micelles and an aqueous buffer in a capillary. | Mesna and charged/neutral impurities. | High separation efficiency, low sample and reagent consumption. | Can be less robust than HPLC for complex samples. |
Experimental Protocols
HPLC-UV Method for the Quantification of Mesna and Dimesna
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the synthesized Mesna in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Standard Preparation: Prepare a stock solution of Mesna and Dimesna reference standards. Create a series of calibration standards by diluting the stock solution.
-
Analysis: Inject equal volumes of the sample and standard solutions. The purity of Mesna and the concentration of Dimesna are determined by comparing the peak areas to the calibration curve.
¹H-NMR Spectroscopy for Structural Confirmation and Impurity Profiling
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated water (D₂O).
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized Mesna in D₂O. Add a known amount of an internal standard (e.g., maleic acid) for quantitative analysis (qNMR).
-
Analysis: Acquire the ¹H-NMR spectrum. The characteristic signals for Mesna are two triplets corresponding to the two methylene (B1212753) groups. Impurities will present as additional signals in the spectrum. The purity can be calculated by integrating the signals of Mesna relative to the internal standard and any identified impurities.
Visualization of Experimental Workflow and Impurity Relationship
To facilitate a clearer understanding of the purity evaluation process, the following diagrams illustrate the experimental workflow and the relationship between Mesna and its primary impurity, Dimesna.
Conclusion
The selection of an appropriate analytical method is paramount for ensuring the purity of synthesized this compound for research purposes. While HPLC with UV detection offers a robust and widely accessible method for routine purity checks, HPLC-MS/MS provides the highest sensitivity and specificity for comprehensive impurity profiling. NMR spectroscopy serves as an invaluable tool for structural confirmation and the identification of unknown impurities. By employing the detailed protocols and understanding the potential impurity landscape presented in this guide, researchers can confidently assess the quality of their synthesized Mesna, leading to more reliable and reproducible scientific outcomes.
References
- 1. CS260624B1 - Process for preparing this compound and its salts - Google Patents [patents.google.com]
- 2. veeprho.com [veeprho.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Dimesna | C4H8Na2O6S4 | CID 65625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Liquid chromatographic analysis of mesna and dimesna in plasma and urine of patients treated with mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Does Mesna interfere with the antitumor activity of certain compounds?
Introduction:
Mesna (B1676310) (sodium 2-mercaptoethanesulfonate) is a crucial supportive care drug used in oncology to mitigate the urotoxic side effects of certain chemotherapeutic agents, primarily the oxazaphosphorine alkylating agents ifosfamide (B1674421) and high-dose cyclophosphamide (B585). Its role is to neutralize acrolein, a metabolite of these drugs that is toxic to the bladder epithelium.[1][2] However, the reactive thiol group in Mesna that enables this protective effect raises a critical question for researchers and clinicians: does it also interfere with the antitumor activity of the chemotherapeutic agents it is co-administered with, or other agents used in combination regimens?
This guide provides a comprehensive comparison of Mesna's interactions with several key classes of antitumor compounds, supported by experimental data from preclinical and clinical studies. We will examine its effects on oxazaphosphorines, platinum agents, and anthracyclines, presenting quantitative data, detailed experimental protocols, and visual diagrams of the underlying mechanisms to offer a clear perspective for researchers, scientists, and drug development professionals.
Mesna and Oxazaphosphorines (Ifosfamide & Cyclophosphamide)
The co-administration of Mesna with ifosfamide and high-dose cyclophosphamide is standard practice.[1] The foundational principle of this combination is regional detoxification: Mesna and its active metabolite are concentrated in the urinary tract, where they neutralize the urotoxic metabolite acrolein, without affecting the systemic concentration of the active antitumor metabolites of the oxazaphosphorines.[2][3]
Experimental Data:
Numerous studies have demonstrated that Mesna effectively prevents hemorrhagic cystitis without compromising the antitumor efficacy of ifosfamide and cyclophosphamide.
-
Preclinical Studies with Cyclophosphamide: In a study using various transplantable tumors in mice (including L1210 and P-388 leukemia, Lewis lung carcinoma, and B16 melanoma), the administration of Mesna prior to cyclophosphamide did not reduce the antitumor effectiveness of the alkylating agent.[9] In some tumor models, small improvements in antitumor activity were even observed.[9] In vitro and in vivo studies in rats have shown that while Mesna detoxifies acrolein, it does not reduce the mutagenicity (a proxy for DNA-damaging, antitumor effect) of the active metabolites of cyclophosphamide.[10]
Experimental Protocols:
Ifosfamide and Mesna in Sarcoma (Clinical Trial):
-
Objective: To evaluate the efficacy and toxicity of ifosfamide and Mesna in previously treated patients with metastatic or unresectable sarcoma.
-
Patient Population: 124 patients with a history of sarcoma who had failed prior chemotherapy.
-
Treatment Regimen: Ifosfamide was administered at a dose of 2.0 g/m² per day for four days. Mesna was used for uroprotection.
-
Response Evaluation: Tumor response was assessed based on standard criteria for solid tumors.
-
Key Findings: The overall response rate was 24%, with a median time to progression of 5 months for partial responders and 9 months for complete responders.[5]
Mesna and Cyclophosphamide in Murine Tumor Models (Preclinical Study):
-
Objective: To evaluate the therapeutic activity of combinations of Mesna with cyclophosphamide in mice with various transplantable tumors.
-
Animal Models: Mice bearing L1210 and P-388 leukemia, Lewis lung carcinoma, colon 26 carcinoma, B16 melanoma, and M5076 sarcoma.
-
Treatment Regimen: Mesna was administered prior to cyclophosphamide treatment.
-
Outcome Measures: Antitumor effectiveness was evaluated.
-
Key Findings: Mesna did not reduce the antitumor effectiveness of cyclophosphamide.[9]
Signaling Pathways and Mechanisms:
Below is a diagram illustrating the mechanism of action of ifosfamide and the protective role of Mesna.
Caption: Mechanism of Ifosfamide action and Mesna-mediated uroprotection.
Mesna and Platinum Agents (Cisplatin & Carboplatin)
The interaction between Mesna and platinum-based chemotherapies is more complex and highly dependent on the experimental setting (in vitro vs. in vivo) and the timing of drug administration.
Experimental Data:
-
In Vitro Studies: Direct incubation of Mesna with cisplatin (B142131) or carboplatin (B1684641) in cell-free solutions or in cell culture demonstrates a chemical reaction that inactivates the platinum agents.[11] A study using malignant glioma cell lines (C6, T98G, U251, and U87) showed that Mesna protected all cell lines from the cytotoxicity of both cisplatin and carboplatin.[12] The reaction kinetics differ, with the reaction being fastest for oxaliplatin, followed by cisplatin, and slowest for carboplatin.[11]
-
In Vivo and Clinical Studies: In contrast to the in vitro findings, in vivo studies suggest that the negative interaction can be avoided. A study in mice with P-388 leukemia showed that when Mesna was mixed directly with cisplatin before injection, the antitumor effect of cisplatin was significantly reduced. However, if Mesna was administered 5 minutes after cisplatin, it did not reduce cisplatin's antitumor efficacy.[13][14] A clinical study in pediatric patients found that co-administration of Mesna did not significantly influence the overall pharmacokinetics of cisplatin or carboplatin.[15][16] While some changes in the distribution of cisplatin were noted, they did not have a noticeable impact on the total drug exposure (AUC).[15] Furthermore, a study in rats demonstrated that Mesna could protect against cisplatin-induced ovarian damage without diminishing its antitumor effect on a human cancer cell line.[17]
Quantitative Data Summary:
| Study Type | Compound | Cell Line / Animal Model | Key Finding | Reference |
| In Vitro | Cisplatin | Malignant Glioma Cells | Mesna protected all cell lines from cisplatin-induced cytotoxicity. | [12] |
| In Vitro | Carboplatin | Malignant Glioma Cells | Mesna protected all cell lines from carboplatin-induced cytotoxicity. | [12] |
| In Vivo | Cisplatin | DBA/2J mice with P-388 leukemia | Direct mixing with Mesna reduced antitumor effect; separate administration (5 min apart) did not. | [13][14] |
| Clinical | Cisplatin | Pediatric Cancer Patients | Mesna did not significantly influence the pharmacokinetics (AUC, CLt, V) of cisplatin. | [15] |
| Clinical | Carboplatin | Pediatric Cancer Patients | Mesna did not significantly influence the pharmacokinetics (AUC, CLt, V) of carboplatin. | [16] |
Experimental Protocols:
Cisplatin and Mesna Interaction in Murine Leukemia Model:
-
Objective: To determine if Mesna interferes with the antitumor activity of cisplatin in vivo.
-
Animal Model: DBA/2J mice inoculated intraperitoneally (i.p.) with 10⁶ P-388 leukemia cells.
-
Treatment Regimens:
-
Cisplatin mixed directly with Mesna prior to i.p. injection.
-
Mesna administered i.p. 5 minutes after i.p. cisplatin injection.
-
-
Outcome Measures: Antitumor efficacy.
-
Key Findings: Direct mixing significantly reduced cisplatin's antitumor effects, whereas separate administration did not.[13][14]
Pharmacokinetic Study of Platinum Agents and Mesna in Pediatric Patients:
-
Objective: To investigate whether Mesna influences the pharmacokinetics of cisplatin and carboplatin.
-
Patient Population: 18 pediatric patients receiving either cisplatin or carboplatin with or without Mesna.
-
Methodology: Pharmacokinetic parameters (AUC, total clearance, volume of distribution) for total and ultrafilterable platinum species were measured.
-
Key Findings: Mesna did not significantly influence the key pharmacokinetic parameters of either cisplatin or carboplatin.[15][16]
Signaling Pathways and Mechanisms:
The following diagram illustrates the mechanism of cisplatin action and the potential for extracellular inactivation by thiol-containing compounds like Mesna.
Caption: Mechanism of Cisplatin action and potential for Mesna interaction.
Mesna and Anthracyclines (Doxorubicin)
Mesna is frequently used in combination chemotherapy regimens that include doxorubicin (B1662922) (Adriamycin), such as the MAID (Mesna, Adriamycin, Ifosfamide, Dacarbazine) regimen for sarcomas.[18] In these protocols, Mesna's primary role is to protect against ifosfamide-induced urotoxicity.
Experimental Data:
The available evidence, primarily from clinical trials of combination therapies, suggests that Mesna does not negatively impact the antitumor activity of doxorubicin.
-
Clinical Studies: A Phase II study of doxorubicin plus ifosfamide/Mesna in patients with advanced breast cancer reported a high objective response rate of 71%.[19] The authors even hypothesized a potential benefit, suggesting that ifosfamide might deplete intracellular glutathione (B108866), which is associated with doxorubicin resistance.[19] The MAID regimen in adults with advanced sarcoma has also shown a significant response rate of 47%.[18][20] These robust response rates in multi-agent protocols that include Mesna indicate a lack of significant antagonistic interaction with doxorubicin.
-
Preclinical Studies: A study in mice with various transplantable tumors found that the administration of Mesna prior to doxorubicin (Adriamycin) treatment did not reduce its antitumor effectiveness.[9]
Quantitative Data Summary:
| Study Type | Regimen | Cancer Type | Objective Response Rate | Reference |
| Clinical | Doxorubicin + Ifosfamide/Mesna | Advanced Breast Cancer | 71% | [19] |
| Clinical | MAID (Mesna, Doxorubicin, Ifosfamide, Dacarbazine) | Advanced Sarcoma | 47% | [18][20] |
| Preclinical | Doxorubicin + Mesna | Murine Tumor Models | No reduction in antitumor effectiveness. | [9] |
Experimental Protocols:
Doxorubicin and Ifosfamide/Mesna in Advanced Breast Cancer (Clinical Trial):
-
Objective: To evaluate the efficacy of combining doxorubicin with ifosfamide and Mesna in patients with advanced breast cancer.
-
Patient Population: 31 women with poor prognosis advanced breast cancer.
-
Treatment Regimen: Four courses of ifosfamide with Mesna administered as intravenous infusions, combined with bolus doxorubicin.
-
Response Evaluation: Objective response rate was the primary endpoint.
-
Key Findings: The objective response rate was 71%, with manageable toxicity.[19]
Experimental Workflow:
The following diagram illustrates a typical experimental workflow for evaluating drug interactions in a clinical setting.
Caption: General workflow for a Phase II clinical trial of combination chemotherapy.
Overall Summary and Recommendations:
This comparative guide indicates that Mesna's potential for interference with antitumor agents varies significantly depending on the class of compound.
-
Oxazaphosphorines (Ifosfamide, Cyclophosphamide): Mesna is a safe and effective uroprotectant that does not interfere with the antitumor activity of these agents. Its use is strongly recommended as per standard clinical guidelines.
-
Platinum Agents (Cisplatin, Carboplatin): While direct chemical inactivation can occur in vitro, this effect is not considered clinically significant when Mesna and platinum agents are administered separately in vivo. Pharmacokinetic studies in humans have not shown a significant impact of Mesna on the disposition of these drugs. Nevertheless, it is prudent for clinical studies to specify the infusion schedules of Mesna and platinum agents in detail.
-
Anthracyclines (Doxorubicin): In the context of combination chemotherapy regimens, there is no evidence to suggest that Mesna interferes with the antitumor activity of doxorubicin. The high response rates observed in regimens like MAID support the compatibility of these agents.
For researchers and drug development professionals, these findings underscore the importance of considering the specific chemical properties and pharmacokinetic profiles of drugs when designing combination therapies. While in vitro screening can be a valuable tool for identifying potential interactions, in vivo and clinical studies are essential for determining their ultimate clinical relevance. The timing and sequence of drug administration are critical variables that can mitigate potential negative interactions.
References
- 1. Ifosfamide and Mesna Injection: Package Insert / Prescribing Info / MOA [drugs.com]
- 2. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparision of uroprotective activity of reduced glutathione with Mesna in Ifosfamide induced hemorrhagic cystitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II trial of ifosfamide and mesna in previously treated patients with non-Hodgkin's lymphoma: Cancer and Leukemia Group B study 8552 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Response to ifosfamide and mesna: 124 previously treated patients with metastatic or unresectable sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Phase II study of ifosfamide combined with Mesna uroprotection in advanced non-small-cell lung carcinoma and other solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ifosfamide/mesna. A review of its antineoplastic activity, pharmacokinetic properties and therapeutic efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combinations of mesna with cyclophosphamide or adriamycin in the treatment of mice with tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro/in vivo effects of Mesna on the genotoxicity and toxicity of cyclophosphamide--a study aimed at clarifying the mechanism of Mesna's anticarcinogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The kinetics and mechanisms of the reaction of Mesna with cisplatin, oxiplatin and carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mesna inactivates platinum agents in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interaction between cisplatin and mesna in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interaction between cisplatin and mesna in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of mesna on the pharmacokinetics of cisplatin and carboplatin in pediatric cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The mechanism of mesna in protection from cisplatin-induced ovarian damage in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mesna, doxorubicin, ifosfamide, dacarbazine (MAID) regimen for adults with advanced sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phase II study of doxorubicin plus ifosfamide/mesna in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchwithrutgers.com [researchwithrutgers.com]
Safety Operating Guide
Safe Disposal of 2-Mercaptoethanesulfonic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental responsibility. 2-Mercaptoethanesulfonic acid, also known as Mesna, is a thiol compound that requires specific disposal procedures due to its chemical reactivity. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, building on established safety protocols for handling thiol-containing compounds.
Immediate Safety and Handling
Before beginning any disposal procedures, it is critical to implement appropriate safety measures. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of any vapors.[1]
Personal Protective Equipment (PPE) is mandatory and includes:
Step-by-Step Disposal Protocol
The primary and most effective method for neutralizing this compound waste is through chemical oxidation. This process converts the reactive thiol group into a more stable and less odorous sulfonic acid using a sodium hypochlorite (B82951) (bleach) solution.[1][3]
1. Waste Segregation:
-
Liquid Waste: Collect all aqueous solutions containing this compound in a designated, sealed, and clearly labeled waste container.
-
Solid Waste: All contaminated consumables, such as pipette tips, gloves, and paper towels, must be collected in a separate, sealed plastic bag and labeled as hazardous waste.[1][3][4]
-
Glassware and Equipment: Any non-disposable items like flasks, beakers, and magnetic stir bars that have come into contact with the chemical require immediate decontamination.[1][4]
2. Preparation of the Neutralization Solution:
-
Prepare a fresh solution of sodium hypochlorite. A standard household bleach solution (typically 5-8% sodium hypochlorite) is effective. For decontaminating glassware, a 1:1 dilution of bleach with water is recommended.[1][5]
3. Chemical Neutralization of Liquid Waste:
-
Place a suitably sized beaker or flask for the neutralization reaction in a secondary container within the chemical fume hood.
-
Add a sufficient volume of bleach solution to the reaction vessel. A significant excess of sodium hypochlorite is recommended to ensure complete oxidation.
-
Slowly and in small portions, add the liquid this compound waste to the bleach solution with stirring.[1] Caution: This reaction can be exothermic, so it is crucial to add the waste slowly and monitor the temperature of the solution.[1]
-
Once all the waste has been added, continue to stir the solution for a minimum of 2 hours to ensure the reaction is complete.
4. Decontamination of Glassware and Equipment:
-
Rinse all contaminated glassware and equipment with water to remove gross contamination.
-
Submerge the rinsed items in a prepared bleach bath (a 1:1 mixture of bleach and water) within a labeled container.[1][5]
-
Allow the items to soak for at least 14-24 hours to ensure complete oxidation of any residual thiol.[1][4] After soaking, the glassware can be removed, rinsed thoroughly with water, and cleaned via standard laboratory procedures.[1]
5. Final Disposal:
-
Neutralized Liquid: After the 2-hour reaction time, check the pH of the neutralized solution. If necessary, adjust the pH to be within the range acceptable for your local wastewater system (typically between 6 and 9), though disposal as hazardous waste is the more prudent approach. The neutralized liquid should be collected in a hazardous waste container labeled "Hazardous Corrosive Waste" or as per your institution's guidelines.[1]
-
Contaminated Solids: The sealed bag containing solid waste should be placed in the appropriate solid hazardous waste container for pickup by your institution's environmental health and safety (EH&S) department.[1]
Data Presentation: Neutralization Parameters
| Parameter | Recommendation | Purpose |
| Neutralizing Agent | Sodium Hypochlorite (Household Bleach) | Oxidizes the thiol group to a sulfonic acid. |
| Bleach Concentration | ~5-8% NaOCl (Standard Commercial Bleach) | Effective concentration for oxidation. |
| Glassware Decon. Solution | 1:1 Mixture of Bleach and Water | Sufficient for surface decontamination.[1][5] |
| Liquid Waste Reaction Time | Minimum 2 hours with stirring | Ensures complete chemical neutralization. |
| Glassware Soaking Time | 14-24 hours | Ensures complete decontamination of surfaces.[1][4] |
Experimental Protocol: Chemical Neutralization of this compound
This protocol details the methodology for the oxidation of this compound using sodium hypochlorite. The balanced chemical reaction for the complete oxidation of a thiol to a sulfonic acid is:
R-SH + 3 NaOCl → R-SO₃H + 3 NaCl
This stoichiometry indicates that three moles of sodium hypochlorite are required to oxidize one mole of the thiol group completely. Therefore, using a significant molar excess of sodium hypochlorite is critical for ensuring the reaction goes to completion.
Methodology:
-
Quantify Waste: Estimate the amount (in moles) of this compound in the liquid waste to be treated.
-
Calculate Required Oxidant: Based on the 1:3 molar ratio, calculate the moles of sodium hypochlorite needed. To ensure a safe excess, use at least a 1.5 to 2-fold excess of this calculated amount.
-
Prepare Reaction Setup: In a chemical fume hood, place a reaction vessel large enough to comfortably hold the total volume of waste and bleach solution in a secondary containment tray.
-
Add Oxidant: Add the calculated volume of sodium hypochlorite solution to the reaction vessel.
-
Neutralize Waste: While stirring, slowly add the this compound waste to the bleach solution. Use a dropping funnel for larger volumes to control the addition rate. Monitor for any significant temperature increase.
-
React: After the addition is complete, allow the mixture to stir at room temperature for a minimum of 2 hours.
-
Test for Completion (Optional): If necessary, a test for the absence of thiols can be performed (e.g., using Ellman's reagent), though the use of a significant excess of oxidant and sufficient reaction time is generally adequate.
-
Dispose: Transfer the neutralized solution to a properly labeled hazardous waste container for disposal according to institutional and local regulations.
Disposal Procedure Workflow
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Mercaptoethanesulfonic acid
This guide provides essential safety and logistical information for handling 2-Mercaptoethanesulfonic acid and its common sodium salt (Mesna) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound sodium salt is classified as hazardous.[1] It is crucial to understand its primary risks before handling.
Hazard Summary Table
| Hazard Classification | Category | Statement |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2][3] |
This chemical should be handled in accordance with good industrial hygiene and safety practices.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. Engineering controls, such as a chemical fume hood, should be the primary method of exposure control.
PPE Requirements Table
| Protection Type | Specification | Usage Notes |
| Eye/Face Protection | Goggles (European standard - EN 166) or ANSI-approved safety glasses.[4] | A face shield should be worn in addition to goggles if there is a significant risk of splashing.[5] |
| Hand Protection | Protective, chemically resistant gloves (e.g., nitrile or neoprene).[4][5] | Gloves must be inspected for holes before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[4][6] |
| Skin/Body Protection | Long-sleeved clothing or lab coat. | Ensure clothing covers all exposed skin. Remove and wash contaminated clothing before reuse.[4] |
| Respiratory Protection | Not required under normal use with adequate ventilation. | For large-scale use, emergencies, or if ventilation is insufficient, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[4] |
Handling and Storage Protocol
Engineering Controls:
-
Ventilation: Always handle this chemical in a well-ventilated area.[1] For handling solids and preparing solutions, a properly functioning chemical fume hood is required.[5][6]
-
Safety Stations: Ensure that eyewash stations and safety showers are located close to the workstation.[1]
Safe Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[1][3]
-
Wash hands and any exposed skin thoroughly after handling.[1][3]
-
Do not eat, drink, or smoke when using this product.
-
Keep the container tightly closed when not in use.[4]
Storage:
-
Store in a dry, cool, and well-ventilated place.[4]
-
Keep containers tightly closed.[3]
-
Incompatible Materials: Keep away from strong oxidizing agents.[1]
Emergency Procedures
Immediate action is required in the event of exposure or a spill.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do so.[2][7] If eye irritation persists, get medical advice/attention. |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with plenty of water for at least 15 minutes.[2] If skin irritation persists, call a physician. |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[1] If not breathing, give artificial respiration. Get medical attention if symptoms occur. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[1] Do NOT induce vomiting.[4][7] Get medical attention if symptoms occur. |
Chemical Spill Response Protocol
This protocol provides step-by-step guidance for managing a spill of this compound.
-
Evacuate & Secure:
-
Immediately alert others in the area.
-
If the spill is large or ventilation is poor, evacuate the immediate area.
-
Restrict access to the spill zone.
-
-
Assess & Assemble PPE:
-
Assess the extent of the spill and any immediate hazards.
-
Don the appropriate PPE as outlined in the table above, including respiratory protection if dust or aerosols are present.
-
-
Containment:
-
Cleanup:
-
Decontamination:
-
Clean the spill area thoroughly with soap and water.
-
Decontaminate all tools and equipment used in the cleanup.
-
-
Disposal:
-
Dispose of the waste container and any contaminated PPE according to approved waste disposal procedures.[1]
-
Below is a workflow diagram illustrating the spill response process.
Caption: Workflow for a safe and effective chemical spill response.
Disposal Plan
All waste materials must be disposed of in accordance with local, regional, and national regulations.
-
Chemical Waste: Dispose of contents and container to an approved waste disposal plant.[1][3] Do not release into the environment.[1]
-
Contaminated Materials: Keep waste in suitable, closed containers for disposal.[1][4] Handle uncleaned containers as you would the product itself.
-
Do Not Mix: Do not mix with other waste. Leave chemicals in their original containers whenever possible.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
